molecular formula C29H35NO5 B10819879 ONO-0300302

ONO-0300302

Numéro de catalogue: B10819879
Poids moléculaire: 477.6 g/mol
Clé InChI: USAXUWZJQPBEDO-ABYGYWHVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[1-[(2S,3S)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid is a potent and orally bioavailable autotaxin (ATX) inhibitor that functions as a selective lysophosphatidic acid (LPA) receptor antagonist, with high affinity for the LPA1 and LPA3 subtypes. This compound is a critical research tool for investigating the LPA signaling pathway, which is implicated in a wide range of pathological processes. Its primary research applications are in the fields of fibrosis and oncology. In fibrosis models, it has been demonstrated to attenuate processes such as bleomycin-induced pulmonary fibrosis and renal fibrosis by blocking LPA1-mediated activation of pro-fibrotic pathways. In cancer research, by inhibiting ATX, the enzyme responsible for producing most extracellular LPA, this compound disrupts LPA-driven mechanisms that promote cancer cell proliferation, migration, and invasion , as well as tumor angiogenesis and metastasis. Its optimized pharmacokinetic profile makes it particularly valuable for in vivo studies aimed at validating LPA1/3 as therapeutic targets. Researchers utilize this compound to dissect the complex roles of LPA in disease etiology and to explore potential therapeutic interventions.

Propriétés

Formule moléculaire

C29H35NO5

Poids moléculaire

477.6 g/mol

Nom IUPAC

3-[1-[(2S,3S)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid

InChI

InChI=1S/C29H35NO5/c1-19-26(34-2)15-24(16-27(19)35-3)29(33)25(14-21-12-22-6-4-5-7-23(22)13-21)18-30-11-10-20(17-30)8-9-28(31)32/h4-7,10-11,15-17,21,25,29,33H,8-9,12-14,18H2,1-3H3,(H,31,32)/t25-,29+/m0/s1

Clé InChI

USAXUWZJQPBEDO-ABYGYWHVSA-N

SMILES isomérique

CC1=C(C=C(C=C1OC)[C@H]([C@@H](CC2CC3=CC=CC=C3C2)CN4C=CC(=C4)CCC(=O)O)O)OC

SMILES canonique

CC1=C(C=C(C=C1OC)C(C(CC2CC3=CC=CC=C3C2)CN4C=CC(=C4)CCC(=O)O)O)OC

Origine du produit

United States

Foundational & Exploratory

ONO-0300302: A Deep Dive into the Mechanism of Action of a Slow, Tight-Binding LPA1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides an in-depth analysis of the mechanism of action of ONO-0300302, a novel, potent, and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of LPA1 receptor modulation.

Core Mechanism of Action: Slow, Tight-Binding Antagonism of LPA1

This compound is a novel small molecule that acts as a competitive antagonist at the LPA1 receptor. Its primary mechanism of action is characterized by a "slow, tight-binding" feature, which distinguishes it from conventional antagonists. This prolonged engagement with the LPA1 receptor results in a durable inhibitory effect on lysophosphatidic acid (LPA) induced signaling pathways.

In preclinical models, particularly those relevant to benign prostatic hyperplasia (BPH), this compound has been shown to effectively inhibit the LPA-induced contraction of the urethra. This action is believed to be the cornerstone of its therapeutic potential in reducing lower urinary tract symptoms associated with BPH. By blocking the LPA1 receptor, this compound prevents the downstream signaling cascade that leads to smooth muscle contraction, thereby reducing intraurethral pressure (IUP).[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Receptor Binding and Activity
ParameterValueSpecies/Cell LineNotes
IC50 vs. LPA1 0.086 µMDemonstrates high potency for the target receptor.[1]
IC50 vs. LPA2 11.5 µMShows selectivity for LPA1 over LPA2.[1]
IC50 vs. LPA3 2.8 µMShows selectivity for LPA1 over LPA3.[1]
Kd 0.34 nMDissociation constant, indicating high binding affinity.
Table 2: In Vivo Pharmacokinetic Parameters in Rats
Route of AdministrationDoseCmaxt1/2Clearance (Cl)
Oral (p.o.) 3 mg/kg233 ng/mL6.3 hours-
Intravenous (i.v.) 1 mg/kg-7.0 hours20.5 mL/min/kg

Data from a 2015 presentation at the American Chemical Society National Meeting.[1]

Table 3: In Vivo Efficacy
SpeciesDose (p.o.)EffectDuration
Rat 3 mg/kgSignificant inhibition of LPA-induced increase in Intraurethral Pressure (IUP)> 12 hours[2][3]
Dog 1 mg/kgSignificant inhibition of LPA-induced increase in Intraurethral Pressure (IUP)> 12 hours, with 30% inhibition at 24 hours

Key Experimental Protocols

Detailed methodologies for the key experiments that elucidated the mechanism of action of this compound are provided below.

LPA1 Receptor Antagonist Assay (Intracellular Ca2+ Mobilization)

This assay is a functional assessment of the antagonist activity of this compound at the LPA1 receptor.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor are seeded in 96-well plates and cultured for 48 hours.

  • Fluorescent Dye Loading: The culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) and probenecid (B1678239) (to prevent dye leakage). The cells are incubated for 1 hour to allow for dye uptake.

  • Compound Incubation: After washing, the cells are incubated with varying concentrations of this compound or vehicle control.

  • LPA Stimulation and Signal Detection: The plate is placed in a fluorescence microplate reader. Intracellular calcium levels are monitored in real-time as LPA is added to each well to stimulate the LPA1 receptor.

  • Data Analysis: The antagonist effect of this compound is quantified by measuring the inhibition of the LPA-induced calcium peak. IC50 values are calculated from the concentration-response curves.

Measurement of Tension in Isolated Rat Urethra ("Wash-out" Experiment)

This ex vivo experiment is crucial for demonstrating the "slow, tight-binding" characteristic of this compound.

  • Tissue Preparation: The urethra is isolated from male rats and mounted in a Magnus apparatus containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Baseline Contraction: A baseline tension is established, and the tissue is stimulated with LPA to induce a contractile response, which is recorded.

  • Antagonist Treatment: The tissue is treated with this compound for a defined period.

  • LPA Challenge: The tissue is again challenged with LPA in the presence of this compound to measure the inhibitory effect on contraction.

  • Wash-out Procedure: The tissue is subjected to a series of washes with fresh physiological salt solution to remove the unbound antagonist.

  • Post-Washout LPA Challenge: After the washout, the tissue is re-challenged with LPA. The persistence of the inhibitory effect, despite the washout, indicates a slow dissociation rate from the receptor, confirming the "slow, tight-binding" nature of this compound.

Membrane Binding Assay

This assay directly measures the binding affinity of this compound to the LPA1 receptor.

  • Membrane Preparation: Membranes are prepared from cells overexpressing the human LPA1 receptor.

  • Radioligand Incubation: The membranes are incubated with a radiolabeled form of this compound (e.g., [3H]-ONO-0300302) in a binding buffer.

  • Competition Binding: To determine the binding affinity (Ki), competition experiments are performed where the membranes are incubated with the radioligand and increasing concentrations of unlabeled this compound.

  • Separation of Bound and Free Ligand: The incubation mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The binding data is analyzed using non-linear regression to determine the Kd (dissociation constant) and Ki (inhibitory constant).

Visualizations

The following diagrams illustrate the key aspects of this compound's mechanism of action and the experimental workflow for its characterization.

G cluster_0 This compound Mechanism of Action LPA Lysophosphatidic Acid (LPA) LPA1 LPA1 Receptor LPA->LPA1 Activates ONO This compound ONO->LPA1 Inhibits (Slow, Tight-Binding) G_protein Gq/11, Gi/o, G12/13 LPA1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Rho Rho Signaling G_protein->Rho Ca_mobilization Intracellular Ca2+ Mobilization PLC->Ca_mobilization Smooth_muscle_contraction Smooth Muscle Contraction Rho->Smooth_muscle_contraction Ca_mobilization->Smooth_muscle_contraction IUP Increased Intraurethral Pressure (IUP) Smooth_muscle_contraction->IUP

Caption: Signaling pathway of LPA1 receptor activation and inhibition by this compound.

G cluster_1 This compound Discovery and Characterization Workflow Lead_Compound Lead Compound (ONO-7300243) Scaffold_Hopping Scaffold Hopping Lead_Compound->Scaffold_Hopping ONO_0300302 This compound Scaffold_Hopping->ONO_0300302 In_Vitro_Assays In Vitro Characterization ONO_0300302->In_Vitro_Assays Ex_Vivo_Assay Ex Vivo Characterization ONO_0300302->Ex_Vivo_Assay In_Vivo_Studies In Vivo Evaluation ONO_0300302->In_Vivo_Studies Binding_Assay Membrane Binding Assay (Ki, Kd) In_Vitro_Assays->Binding_Assay Functional_Assay Ca2+ Mobilization Assay (IC50) In_Vitro_Assays->Functional_Assay Washout_Experiment Isolated Urethra 'Wash-out' Exp. (Slow, Tight-Binding) Ex_Vivo_Assay->Washout_Experiment PK_Studies Pharmacokinetic Studies (Rat) In_Vivo_Studies->PK_Studies Efficacy_Studies Efficacy Studies (Rat & Dog IUP Models) In_Vivo_Studies->Efficacy_Studies

Caption: Experimental workflow for the discovery and characterization of this compound.

References

An In-depth Technical Guide to ONO-0300302: A Potent and Selective LPA1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-0300302 is a novel, orally active, and highly potent antagonist of the lysophosphatidic acid receptor 1 (LPA1). Developed by Ono Pharmaceutical, this small molecule has demonstrated significant potential in preclinical models for conditions such as benign prostatic hyperplasia (BPH) and idiopathic pulmonary fibrosis (IPF). Its unique mechanism of action, characterized by a slow, tight-binding inhibition of the LPA1 receptor, results in a prolonged pharmacodynamic effect. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, physicochemical properties, preclinical data, and detailed experimental protocols for its evaluation.

Introduction to LPA1 Receptor and this compound

Lysophosphatidic acid (LPA) is a bioactive lipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), including the LPA1 receptor. The LPA1 receptor is implicated in various physiological and pathological processes, including cell proliferation, migration, and fibrosis.[1] Consequently, antagonism of the LPA1 receptor has emerged as a promising therapeutic strategy for several diseases.

This compound is a selective LPA1 receptor antagonist that has been shown to be effective in animal models of BPH and IPF.[2][3] A key feature of this compound is its slow, tight-binding kinetics to the LPA1 receptor, which contributes to its sustained in vivo efficacy.[2]

Physicochemical Properties

PropertyValueReference
Molecular Formula C29H35NO5[4]
Molecular Weight 477.59 g/mol [4]
CAS Number 856689-51-5[4]
Chemical Name 4-(4-(1-(2,3-dihydro-1H-inden-5-yl)-1-hydroxy-3-(4-methyl-3,5-dimethoxyphenyl)propyl)-1H-pyrrol-3-yl)butanoic acidOno Pharmaceutical

Mechanism of Action and Signaling Pathway

This compound acts as a potent and selective antagonist of the LPA1 receptor. Its mechanism is characterized by a "slow tight-binding" nature, where the compound binds firmly to the receptor, leading to a prolonged duration of action that is not solely dependent on its pharmacokinetic profile.[2]

The LPA1 receptor, upon activation by LPA, couples to several heterotrimeric G proteins, primarily Gi/o, Gq/11, and G12/13.[5] This coupling initiates a cascade of downstream signaling events that ultimately lead to various cellular responses. This compound competitively blocks the binding of LPA to the LPA1 receptor, thereby inhibiting these downstream signaling pathways.

LPA1_Signaling_Pathway LPA1 Receptor Signaling Pathway LPA LPA LPA1 LPA1 Receptor LPA->LPA1 ONO_0300302 This compound ONO_0300302->LPA1 Gi Gαi/o LPA1->Gi Gq Gαq/11 LPA1->Gq G1213 Gα12/13 LPA1->G1213 AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gq->PLC RhoGEF RhoGEF G1213->RhoGEF cAMP ↓ cAMP AC->cAMP IP3_DAG IP3 & DAG PLC->IP3_DAG RhoA RhoA RhoGEF->RhoA Cellular_Response Cellular Responses (Proliferation, Migration, Fibrosis) cAMP->Cellular_Response Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC ROCK ROCK RhoA->ROCK Ca_PKC->Cellular_Response ROCK->Cellular_Response

Caption: LPA1 Receptor Signaling Pathway and Inhibition by this compound.

Preclinical Data

In Vitro Activity
ParameterValueSpecies/Cell LineReference
IC50 (LPA1) 0.086 µMRecombinant human LPA1[6]
IC50 (LPA2) 11.5 µMRecombinant human LPA2[6]
IC50 (LPA3) 2.8 µMRecombinant human LPA3[6]
Kd 0.34 nM (at 37°C, 2h)CHO cells expressing LPA1[2]
In Vivo Pharmacokinetics in Rats
RouteDoseCmaxt1/2Clearance (Cl)Reference
Oral (p.o.) 3 mg/kg233 ng/mL6.3 hours-[6]
Intravenous (i.v.) 1 mg/kg-7 hours20.5 mL/min/kg[6]
In Vivo Efficacy

This compound has demonstrated significant efficacy in animal models of benign prostatic hyperplasia (BPH) by inhibiting the LPA-induced increase in intraurethral pressure (IUP).[2]

Animal ModelDose (p.o.)EffectReference
Rat IUP Model 3 mg/kgSignificant inhibition of LPA-induced IUP increase for over 12 hours[2]
Dog IUP Model 1 mg/kgSignificant inhibition of LPA-induced IUP increase for over 12 hours[2]

Experimental Protocols

LPA1 Receptor Antagonist Assay (Calcium Mobilization)

This assay measures the ability of a compound to inhibit the LPA-induced increase in intracellular calcium concentration in cells expressing the LPA1 receptor.

Materials:

  • CHO cells stably expressing the human LPA1 receptor

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • LPA (agonist)

  • This compound or other test compounds

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Seed LPA1-expressing CHO cells into 96-well or 384-well black-walled, clear-bottom plates and culture overnight.

  • Load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions.

  • Prepare serial dilutions of this compound or other test compounds in the assay buffer.

  • Add the test compounds to the cells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Add a solution of LPA (at a concentration that elicits a submaximal response, e.g., EC80) to the wells.

  • Immediately measure the fluorescence intensity over time using a microplate reader.

  • Calculate the inhibition of the LPA-induced calcium response for each concentration of the test compound and determine the IC50 value.

Radioligand Binding Assay

This assay directly measures the binding affinity of a compound to the LPA1 receptor using a radiolabeled ligand.

Materials:

  • Membranes prepared from cells expressing the LPA1 receptor

  • [3H]-ONO-0300302 or another suitable radioligand

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • This compound or other non-labeled test compounds

  • Glass fiber filters

  • Scintillation cocktail and a scintillation counter

Procedure:

  • In a 96-well plate, combine the cell membranes, [3H]-ONO-0300302 (at a concentration near its Kd), and varying concentrations of the unlabeled test compound.

  • Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 2 hours).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand).

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Binding_Assay_Workflow Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis A Prepare LPA1 Membranes D Combine Membranes, Radioligand, and Test Compound A->D B Prepare Radioligand ([3H]-ONO-0300302) B->D C Prepare Test Compound Dilutions C->D E Incubate to Equilibrium D->E F Rapid Filtration E->F G Wash Filters F->G H Scintillation Counting G->H I Calculate Ki from IC50 H->I

Caption: Workflow for a competitive radioligand binding assay.

LPA-Induced Intraurethral Pressure (IUP) Model in Rats

This in vivo model assesses the functional antagonism of the LPA1 receptor in the lower urinary tract.

Animals:

  • Male Sprague-Dawley rats

Materials:

  • Anesthesia (e.g., urethane)

  • Pressure transducer catheter

  • Infusion pump

  • LPA

  • This compound or other test compounds

Procedure:

  • Anesthetize the rats.

  • Insert a pressure transducer catheter into the urethra to measure IUP.

  • Administer this compound or vehicle orally or intravenously at a predetermined time before the LPA challenge.

  • Infuse a solution of LPA intravenously to induce an increase in IUP.

  • Record the IUP continuously.

  • Quantify the inhibitory effect of the test compound on the LPA-induced IUP increase.

Potential Therapeutic Applications

The potent and selective LPA1 receptor antagonism of this compound suggests its therapeutic potential in a range of diseases:

  • Benign Prostatic Hyperplasia (BPH): By blocking LPA1-mediated smooth muscle contraction in the prostate and urethra, this compound may alleviate lower urinary tract symptoms associated with BPH.[2]

  • Idiopathic Pulmonary Fibrosis (IPF): LPA1 is a key mediator of fibroblast recruitment and activation, which are central to the pathogenesis of IPF. Antagonism of LPA1 with this compound could therefore have anti-fibrotic effects.[1]

  • Other Fibrotic Diseases: The role of LPA1 in fibrosis extends to other organs, suggesting potential applications in liver and kidney fibrosis.

Summary and Future Directions

This compound is a promising LPA1 receptor antagonist with a unique slow, tight-binding mechanism of action that translates into sustained in vivo efficacy. Preclinical data strongly support its development for the treatment of BPH and IPF. Further clinical investigation is warranted to establish the safety and efficacy of this compound in these and other potential indications. The detailed experimental protocols provided in this guide will be valuable for researchers working on the characterization of LPA1 antagonists and the investigation of LPA1 biology.

References

ONO-0300302: A Technical Overview of a Potent and Selective LPA1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-0300302 is a potent and orally active antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2] Developed by Ono Pharmaceutical, this small molecule has demonstrated a unique "slow tight binding" characteristic to the LPA1 receptor, leading to a prolonged duration of action in preclinical models.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacokinetic profile, and key experimental data. The information is intended for researchers, scientists, and professionals involved in drug development and discovery.

Core Compound Details

PropertyValue
Compound Name This compound
Mechanism of Action Lysophosphatidic acid receptor 1 (LPA1) antagonist[1][5]
Chemical Formula C29H35NO5[1]
Molecular Weight 477.59 g/mol [1]
CAS Number 856689-51-5[1]
Indication (Potential) Benign Prostatic Hyperplasia (BPH)[3][4][5]

In Vitro Pharmacology

Receptor Binding and Affinity

This compound exhibits high affinity and selectivity for the human LPA1 receptor. A key feature of its interaction with the receptor is its slow tight binding nature, where the binding affinity increases over time.[1][2]

ParameterValueSpeciesAssay Conditions
IC50 (LPA1) 0.16 nM[5][6]--
IC50 (LPA1) 0.086 µM[1][7]--
IC50 (LPA2) 11.5 µM[7]--
IC50 (LPA3) 2.8 µM[7]--
Kd 0.34 nM[1][2]-37 °C, 2 h incubation
Mechanism of Action: LPA1 Receptor Antagonism

Lysophosphatidic acid (LPA) is a signaling lipid that exerts its effects by activating a family of G protein-coupled receptors (GPCRs), including LPA1. Activation of LPA1 can lead to various cellular responses, including cell proliferation, migration, and smooth muscle contraction. In the context of benign prostatic hyperplasia (BPH), LPA-induced signaling is thought to contribute to the increased urethral pressure.

This compound acts as a competitive antagonist at the LPA1 receptor, blocking the binding of LPA and thereby inhibiting its downstream signaling pathways. This mechanism is central to its therapeutic potential in conditions like BPH.

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Activates ONO_0300302 This compound ONO_0300302->LPA1 Blocks G_protein G Protein (Gq/11, Gi/o, G12/13) LPA1->G_protein Activates PLC PLC G_protein->PLC Rho Rho G_protein->Rho Cell_proliferation Cell Proliferation G_protein->Cell_proliferation Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Smooth_muscle_contraction Smooth Muscle Contraction Rho->Smooth_muscle_contraction Ca_mobilization->Smooth_muscle_contraction

This compound blocks LPA-induced LPA1 receptor signaling.

In Vivo Pharmacology & Pharmacokinetics

This compound has demonstrated efficacy in animal models of BPH by inhibiting the LPA-induced increase in intraurethral pressure (IUP).[3][4][5] Despite having a high intravenous clearance, its slow tight binding characteristic is believed to contribute to its long duration of action.[3][4]

Pharmacokinetic Parameters in Rats
ParameterValueDosing
Cmax 233 ng/mL3 mg/kg, p.o.[7]
t1/2 6.3 hours3 mg/kg, p.o.[7]
Cl 20.5 mL/min/kg1 mg/kg, i.v.[7]
t1/2 7 hours1 mg/kg, i.v.[7]
In Vivo Efficacy
SpeciesDoseEffectDuration
Rat 3 mg/kg, p.o.Significantly inhibited LPA-induced IUP increase[3][5]Over 12 hours[3][5]
Dog 1 mg/kg, p.o.Significantly inhibited LPA-induced IUP increase[3][5]Over 12 hours[3][5]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following outlines the general methodologies used in the characterization of this compound.

LPA1 Receptor Antagonist Assay (Intracellular Ca²⁺ Mobilization)

This assay is used to determine the potency of this compound in inhibiting LPA-induced signaling.

Calcium_Assay_Workflow A Plate cells expressing LPA1 receptor B Load cells with a calcium-sensitive fluorescent dye A->B C Pre-incubate cells with varying concentrations of this compound B->C D Add LPA to stimulate the LPA1 receptor C->D E Monitor intracellular Ca²⁺ concentration using a fluorescence plate reader D->E F Calculate the inhibition rate and determine IC50 E->F

Workflow for the intracellular calcium mobilization assay.

Protocol:

  • Cell Culture: Cells stably expressing the LPA1 receptor are cultured in appropriate media and seeded into microplates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

  • Compound Incubation: The cells are pre-incubated with various concentrations of this compound or vehicle control for a specified period.

  • LPA Stimulation: Lysophosphatidic acid (LPA) is added to the wells to a final concentration known to elicit a robust response (e.g., 100 nM).

  • Fluorescence Measurement: The intracellular calcium concentration is monitored by measuring the fluorescence intensity at specific excitation and emission wavelengths using a fluorescence plate reader.

  • Data Analysis: The inhibition of the LPA-induced calcium response by this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

[³H]-ONO-0300302 Membrane Binding Assay

This assay directly measures the binding affinity of this compound to the LPA1 receptor.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells overexpressing the LPA1 receptor.

  • Binding Reaction: The membranes are incubated with a fixed concentration of radiolabeled [³H]-ONO-0300302 and varying concentrations of unlabeled this compound (for competition binding) in a suitable buffer.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 2 hours) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

  • Radioactivity Measurement: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The dissociation constant (Kd) or the inhibitory constant (Ki) is determined by analyzing the competition binding data.

Rat Intraurethral Pressure (IUP) Model

This in vivo model is used to assess the efficacy of this compound in a functional setting relevant to BPH.

IUP_Model_Workflow A Anesthetize rat B Insert a catheter connected to a pressure transducer into the urethra A->B C Administer this compound (p.o. or i.v.) or vehicle B->C D Administer LPA to induce an increase in IUP C->D E Continuously record intraurethral pressure D->E F Analyze the data to determine the inhibitory effect of This compound on the LPA-induced IUP increase E->F

Workflow for the rat intraurethral pressure (IUP) model.

Protocol:

  • Animal Preparation: Male rats are anesthetized.

  • Catheterization: A catheter connected to a pressure transducer is inserted into the prostatic urethra to measure intraurethral pressure (IUP).

  • Compound Administration: this compound or a vehicle control is administered orally (p.o.) or intravenously (i.v.).

  • LPA Challenge: After a predetermined time following compound administration, LPA is administered to induce a rise in IUP.

  • IUP Measurement: The IUP is continuously monitored and recorded.

  • Data Analysis: The percentage inhibition of the LPA-induced IUP increase by this compound is calculated.

Summary and Future Directions

This compound is a highly potent and selective LPA1 receptor antagonist with a unique slow tight binding characteristic that confers a long duration of action. Its efficacy in preclinical models of benign prostatic hyperplasia highlights its potential as a novel therapeutic agent for this condition. Further research and clinical investigation are warranted to fully elucidate the therapeutic utility of this compound in BPH and other LPA1-mediated diseases.

References

ONO-0300302: A Technical Whitepaper on a Novel LPA1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of ONO-0300302, a potent and orally active lysophosphatidic acid receptor 1 (LPA1) antagonist. It details the discovery, mechanism of action, and preclinical development of this compound for the potential treatment of benign prostatic hyperplasia (BPH). This whitepaper includes a compilation of key quantitative data, detailed experimental protocols for pivotal assays, and visualizations of the relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in the field.

Introduction

Benign prostatic hyperplasia is a common condition in aging men, characterized by non-malignant enlargement of the prostate gland, which can lead to lower urinary tract symptoms (LUTS). Lysophosphatidic acid (LPA) signaling through its G protein-coupled receptors, particularly LPA1, has been implicated in the pathophysiology of various diseases, including fibrosis and smooth muscle contraction. The development of LPA1 receptor antagonists represents a promising therapeutic strategy for conditions such as BPH. This compound emerged from a lead optimization program as a novel, slow tight-binding LPA1 antagonist with significant in vivo efficacy.

Discovery and Development

The discovery of this compound was the result of a targeted lead optimization campaign starting from the lead compound ONO-7300243.[1] A key strategy employed was scaffold hopping, where the amide group of the lead compound was replaced with a secondary alcohol.[1][2] This modification was crucial in conferring a "slow tight-binding" characteristic to the subsequent series of compounds. Further structural modifications, including the substitution of two phenyl groups with a pyrrole (B145914) and an indane moiety, led to the identification of this compound (also referred to as compound 19 in some literature) as the optimized candidate.[1][2] This compound demonstrated a significant and long-lasting inhibitory effect on LPA-induced intraurethral pressure (IUP) increases in preclinical models.[1]

Mechanism of Action

This compound is a selective antagonist of the LPA1 receptor. Its primary mechanism of action is to block the binding of LPA to the LPA1 receptor, thereby inhibiting downstream signaling cascades that lead to smooth muscle contraction and other cellular responses. A distinguishing feature of this compound is its slow tight-binding kinetics.[1] This property, demonstrated by the persistent inhibitory effects observed in wash-out experiments with its precursors, is believed to contribute to its prolonged duration of action in vivo, despite having a high intravenous clearance.[1]

LPA1 Receptor Signaling Pathway

Activation of the LPA1 receptor by LPA initiates a cascade of intracellular signaling events through the coupling of multiple G proteins, including Gαi/o, Gαq/11, and Gα12/13. These signaling pathways ultimately regulate a variety of cellular processes. The diagram below illustrates the major signaling pathways downstream of LPA1 receptor activation.

LPA1 Receptor Signaling Cascade.

Quantitative Data

A summary of the key in vitro and in vivo quantitative data for this compound is presented in the tables below.

Table 1: In Vitro Activity of this compound
ParameterValueReceptor/SystemReference
IC50 0.086 µMHuman LPA1 Receptor[3]
11.5 µMHuman LPA2 Receptor[3]
2.8 µMHuman LPA3 Receptor[3]
Kd 0.34 nMHuman LPA1 Receptor[1]
Table 2: Pharmacokinetic Parameters of this compound in Rats
RouteDoseCmaxt1/2Clearance (Cl)Reference
Oral (p.o.) 3 mg/kg233 ng/mL6.3 hours-[3]
Intravenous (i.v.) 1 mg/kg-7 hours20.5 mL/min/kg[3]
Table 3: In Vivo Efficacy of this compound
SpeciesDose (p.o.)EffectDurationReference
Rat 3 mg/kgSignificant inhibition of LPA-induced IUP increase> 12 hours[1][2]
Dog 1 mg/kgSignificant inhibition of LPA-induced IUP increase> 12 hours[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of this compound are provided below.

LPA1 Receptor Antagonist Assay (Calcium Mobilization)

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by LPA in cells expressing the LPA1 receptor.

Calcium_Mobilization_Workflow cluster_cell_prep Cell Preparation cluster_dye_loading Dye Loading cluster_assay Assay Procedure cluster_data_analysis Data Analysis seed_cells Seed CHO cells expressing human LPA1 in 96-well plates culture Culture for 48 hours seed_cells->culture load_buffer Add Fura-2 AM loading buffer incubate_dye Incubate for 1 hour at 37°C load_buffer->incubate_dye wash_cells Wash cells with assay buffer incubate_dye->wash_cells add_antagonist Add this compound or vehicle (DMSO) incubate_antagonist Pre-incubate add_antagonist->incubate_antagonist add_lpa Add LPA (agonist) incubate_antagonist->add_lpa measure_fluorescence Monitor intracellular Ca²⁺ using a fluorescence screening system (FDSS) add_lpa->measure_fluorescence calculate_inhibition Calculate percent inhibition relative to control determine_ic50 Determine IC50 values using non-linear regression calculate_inhibition->determine_ic50

Workflow for the LPA1 Calcium Mobilization Assay.

Protocol:

  • Cell Culture: Chinese hamster ovary (CHO) cells stably expressing the human LPA1 receptor are seeded in 96-well plates and cultured for 48 hours.

  • Dye Loading: The culture medium is removed, and the cells are incubated with a loading buffer containing the calcium-sensitive dye Fura-2 AM for 1 hour at 37°C.

  • Washing: The cells are washed with an assay buffer to remove excess dye.

  • Compound Addition: this compound or a vehicle control (DMSO) is added to the wells and pre-incubated.

  • LPA Stimulation: Lysophosphatidic acid is added to the wells to stimulate the LPA1 receptor.

  • Measurement: The intracellular calcium concentration is monitored by measuring the fluorescence intensity using a fluorescence drug screening system.

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence signal in the presence of the antagonist to the control. IC50 values are determined using non-linear regression analysis.

[3H]-ONO-0300302 Radioligand Binding Assay

This assay directly measures the binding affinity of this compound to the LPA1 receptor.

Protocol:

  • Membrane Preparation: Membranes from CHO cells stably expressing the human LPA1 receptor are prepared.

  • Assay Setup: In a 96-well plate, [3H]-ONO-0300302 (radioligand) and unlabeled this compound (for competition binding) or other test compounds are added in an assay buffer.

  • Incubation: The LPA1 membrane suspension is added, and the plate is incubated at 37°C for 2 hours to allow binding to reach equilibrium.[1]

  • Filtration: The reaction mixture is filtered through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The dissociation constant (Kd) and inhibitor binding constants (Ki) are determined by analyzing the binding data using appropriate models (e.g., one-site binding hyperbola).[1]

Measurement of Intraurethral Pressure (IUP) in Rats

This in vivo assay assesses the functional effect of this compound on LPA-induced smooth muscle contraction in the urethra.

IUP_Measurement_Workflow cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_lpa_challenge LPA Challenge & Measurement cluster_data_analysis Data Analysis anesthetize Anesthetize rat catheterize Insert catheter connected to a pressure transducer into the urethra anesthetize->catheterize administer_compound Administer this compound or vehicle orally (p.o.) or intravenously (i.v.) wait Wait for a specified time post-dosing inject_lpa Inject LPA intravenously to induce urethral contraction wait->inject_lpa record_iup Continuously record intraurethral pressure (IUP) inject_lpa->record_iup measure_iup_change Measure the peak increase in IUP calculate_inhibition Calculate the percent inhibition of the LPA-induced IUP increase compared to vehicle measure_iup_change->calculate_inhibition

Workflow for In Vivo Intraurethral Pressure Measurement.

Protocol:

  • Animal Preparation: A rat is anesthetized, and a catheter connected to a pressure transducer is inserted into the urethra to measure IUP.

  • Compound Administration: this compound or a vehicle control is administered orally or intravenously.

  • LPA Challenge: After a predetermined time following compound administration, LPA is injected intravenously to induce an increase in IUP.

  • IUP Measurement: The IUP is continuously monitored and recorded before and after the LPA challenge.

  • Data Analysis: The peak increase in IUP following the LPA injection is measured. The percentage of inhibition of the LPA-induced IUP increase by this compound is calculated by comparing the response to that in vehicle-treated animals.

Conclusion

This compound is a novel, potent, and orally active LPA1 receptor antagonist with a unique slow tight-binding mechanism of action. Preclinical studies have demonstrated its efficacy in inhibiting LPA-induced urethral smooth muscle contraction, suggesting its potential as a therapeutic agent for benign prostatic hyperplasia. The data and protocols presented in this whitepaper provide a comprehensive resource for researchers and drug development professionals interested in the pharmacology of LPA1 antagonists and their potential clinical applications.

References

An In-Depth Technical Guide to ONO-0300302: A Potent and Selective LPA1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of ONO-0300302, a novel, slow, tight-binding antagonist of the lysophosphatidic acid receptor 1 (LPA1). Developed by Ono Pharmaceutical, this compound has been investigated for its therapeutic potential, particularly in the treatment of benign prostatic hyperplasia (BPH).[1][2] This guide details its chemical structure, pharmacological properties, mechanism of action, and the experimental protocols used in its characterization.

Core Chemical and Physical Properties

This compound, also referred to as compound 19 in some literature, is a complex small molecule with a distinct chemical architecture optimized for high-affinity binding to the LPA1 receptor.[2][3][4]

Identifier Value
IUPAC Name 3-(1-((2S,3S)-2-((2,3-dihydro-1H-inden-2-yl)methyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl)-1H-pyrrol-3-yl)propanoic acid[5]
CAS Number 856689-51-5[5][6]
Molecular Formula C29H35NO5[5][6]
Molecular Weight 477.60 g/mol [5][6]
Elemental Analysis C, 72.93%; H, 7.39%; N, 2.93%; O, 16.75%[5]

Pharmacological Profile

This compound is characterized by its potent and selective antagonism of the LPA1 receptor, a G-protein coupled receptor (GPCR).[3][7] A key feature of its interaction with the receptor is its "slow tight binding" nature, which is believed to contribute to its long duration of action in vivo.[2][3][5][7][8]

Binding Affinity and Potency

The compound's affinity for LPA receptors has been quantified through various assays, revealing high potency for LPA1.

Parameter Value Assay Condition
IC50 (LPA1) 0.16 nM[5][6][9]Not specified
IC50 (LPA1) 0.086 µM (86 nM)[1]Not specified
IC50 (LPA2) 11.5 µM[1]Not specified
IC50 (LPA3) 2.8 µM[1]Not specified
Kd 0.34 nM[3][3H]-ONO-0300302 binding assay; 37°C, 2-hour incubation[3]
Ki Good correlation with in vivo ID50 (R² = 0.68)[3]Measured at 37°C for 2 hours using 1 nM [3H]-ONO-0300302[3]

Note: A discrepancy exists in the reported IC50 values for LPA1, which may be attributable to different assay conditions.

Pharmacokinetic Properties (Rat Model)

Pharmacokinetic studies in rats have characterized the absorption, distribution, metabolism, and excretion of this compound.

Parameter Dose & Route Value
Cmax 3 mg/kg, p.o.233 ng/mL[1]
t1/2 3 mg/kg, p.o.6.3 hours[1]
Clearance (Cl) 1 mg/kg, i.v.20.5 mL/min/kg[1]
t1/2 1 mg/kg, i.v.7.0 hours[1]
Metabolic Stability Rat MicrosomesModerate[3]
Metabolic Stability Human MicrosomesGood[3]
In Vivo Efficacy

The primary measure of this compound's efficacy in preclinical models is its ability to inhibit the lysophosphatidic acid (LPA)-induced increase in intraurethral pressure (IUP), a key factor in BPH pathophysiology.[3][4]

Species Dose & Route Efficacy and Duration
Rat 3 mg/kg, p.o.Significant inhibition of LPA-induced IUP increase for over 12 hours.[2][3][5][7][8][9]
Dog 1 mg/kg, p.o.Significant inhibition of LPA-induced IUP increase for over 12 hours.[2][3][5][7][8][9] At 24 hours, 30% inhibition was still observed.[3][4]

Mechanism of Action and Signaling Pathway

This compound functions by competitively blocking the binding of LPA to the LPA1 receptor. This prevents the activation of downstream signaling cascades typically initiated by LPA, such as G-protein activation and subsequent mobilization of intracellular calcium, which contribute to smooth muscle contraction in the urethra.[3][10]

LPA1_Signaling_Pathway cluster_membrane Cell Membrane LPA1 LPA1 Receptor G_protein Gq/11, Gi/o, G12/13 LPA1->G_protein Activates Downstream Downstream Signaling (e.g., Ca²+ Mobilization, Rho Activation) G_protein->Downstream Initiates LPA LPA LPA->LPA1 Binds & Activates ONO This compound ONO->LPA1 Blocks Binding Response Pathophysiological Response (e.g., Urethra Contraction) Downstream->Response

Caption: LPA1 signaling pathway and inhibition by this compound.

Experimental Protocols

The characterization of this compound involved several key in vitro and in vivo assays. The methodologies are summarized below based on published literature.[3][10]

LPA1 Receptor Antagonist Assay (Intracellular Ca²⁺ Mobilization)

This assay quantifies the ability of this compound to inhibit LPA-induced signaling.

  • Cell Line: Chinese hamster ovary (CHO) cells stably expressing the human LPA1 receptor.[10]

  • Procedure:

    • CHO-hLPA1 cells are seeded into 96-well plates and cultured for 2 days.

    • Cells are loaded with Fura2-AM (a calcium indicator) in a buffer containing probenecid (B1678239) for 1 hour.

    • After washing, cells are pre-treated with varying concentrations of this compound (or vehicle control).

    • Intracellular Ca²⁺ concentration is monitored using a fluorescence drug screening system (e.g., FDSS-2000).[10]

    • LPA (at a final concentration of 100 nM) is added to stimulate the cells.[10]

    • The antagonist's inhibition rate is calculated from the peak fluorescence ratio (ϕ340/ϕ380) compared to the control.[10]

    • IC50 values are determined via non-linear regression analysis.[10]

Radioligand Membrane Binding Assay

This assay directly measures the affinity of the compound for the LPA1 receptor.

  • Radioligand: [3H]-ONO-0300302.[3]

  • Procedure:

    • Membranes are prepared from CHO cells stably expressing the human LPA1 receptor.[3][10]

    • Membranes are incubated with the radioligand ([3H]-ONO-0300302) at varying concentrations. For competition assays, a fixed concentration of radioligand is used with varying concentrations of unlabeled this compound or other test compounds.

    • Incubations are carried out at 37°C for a set duration (e.g., 2 hours) to reach equilibrium.[3]

    • Bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is quantified by liquid scintillation counting.

    • Dissociation constants (Kd) and inhibition constants (Ki) are calculated by analyzing the binding data using appropriate models (e.g., one-site binding hyperbola, Cheng-Prusoff equation).[3]

Isolated Rat Urethra Contraction Assay (Magnus Apparatus)

This ex vivo assay assesses the functional antagonism of this compound on smooth muscle tissue.

  • Tissue: Urethras isolated from rats.[3]

  • Apparatus: Magnus apparatus.[3]

  • Procedure:

    • Isolated rat urethral tissues are mounted in an organ bath containing a physiological salt solution.

    • The tissue is allowed to equilibrate, and baseline tension is recorded.

    • LPA is added to the bath to induce contraction, which is measured by a force transducer.

    • To test the antagonist, the tissue is pre-incubated with this compound before adding LPA, and the inhibition of the contractile response is measured.

    • "Wash-out" experiments, where the tissue is repeatedly rinsed to remove the compound, are performed to assess the binding characteristics (e.g., tight binding).[2][3][7]

In Vivo Intraurethral Pressure (IUP) Model

This in vivo model evaluates the compound's efficacy in a living organism, which is more representative of its potential clinical effect.

InVivo_Workflow cluster_animal Animal Model (Rat or Dog) Admin Administer this compound (e.g., 1-3 mg/kg, p.o.) or Vehicle Wait Wait for Prescribed Time (1h to 24h) Admin->Wait Anesthesia Anesthetize Animal (for rat model) Wait->Anesthesia Conscious for dog model LPA_Inject Inject LPA (i.v.) (e.g., 300 µg/kg) Anesthesia->LPA_Inject Measure Measure Intraurethral Pressure (IUP) LPA_Inject->Measure

Caption: Workflow for the in vivo intraurethral pressure (IUP) model.

  • Animal Models: Conscious rats or dogs.[3]

  • Procedure:

    • The test compound (this compound) or vehicle is administered orally (p.o.) at a specified dose.[3]

    • After a prescribed time interval (e.g., 1, 3, 6, 12, 24 hours), the animal is prepared for IUP measurement.[3] Rats may be lightly anesthetized, while dogs can be tested while conscious.[3]

    • LPA (e.g., 300 µg/kg) is injected intravenously to induce an increase in IUP.[3]

    • The change in IUP is measured using a pressure transducer.

    • The percentage inhibition of the LPA-induced IUP increase is calculated by comparing the response in drug-treated animals to that in vehicle-treated animals.

Conclusion

This compound is a highly potent and selective LPA1 antagonist with a unique slow, tight-binding kinetic profile.[2][3][7] This characteristic likely underlies its sustained in vivo efficacy in animal models of benign prostatic hyperplasia, where it effectively reduces LPA-induced intraurethral pressure.[3][4] The detailed experimental protocols and established signaling pathway provide a solid foundation for further research and development of LPA1-targeted therapies for BPH and other LPA-mediated diseases.[4]

References

ONO-0300302: A Comprehensive Technical Profile of a Selective LPA1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target selectivity profile of ONO-0300302, a potent and orally active antagonist of the lysophosphatidic acid receptor 1 (LPA1). The document details the compound's binding affinity and functional activity, the experimental methodologies used for its characterization, and the signaling pathways it modulates. This compound has been identified as a "slow tight binding" inhibitor, a characteristic that contributes to its prolonged in vivo efficacy.[1][2]

Quantitative Selectivity Profile

The inhibitory activity of this compound has been quantified against multiple lysophosphatidic acid (LPA) receptor subtypes. The data consistently demonstrates a high degree of selectivity for the LPA1 receptor.

TargetParameterValueNotes
LPA1 Receptor IC500.086 µM (86 nM)Functional antagonism in a calcium mobilization assay.[3][4]
IC500.16 nMDetermined with a long incubation time, reflecting its slow tight binding nature.[5][6][7]
Kd0.34 nMDissociation constant determined by radioligand binding assay at 37°C after 2 hours.[4]
LPA2 Receptor IC5011.5 µMDemonstrates significantly lower potency compared to LPA1.[3]
LPA3 Receptor IC502.8 µMExhibits moderate potency, but is still substantially less active than against LPA1.[3]

Mechanism of Action: LPA1 Receptor Antagonism

This compound exerts its pharmacological effect by competitively binding to the LPA1 receptor, a G protein-coupled receptor (GPCR), and blocking the downstream signaling cascades initiated by the endogenous ligand, lysophosphatidic acid (LPA). The LPA1 receptor is known to couple with multiple G protein families, including Gαq/11, Gαi/o, and Gα12/13, leading to the activation of diverse cellular responses. By inhibiting these pathways, this compound can mitigate LPA-driven pathophysiology.

LPA1_Signaling_Pathway cluster_membrane Cell Membrane cluster_G_proteins G Proteins cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers LPA1 LPA1 Receptor Gq Gαq/11 LPA1->Gq Gi Gαi/o LPA1->Gi G1213 Gα12/13 LPA1->G1213 LPA LPA LPA->LPA1 Binds & Activates ONO This compound ONO->LPA1 Binds & Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits RhoGEF RhoGEF G1213->RhoGEF Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates cAMP ↓ cAMP AC->cAMP RhoA RhoA Activation RhoGEF->RhoA Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Induces Cellular_Response Cellular Responses (Proliferation, Migration, Contraction) cAMP->Cellular_Response RhoA->Cellular_Response Ca_Release->Cellular_Response

Caption: LPA1 receptor signaling and inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental procedures used to characterize the selectivity and mechanism of action of this compound.

LPA1 Receptor Antagonist Assay (Calcium Mobilization)

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by LPA.

  • Cell Line: CHO or HEK293 cells stably expressing the human LPA1 receptor.

  • Reagents:

    • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Pluronic F-127 to facilitate dye loading.

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Agonist: Lysophosphatidic acid (LPA), final concentration of 100 nM.

    • Antagonist: this compound at various concentrations.

  • Procedure:

    • Cells are seeded in black-walled, clear-bottom 96- or 384-well microplates and cultured to confluence.

    • The cells are loaded with a calcium indicator dye (e.g., Fluo-4 AM) in assay buffer.

    • Cells are pre-treated with various concentrations of this compound or vehicle (DMSO) for a specified incubation time.

    • The plate is placed in a fluorescence drug screening system (e.g., FDSS-2000, Hamamatsu Photonics).

    • LPA is added to the cells to stimulate the LPA1 receptor.

    • Intracellular Ca2+ concentration is monitored by measuring the ratio of fluorescence intensities (e.g., at 500 nm with excitation at 340/380 nm).

    • The inhibition rate (%) is calculated by comparing the peak fluorescence ratio in compound-treated wells to that of the control (DMSO-treated) wells. IC50 values are then determined from the dose-response curve.

Radioligand Membrane Binding Assay

This assay directly measures the binding affinity of this compound to the LPA1 receptor using a radiolabeled version of the compound.

  • Materials:

    • Membrane fractions from CHO cells expressing the LPA1 receptor.

    • Radioligand: [3H]-ONO-0300302.

    • Assay Buffer: 50 mM HEPES, 10 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4.

    • Non-specific binding control: High concentration of a non-labeled LPA1 antagonist.

    • Glass fiber filters and a cell harvester.

    • Scintillation fluid and a liquid scintillation counter.

  • Procedure:

    • Membrane preparations are incubated with a fixed concentration of [3H]-ONO-0300302 (e.g., 1 nM) and varying concentrations of non-labeled this compound (for saturation binding to determine Kd) or other competing ligands (to determine Ki).

    • The incubation is carried out at a specified temperature (e.g., 37°C) for a set duration (e.g., 2 hours) to allow binding to reach equilibrium.[4]

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand.

    • Filters are washed with ice-cold assay buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Specific binding is calculated by subtracting non-specific binding (measured in the presence of excess non-labeled antagonist) from total binding.

    • Dissociation constants (Kd) and inhibitory constants (Ki) are calculated by non-linear regression analysis of the binding data.

Isolated Tissue Contraction Assay (Magnus Apparatus)

This ex vivo assay assesses the functional antagonism of this compound in a physiologically relevant tissue. The compound's ability to inhibit LPA-induced contraction of rat urethra is measured.[1]

  • Tissue Preparation:

    • Male rats are euthanized, and the urethras are carefully isolated.

    • The tissue is mounted in an organ bath (Magnus apparatus) containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Procedure:

    • The tissue is allowed to equilibrate under a resting tension.

    • A cumulative concentration-response curve to LPA is established to determine a submaximal effective concentration.

    • The tissue is then incubated with this compound or vehicle for a defined period.

    • LPA is re-applied, and the contractile response is recorded using an isometric force transducer.

    • The inhibitory effect of this compound is quantified by the reduction in the LPA-induced contraction.

  • Wash-out Experiment: To demonstrate the "slow tight binding" characteristic, after incubation with this compound and measurement of inhibition, the tissue is subjected to repeated washes with fresh buffer to remove the unbound compound. The persistence of the inhibitory effect after washing indicates a slow dissociation rate from the receptor.[1][2]

Washout_Experiment_Workflow cluster_setup Experiment Setup cluster_protocol Protocol Flow cluster_results Result Interpretation A Isolate Rat Urethra B Mount in Magnus Apparatus A->B C Equilibrate Tissue B->C D Add LPA (Establish Baseline Contraction) C->D E Wash Tissue D->E F Incubate with this compound E->F G Add LPA (Measure Inhibition) F->G H Perform Repeated Washes (Wash-out Step) G->H I Add LPA Again (Measure Post-Wash Inhibition) H->I J Compare Inhibition Pre- vs. Post-Wash I->J K Persistent Inhibition? J->K L Yes: Slow Tight Binding K->L Inhibition Maintained M No: Reversible Binding K->M Inhibition Lost

Caption: Workflow for the isolated tissue wash-out experiment.

References

ONO-0300302: A Novel LPA1 Antagonist for Benign Prostatic Hyperplasia - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benign prostatic hyperplasia (BPH) is a prevalent condition in aging men, characterized by lower urinary tract symptoms (LUTS) that can significantly impact quality of life. Current pharmacological therapies, primarily α1-adrenoceptor antagonists and 5α-reductase inhibitors, offer symptomatic relief but are associated with limitations and side effects. ONO-0300302 is a novel, orally active, and potent lysophosphatidic acid receptor 1 (LPA1) antagonist that has shown promise in preclinical models of BPH. This technical guide provides an in-depth overview of the core preclinical data, experimental methodologies, and the underlying mechanism of action of this compound. In the absence of clinical trial data, a hypothetical Phase II clinical trial design is proposed based on established protocols for BPH therapeutics.

Introduction to Benign Prostatic Hyperplasia and the LPA1 Receptor Target

Benign prostatic hyperplasia is a non-malignant enlargement of the prostate gland. The pathophysiology of BPH-associated LUTS is multifactorial, involving both a static component related to the increased prostate size and a dynamic component due to increased smooth muscle tone in the prostate and bladder neck. While α1-adrenoceptor antagonists target this dynamic component, they can be associated with cardiovascular side effects such as postural hypotension.[1]

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors, including the LPA1 receptor. The LPA1 receptor is implicated in smooth muscle contraction.[1][2][3] LPA has been shown to induce contraction of the rat urethra, suggesting that antagonism of the LPA1 receptor could be a novel therapeutic strategy for BPH by reducing urethral smooth muscle tone without the cardiovascular side effects associated with α1-blockers.[1] this compound was developed as a potent and selective LPA1 antagonist for the potential treatment of BPH.[1][4]

Mechanism of Action of this compound

This compound is a slow, tight-binding antagonist of the LPA1 receptor.[1][4][5] Its mechanism of action in the context of BPH is centered on the relaxation of prostatic and urethral smooth muscle. LPA, through the activation of the Gq and G12/13 pathways, is believed to mediate smooth muscle contraction. By competitively and potently inhibiting the LPA1 receptor, this compound blocks these downstream signaling cascades, leading to a reduction in smooth muscle tone and, consequently, a decrease in intraurethral pressure (IUP).[1] This targeted action on the lower urinary tract offers the potential for improved symptomatic relief in BPH patients with a reduced risk of systemic side effects.

Signaling Pathway of LPA1 Receptor in Prostatic Smooth Muscle

LPA1_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Gq Gq LPA1->Gq G1213 G12/13 LPA1->G1213 PLC PLC Gq->PLC RhoA RhoA G1213->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ROCK ROCK RhoA->ROCK MLCP_inhibition MLCP Inhibition ROCK->MLCP_inhibition ONO_0300302 This compound ONO_0300302->LPA1 Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction MLCP_inhibition->Contraction

Caption: LPA1 receptor signaling cascade in smooth muscle cells leading to contraction.

Preclinical Data

The following tables summarize the key quantitative preclinical data for this compound.

Table 1: In Vitro Receptor Antagonist Activity
CompoundTargetIC50 (nM)
This compoundLPA10.16

Data from BioHippo and MedKoo Biosciences.[2][5]

Table 2: In Vivo Efficacy in Animal Models
SpeciesDoseRoute of AdministrationEffectDuration of Action
Rat3 mg/kgOral (p.o.)Significant inhibition of LPA-induced increase in Intraurethral Pressure (IUP)> 12 hours
Dog1 mg/kgOral (p.o.)Significant inhibition of LPA-induced increase in Intraurethral Pressure (IUP)> 12 hours

Data from multiple sources.[1][2][4][5]

Table 3: Pharmacokinetic Profile in Rats
ParameterValueDose and Route
Cmax233 ng/mL3 mg/kg p.o.
t1/26.3 hours3 mg/kg p.o.
Clearance (Cl)20.5 mL/min/kg1 mg/kg i.v.
t1/27 hours1 mg/kg i.v.

Data from BioWorld.[3]

Experimental Protocols

In Vitro LPA1 Receptor Antagonism Assay

The inhibitory activity of this compound on the LPA1 receptor was likely determined using a competitive binding assay or a functional assay measuring a downstream signaling event (e.g., calcium mobilization or GTPγS binding) in a cell line recombinantly expressing the human LPA1 receptor.

  • Cell Line: A suitable mammalian cell line (e.g., HEK293, CHO) stably transfected with the human LPA1 receptor.

  • Ligand: A radiolabeled or fluorescently labeled LPA analog.

  • Assay Principle (Competitive Binding): Cells or cell membranes expressing the LPA1 receptor are incubated with the labeled ligand in the presence of increasing concentrations of this compound. The amount of bound labeled ligand is then measured. The concentration of this compound that inhibits 50% of the specific binding of the labeled ligand is determined as the IC50 value.

  • Data Analysis: The data are typically fitted to a sigmoidal dose-response curve to calculate the IC50.

In Vivo Intraurethral Pressure (IUP) Measurement in Rats and Dogs

The in vivo efficacy of this compound was assessed by its ability to inhibit the LPA-induced increase in intraurethral pressure (IUP) in anesthetized rats and dogs.[1]

  • Animal Models: Male Sprague-Dawley rats and male beagle dogs are commonly used for these types of studies.

  • Anesthesia: Animals are anesthetized to allow for surgical procedures and to prevent movement during IUP measurements.

  • Surgical Preparation: A catheter connected to a pressure transducer is inserted into the urethra to measure IUP. A route for drug administration (oral gavage for p.o., intravenous catheter for i.v.) is established.

  • Experimental Procedure:

    • A baseline IUP is recorded.

    • LPA is administered to induce an increase in IUP.

    • This compound or vehicle is administered orally at specified doses.

    • LPA is administered again at various time points after this compound administration, and the IUP is recorded.

  • Data Analysis: The percentage inhibition of the LPA-induced IUP increase by this compound compared to the vehicle control is calculated at each time point.

Pharmacokinetic Studies in Rats

Pharmacokinetic parameters of this compound were determined in rats after oral and intravenous administration.[3]

  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration:

    • Oral (p.o.): this compound is administered by oral gavage.

    • Intravenous (i.v.): this compound is administered via a cannula inserted into a vein (e.g., jugular or tail vein).

  • Sample Collection: Blood samples are collected at predetermined time points after drug administration. Plasma is separated by centrifugation.

  • Bioanalysis: The concentration of this compound in plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and clearance (Cl) are calculated using non-compartmental analysis of the plasma concentration-time data.

Preclinical Experimental Workflow for this compound

preclinical_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_endpoints Key Endpoints receptor_binding LPA1 Receptor Binding Assay ic50 IC50 Determination receptor_binding->ic50 functional_assay Functional Antagonism (e.g., Ca²⁺ Mobilization) functional_assay->ic50 rat_iup Rat Intraurethral Pressure (IUP) Model efficacy Inhibition of LPA-induced IUP Increase rat_iup->efficacy dog_iup Dog Intraurethral Pressure (IUP) Model dog_iup->efficacy rat_pk Rat Pharmacokinetic (PK) Studies pk_params Cmax, t1/2, Clearance rat_pk->pk_params ic50->rat_iup ic50->dog_iup

Caption: Preclinical evaluation workflow for this compound.

Hypothetical Phase II Clinical Trial Design for this compound in BPH

As there is no publicly available clinical trial data for this compound, this section outlines a hypothetical Phase II clinical trial design based on standard methodologies for evaluating new drugs for BPH.

Study Title

A Phase II, Randomized, Double-Blind, Placebo-Controlled, Dose-Ranging Study to Evaluate the Efficacy and Safety of this compound in Men with Lower Urinary Tract Symptoms Secondary to Benign Prostatic Hyperplasia.

Study Objectives
  • Primary Objective: To evaluate the efficacy of different doses of this compound compared to placebo in improving lower urinary tract symptoms (LUTS) in men with BPH, as measured by the change from baseline in the International Prostate Symptom Score (IPSS).

  • Secondary Objectives:

    • To evaluate the effect of this compound on peak urinary flow rate (Qmax).

    • To assess the safety and tolerability of this compound.

    • To evaluate the effect of this compound on prostate volume.

    • To assess the impact of this compound on quality of life (QoL).

Study Design
  • Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.

  • Duration: 12-week treatment period with a follow-up visit at 16 weeks.

  • Patient Population: Men aged 50 years or older with a clinical diagnosis of BPH.

Inclusion and Exclusion Criteria

Inclusion Criteria:

  • Male, age ≥ 50 years.

  • Clinical diagnosis of BPH.

  • International Prostate Symptom Score (IPSS) ≥ 13.

  • Peak urinary flow rate (Qmax) between 5 and 15 mL/s with a voided volume of ≥ 125 mL.

  • Prostate volume ≥ 30 mL as measured by transrectal ultrasound (TRUS).

Exclusion Criteria:

  • History of prostate cancer or a prostate-specific antigen (PSA) level > 10 ng/mL (or > 4 ng/mL without a negative prostate biopsy).

  • Previous prostate surgery.

  • Active urinary tract infection or history of recurrent UTIs.

  • Neurogenic bladder.

  • Use of other medications for BPH within the specified washout period.

  • Clinically significant cardiovascular, hepatic, or renal disease.

Interventions
  • Treatment Arms:

    • This compound (Low Dose, e.g., X mg) once daily.

    • This compound (Medium Dose, e.g., Y mg) once daily.

    • This compound (High Dose, e.g., Z mg) once daily.

    • Placebo once daily.

  • Randomization: Patients will be randomized in a 1:1:1:1 ratio to one of the four treatment arms.

Outcome Measures
  • Primary Efficacy Endpoint: Change from baseline in total IPSS at Week 12.

  • Secondary Efficacy Endpoints:

    • Change from baseline in Qmax at Week 12.

    • Change from baseline in prostate volume at Week 12.

    • Change from baseline in the BPH Impact Index (BII) or a similar quality of life questionnaire at Week 12.

    • Proportion of patients with a ≥ 25% improvement in IPSS from baseline at Week 12.

  • Safety Endpoints:

    • Incidence and severity of adverse events (AEs).

    • Changes in vital signs, electrocardiograms (ECGs), and clinical laboratory parameters.

Statistical Analysis

The primary efficacy analysis will be performed on the intent-to-treat (ITT) population. An analysis of covariance (ANCOVA) model will be used to compare the change from baseline in IPSS at Week 12 between each this compound dose group and the placebo group, with treatment as a factor and baseline IPSS as a covariate. Similar analyses will be performed for the secondary efficacy endpoints. Safety data will be summarized descriptively.

Conclusion

This compound is a promising novel LPA1 antagonist with a preclinical profile that supports its development for the treatment of BPH. Its targeted mechanism of action offers the potential for effective relief of LUTS without the cardiovascular side effects associated with current standard-of-care α1-adrenoceptor antagonists. The preclinical data demonstrate potent in vitro activity and sustained in vivo efficacy in relevant animal models. While clinical data are not yet available, a well-designed Phase II clinical trial, as outlined in this guide, would be the next logical step to evaluate the safety and efficacy of this compound in patients with BPH. Further investigation is warranted to determine the clinical utility of this novel therapeutic agent.

References

An In-depth Technical Guide to Utilizing ONO-0300302 for the Elucidation of LPA1 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of ONO-0300302, a potent and selective antagonist for the Lysophosphatidic Acid Receptor 1 (LPA1). It serves as a resource for researchers utilizing this small molecule to investigate LPA1 signaling in various physiological and pathological contexts.

Introduction

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), with LPA1 being a key mediator in numerous cellular processes. The LPA1 signaling pathway is implicated in a range of diseases, including fibrosis, cancer, and neuropathic pain.[1][2][3] this compound is a novel, orally active, and slow, tight-binding antagonist of the LPA1 receptor.[4][5][6][7] Its high affinity and prolonged duration of action, even with a moderate pharmacokinetic profile, make it an invaluable tool for studying the intricacies of LPA1 signaling.[4][5][6] This guide details the biochemical properties of this compound, experimental protocols for its use, and a visual representation of the signaling pathways it modulates.

Biochemical Profile and In Vivo Efficacy of this compound

This compound has been characterized through a series of in vitro and in vivo studies to determine its potency, selectivity, and pharmacokinetic properties. The data presented below is a compilation from various sources to provide a comprehensive profile of the compound.

ParameterValueSpecies/Cell LineAssay ConditionsReference
IC50 (LPA1) 0.086 µM (86 nM)CHO cells expressing human LPA1Ca2+ mobilization assay[8]
IC50 (LPA1) 0.16 nMCHO cells expressing LPA1Ca2+ mobilization assay (24h pre-incubation)[4][9][10]
Ki (LPA1) -CHO cells expressing LPA1Radioligand binding assay with [3H]-ONO-0300302[4]
Kd (LPA1) 0.34 nMCHO cells expressing LPA1Radioligand binding assay with [3H]-ONO-0300302 (37°C, 2h)[4][7]
ReceptorIC50SpeciesAssay TypeReference
LPA1 0.086 µMHumanCa2+ mobilization[8]
LPA2 11.5 µMHumanCa2+ mobilization[8]
LPA3 2.8 µMHumanCa2+ mobilization[8]
SpeciesDose & RouteParameterValueModelReference
Rat3 mg/kg, p.o.Cmax233 ng/mL-[8]
Rat3 mg/kg, p.o.t1/26.3 hours-[8]
Rat1 mg/kg, i.v.CL20.5 mL/min/kg-[8]
Rat1 mg/kg, i.v.t1/27 hours-[8]
Rat3 mg/kg, p.o.EfficacySignificant inhibition of LPA-induced IUP >12hLPA-induced Intraurethral Pressure (IUP)[4][5][6][9][10]
Dog1 mg/kg, p.o.EfficacySignificant inhibition of LPA-induced IUP >12h; 30% inhibition at 24hLPA-induced Intraurethral Pressure (IUP)[4][5][6][9][10]

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound in research. Below are key experimental protocols derived from published studies.

This protocol is designed to determine the binding affinity (Ki and Kd) of this compound to the LPA1 receptor.

Materials:

  • Membrane fractions from CHO cells stably expressing the human LPA1 receptor.

  • [3H]-ONO-0300302 (tritiated this compound).

  • Unlabeled this compound or other LPA1 antagonists for competition assays.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare membrane fractions from LPA1-expressing CHO cells.

  • In a 96-well plate, add a defined amount of membrane protein to the binding buffer.

  • For saturation binding assays, add increasing concentrations of [3H]-ONO-0300302. For competition assays, add a fixed concentration of [3H]-ONO-0300302 and increasing concentrations of unlabeled this compound.

  • Incubate the plate at 37°C for 2 hours to allow for binding to reach equilibrium.[4]

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine Kd and Bmax for saturation assays, and Ki for competition assays.

This functional assay measures the ability of this compound to antagonize LPA-induced intracellular calcium release, a key downstream event of LPA1 activation.

Materials:

  • CHO cells stably expressing the human LPA1 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • LPA (agonist).

  • This compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

Procedure:

  • Plate LPA1-expressing CHO cells in a black, clear-bottom 96-well plate and culture overnight.

  • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 10 minutes for standard antagonism, or 24 hours to assess slow, tight-binding effects).[4]

  • Stimulate the cells with a fixed concentration of LPA (typically the EC80).

  • Measure the fluorescence intensity before and after LPA addition using a fluorescence plate reader.

  • Calculate the inhibition of the LPA-induced calcium response by this compound and determine the IC50 value.

This in vivo model assesses the efficacy of this compound in a physiologically relevant system.

Animals:

  • Male Sprague-Dawley rats or beagle dogs.

Procedure:

  • Anesthetize the animals.

  • Insert a catheter into the urethra to measure intraurethral pressure (IUP).

  • Administer this compound orally (p.o.) or intravenously (i.v.) at the desired dose.

  • After a specified time (e.g., 1 hour post-dose), administer LPA to induce an increase in IUP.

  • Continuously monitor and record the IUP.

  • Calculate the percentage inhibition of the LPA-induced IUP increase by this compound. The dose that causes 50% inhibition is determined as the ID50.[4]

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the LPA1 signaling pathway, a typical experimental workflow, and the role of this compound as a research tool.

LPA1_Signaling_Pathway cluster_outcomes Cellular Outcomes LPA LPA LPA1 LPA1 Receptor LPA->LPA1 G_proteins Gαi/o, Gαq/11, Gα12/13 LPA1->G_proteins PLC Phospholipase C (PLC) G_proteins->PLC RhoA RhoA G_proteins->RhoA PI3K PI3K G_proteins->PI3K MAPK MAPK G_proteins->MAPK Ca_mobilization Ca2+ Mobilization PLC->Ca_mobilization ROCK ROCK RhoA->ROCK Cell_Migration Cell Migration RhoA->Cell_Migration Fibrosis Fibrosis ROCK->Fibrosis Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation MAPK->Proliferation ONO This compound ONO->LPA1

Caption: LPA1 signaling cascade and point of inhibition by this compound.

Binding_Assay_Workflow start Start prep_mem Prepare LPA1-expressing cell membranes start->prep_mem add_reagents Add membranes, [3H]-ONO-0300302, and unlabeled competitor prep_mem->add_reagents incubate Incubate at 37°C for 2 hours add_reagents->incubate filter Rapid filtration and washing incubate->filter measure Scintillation counting filter->measure analyze Data analysis (non-linear regression) to determine Kd/Ki measure->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay using this compound.

Logical_Relationship hypothesis Hypothesis: LPA1 signaling is involved in a biological process experiment Experimental System (In Vitro or In Vivo) hypothesis->experiment ono_tool This compound (Potent & Selective LPA1 Antagonist) treatment Treat system with This compound ono_tool->treatment experiment->treatment observation Observe phenotypic or biochemical changes treatment->observation conclusion Conclusion: LPA1 signaling is (or is not) causally linked to the process observation->conclusion

Caption: Using this compound to probe the function of LPA1 signaling.

Conclusion

This compound is a highly effective and specific antagonist of the LPA1 receptor, characterized by its slow, tight-binding properties that confer a long duration of action in vivo. These attributes make it an exceptional chemical probe for dissecting the role of LPA1 in health and disease. This guide provides the essential data and methodologies to empower researchers to confidently employ this compound in their studies of LPA1 signaling. The provided diagrams offer a clear visual framework for understanding the molecular pathways, experimental procedures, and the logical application of this potent antagonist.

References

ONO-0300302: A Technical Guide to its Interaction with the Lysophosphatidic Acid Receptor 1 (LPA1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of ONO-0300302, a potent and orally active antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). This compound is distinguished by its slow tight-binding kinetics, a characteristic that contributes to its prolonged in vivo efficacy. This document details the quantitative pharmacological data of this compound, the experimental methodologies used for its characterization, and the downstream signaling pathways of the LPA1 receptor that it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating LPA1 antagonism and its therapeutic potential, particularly in conditions such as benign prostatic hyperplasia (BPH).

Introduction to this compound and the LPA1 Receptor

This compound is a novel small molecule antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological and pathological processes.[1][2][3] Lysophosphatidic acid (LPA) is a bioactive phospholipid that, upon binding to LPA1, activates downstream signaling cascades involved in cell proliferation, migration, and survival.[4] The LPA1 receptor is implicated in the pathophysiology of several diseases, including fibrosis, cancer, and benign prostatic hyperplasia (BPH).[2][3]

This compound was developed as a therapeutic candidate for BPH.[2][3] A key feature of this compound is its "slow tight binding" characteristic, which describes a time-dependent increase in its binding affinity to the LPA1 receptor.[1][2] This property is believed to be responsible for its sustained pharmacological effect in vivo, even with a moderate pharmacokinetic profile.[2][3]

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below for ease of comparison.

Table 1: In Vitro Binding Affinity and Potency of this compound
ParameterReceptorValueSpeciesAssay ConditionsReference
IC50 LPA10.086 µMHumanCa2+ mobilization[1][5]
IC50 LPA211.5 µMHumanCa2+ mobilization[5]
IC50 LPA32.8 µMHumanCa2+ mobilization[5]
Kd LPA10.34 nMRat[3H]-ONO-0300302 binding[1][2]
Ki LPA1(Good correlation with in vivo ID50)Rat[3H]-ONO-0300302 binding[2]
Table 2: In Vivo Efficacy of this compound in Animal Models
SpeciesModelDoseRouteEffectDurationReference
Rat LPA-induced Intraurethral Pressure (IUP)3 mg/kgp.o.Significant inhibition> 12 hours[3][6]
Dog LPA-induced Intraurethral Pressure (IUP)1 mg/kgp.o.Significant inhibition> 12 hours[3][6]

LPA1 Receptor Signaling Pathways

The LPA1 receptor is a pleiotropic GPCR, coupling to multiple heterotrimeric G-proteins, including Gαq/11, Gαi/o, and Gα12/13, to initiate a diverse range of intracellular signaling events. This compound, as an antagonist, blocks these LPA-induced signaling cascades.

Gαq/11 Signaling Pathway

Activation of the Gαq/11 pathway by LPA1 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Gq_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Gq Gαq/11 LPA1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates ONO This compound ONO->LPA1 antagonizes

LPA1 Gαq/11 Signaling Pathway
Gαi/o Signaling Pathway

Coupling of LPA1 to Gαi/o results in the inhibition of adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels subsequently decrease the activity of protein kinase A (PKA). The βγ subunits of the G-protein can also activate other signaling pathways, such as the PI3K/Akt pathway.

Gi_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Gi Gαi/o LPA1->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates ONO This compound ONO->LPA1 antagonizes

LPA1 Gαi/o Signaling Pathway
Gα12/13 Signaling Pathway

The Gα12/13 pathway activation by LPA1 leads to the stimulation of Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA promotes the formation of stress fibers and focal adhesions, playing a key role in cell migration and contraction.

G1213_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol LPA LPA LPA1 LPA1 Receptor LPA->LPA1 G1213 Gα12/13 LPA1->G1213 activates RhoGEF RhoGEF G1213->RhoGEF activates RhoA_GDP RhoA-GDP (inactive) RhoGEF->RhoA_GDP activates RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK activates Cytoskeletal_rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_rearrangement ONO This compound ONO->LPA1 antagonizes

LPA1 Gα12/13 Signaling Pathway

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the pharmacological properties of this compound.

Radioligand Binding Assay with [3H]-ONO-0300302

This assay directly measures the binding affinity of this compound to the LPA1 receptor.

  • Materials:

    • [3H]-ONO-0300302 (tritiated this compound)

    • Membrane fractions from CHO cells overexpressing the rat LPA1 receptor

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

    • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

    • Unlabeled this compound for determining non-specific binding

    • Glass fiber filters

    • Scintillation cocktail

    • Scintillation counter

  • Protocol:

    • Incubate the LPA1 receptor-expressing cell membranes with various concentrations of [3H]-ONO-0300302 in the binding buffer.

    • For competition binding assays, incubate the membranes with a fixed concentration of [3H]-ONO-0300302 and varying concentrations of unlabeled this compound or other test compounds.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound.

    • Incubate at 37°C for 2 hours to allow for the slow tight binding to reach equilibrium.[2]

    • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the dissociation constant (Kd) and maximum binding capacity (Bmax) from saturation binding data, and the inhibitory constant (Ki) from competition binding data using appropriate non-linear regression analysis.

binding_assay_workflow start Start prepare_membranes Prepare LPA1-expressing cell membranes start->prepare_membranes incubate Incubate membranes with [³H]-ONO-0300302 ± competitor prepare_membranes->incubate filter Rapid filtration to separate bound/free incubate->filter wash Wash filters with ice-cold buffer filter->wash count Measure radioactivity (scintillation counting) wash->count analyze Data analysis (Kd, Ki, Bmax) count->analyze end End analyze->end

Radioligand Binding Assay Workflow
Isolated Rat Urethra Contraction Assay

This functional assay assesses the antagonist activity of this compound against LPA-induced smooth muscle contraction.

  • Materials:

    • Male Sprague-Dawley rats

    • Magnus apparatus or isolated organ bath system

    • Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2 / 5% CO2

    • Lysophosphatidic acid (LPA)

    • This compound

    • Force-displacement transducer and data acquisition system

  • Protocol:

    • Isolate the urethra from a male rat and mount it in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

    • Allow the tissue to equilibrate under a resting tension.

    • Induce a contractile response by adding a submaximal concentration of LPA to the bath.

    • After the contraction stabilizes, wash the tissue to return to baseline.

    • Incubate the tissue with this compound for a defined period (e.g., 30 minutes).

    • Re-challenge the tissue with the same concentration of LPA in the presence of this compound.

    • Record the contractile force and calculate the percentage inhibition of the LPA-induced contraction by this compound.

    • To assess the "slow tight binding" nature, perform wash-out experiments where after incubation with this compound, the tissue is repeatedly washed with fresh buffer before re-challenging with LPA.[2][3]

urethra_assay_workflow start Start isolate_urethra Isolate and mount rat urethra in organ bath start->isolate_urethra equilibrate Equilibrate tissue under tension isolate_urethra->equilibrate lpa_challenge1 Induce contraction with LPA (control) equilibrate->lpa_challenge1 wash1 Wash tissue lpa_challenge1->wash1 incubate_ono Incubate with This compound wash1->incubate_ono lpa_challenge2 Induce contraction with LPA (in presence of ONO) incubate_ono->lpa_challenge2 washout_series Perform wash-out series (optional) lpa_challenge2->washout_series analyze Analyze data (% inhibition) lpa_challenge2->analyze lpa_challenge3 Induce contraction with LPA (post-washout) washout_series->lpa_challenge3 lpa_challenge3->analyze end End analyze->end

Isolated Urethra Contraction Assay Workflow
In Vivo Rat LPA-Induced Intraurethral Pressure (IUP) Model

This in vivo model evaluates the efficacy and duration of action of orally administered this compound.

  • Materials:

    • Male Sprague-Dawley rats

    • Anesthesia (e.g., urethane)

    • Catheters for intravenous injection and intraurethral pressure measurement

    • Pressure transducer and data acquisition system

    • Lysophosphatidic acid (LPA)

    • This compound formulated for oral administration

  • Protocol:

    • Administer this compound or vehicle orally to conscious rats at various time points before the experiment.

    • At the designated time, anesthetize the rats.

    • Surgically implant a catheter into the urethra for pressure measurement and a catheter into a vein (e.g., jugular vein) for LPA administration.

    • After a stabilization period, inject a bolus of LPA intravenously to induce an increase in intraurethral pressure (IUP).

    • Record the change in IUP and calculate the percentage inhibition in the this compound-treated groups compared to the vehicle-treated group.

    • Repeat the procedure at different time points after this compound administration to determine the duration of action.

Conclusion

This compound is a potent and selective LPA1 receptor antagonist with a unique slow tight-binding characteristic that confers a long duration of action in vivo. It effectively blocks the diverse signaling pathways initiated by LPA1, including those mediated by Gαq/11, Gαi/o, and Gα12/13. The preclinical data strongly support its potential as a therapeutic agent for conditions driven by LPA1 activation, such as benign prostatic hyperplasia. This technical guide provides a comprehensive overview of the pharmacological properties of this compound and the experimental methodologies used in its evaluation, serving as a valuable resource for the scientific community.

References

The Pharmacology of ONO-0300302: A Slow Tight-Binding LPA1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ONO-0300302 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G-protein coupled receptor implicated in a variety of physiological and pathological processes. Developed by Ono Pharmaceutical, this compound has been primarily investigated for its therapeutic potential in the treatment of benign prostatic hyperplasia (BPH). A key characteristic of this compound is its "slow tight-binding" nature to the LPA1 receptor, which contributes to a prolonged duration of action in vivo. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used in its evaluation.

Core Pharmacological Profile

This compound is a novel chemotype LPA1 antagonist that evolved from the lead compound ONO-7300243 through a scaffold hopping approach.[1][2] The introduction of a secondary alcohol moiety was crucial for its tight binding feature to the LPA1 receptor.[1] Further structural modifications led to the development of this compound, which demonstrates high potency and efficacy in preclinical models.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Receptor Binding and Potency

ParameterValueSpecies/Cell LineReference
IC50 (LPA1) 0.16 nMHuman LPA1 expressing CHO cells[3][4][5]
IC50 (LPA1) 0.086 µMNot Specified[6]
IC50 (LPA2) 11.5 µMNot Specified[6]
IC50 (LPA3) 2.8 µMNot Specified[6]
Ki (LPA1) Not specified, but good correlation with in vivo ID50Rat LPA1[1]
Kd 0.34 nM[3H]-ONO-0300302 binding to rat LPA1[1]

Table 2: In Vivo Pharmacokinetics in Rats

ParameterDoseValueReference
Cmax 3 mg/kg p.o.233 ng/mL[6]
t1/2 3 mg/kg p.o.6.3 hours[6]
Cl 1 mg/kg i.v.20.5 mL/min/kg[6]
t1/2 1 mg/kg i.v.7 hours[6]

Table 3: In Vivo Efficacy

ModelSpeciesDoseEffectReference
LPA-induced increase of intraurethral pressure (IUP)Rat3 mg/kg p.o.Significant inhibition over 12 hours[2][3][7]
LPA-induced increase of intraurethral pressure (IUP)Dog1 mg/kg p.o.Significant inhibition over 12 hours, with 30% inhibition after 24 hours[1][2][3][7]

Mechanism of Action and Signaling Pathway

This compound acts as an antagonist at the LPA1 receptor. Lysophosphatidic acid (LPA) is a bioactive lipid that signals through multiple GPCRs, including LPA1. Activation of LPA1 can lead to various cellular responses, including cell proliferation, migration, and contraction of smooth muscle. In the context of BPH, LPA-induced contraction of the urethra is a key pathological mechanism. By blocking the LPA1 receptor, this compound prevents the downstream signaling cascade initiated by LPA, leading to relaxation of the urethral smooth muscle and a reduction in intraurethral pressure.

LPA1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA LPA LPA1 LPA1 Receptor LPA->LPA1 ONO_0300302 This compound ONO_0300302->LPA1 G_protein Gq/11, Gi/o, G12/13 LPA1->G_protein PLC PLC G_protein->PLC Rho Rho G_protein->Rho Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Smooth_muscle_contraction Smooth Muscle Contraction Rho->Smooth_muscle_contraction Ca_mobilization->Smooth_muscle_contraction

Caption: LPA1 receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

LPA1 Receptor Antagonist Assay (Intracellular Ca2+ Measurement)

This assay determines the inhibitory effect of a compound on LPA-induced intracellular calcium mobilization in cells expressing the LPA1 receptor.

Cell Culture and Plating:

  • Chinese hamster ovary (CHO) cells stably expressing the human LPA1 receptor are cultured in F-12 Nutrient Mixture (HAM) supplemented with 10% FBS.

  • Cells are seeded at a density of 2x10^4 cells per well into 96-well plates and cultured for 2 days in a CO2 incubator (37°C, 5% CO2, 95% air).

Fluorescent Dye Loading:

  • A loading buffer containing 5 µM Fura2-AM, 10 mM HEPES (pH 7.55), and 2.5 mM probenecid (B1678239) in culture medium is added to each well.

  • The plate is incubated for 1 hour in the CO2 incubator.

  • The loading buffer is removed, and cells are washed with an assay buffer (Hanks' balanced salt solution (HBSS) containing 20 mM HEPES and 2.5 mM probenecid).

Measurement of Intracellular Ca2+ Concentration:

  • The assay buffer is added to the cells.

  • Intracellular Ca2+ concentration is monitored using a fluorescence drug screening system (e.g., FDSS-2000) by measuring the ratio of fluorescence intensities at 500 nm with excitation at 340 nm and 380 nm (ϕ340/ϕ380).

  • Test compounds (e.g., this compound) are pre-treated.

  • Lysophosphatidic acid (LPA) is added to a final concentration of 100 nM to stimulate the cells.

Data Analysis:

  • The inhibition rate (%) of the antagonists is calculated from the peak fluorescence ratio after treatment with the compound compared to the control (DMSO).

  • IC50 values are estimated using a non-linear regression analysis with a Sigmoid Emax Model.[8]

Membrane Binding Assay

This assay is used to determine the binding affinity of a compound to the LPA1 receptor.

Membrane Preparation:

  • Membranes are prepared from CHO cells stably expressing the human LPA1 receptor.

  • The method for membrane preparation is adapted from the protocol for S1P1 receptor membrane preparation.

Binding Assay:

  • Binding experiments are conducted with [3H]-ONO-0300302 to characterize its binding properties.

  • The assay is performed at 37°C for 2 hours with 1 nM [3H]-ONO-0300302 to determine the Kd value.

  • For Ki value determination of other antagonists, a competition binding assay is performed under the same conditions.

In Vivo Intraurethral Pressure (IUP) Model

This in vivo model assesses the ability of a compound to inhibit LPA-induced urethral contraction.

Animal Preparation:

  • Male Sprague-Dawley rats or male beagle dogs are used.

  • Animals are anesthetized, and a catheter is inserted into the urethra to measure intraurethral pressure (IUP).

Experimental Procedure:

  • A baseline IUP is established.

  • Lysophosphatidic acid (LPA) is administered to induce an increase in IUP.

  • Test compounds (e.g., this compound) are administered orally (p.o.) or intravenously (i.v.) at various doses prior to LPA administration.

  • The IUP is continuously monitored for a specified period (e.g., up to 24 hours).

Data Analysis:

  • The percentage inhibition of the LPA-induced IUP increase is calculated for each dose of the test compound.

  • The dose-response relationship is analyzed to determine the ID50 value (the dose required to inhibit the LPA response by 50%).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation LPA1_Assay LPA1 Receptor Antagonist Assay (Ca²⁺ Mobilization) Binding_Assay Membrane Binding Assay ([³H]-ONO-0300302) LPA1_Assay->Binding_Assay Selectivity_Assay Selectivity Assays (LPA2, LPA3, etc.) Binding_Assay->Selectivity_Assay PK_Studies Pharmacokinetic Studies (Rat) Selectivity_Assay->PK_Studies Lead Compound Selection IUP_Model_Rat Intraurethral Pressure Model (Rat) PK_Studies->IUP_Model_Rat IUP_Model_Dog Intraurethral Pressure Model (Dog) IUP_Model_Rat->IUP_Model_Dog

Caption: Experimental workflow for the pharmacological evaluation of this compound.

Conclusion

This compound is a potent and selective LPA1 receptor antagonist with a unique slow tight-binding characteristic that confers a long duration of action.[1] Its efficacy in preclinical models of benign prostatic hyperplasia highlights its potential as a novel therapeutic agent for this condition. The comprehensive pharmacological data and detailed experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals working on LPA1 receptor modulators and related therapeutic areas.

References

ONO-0300302: A Technical Guide to a Potent and Selective LPA1 Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ONO-0300302, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). This compound serves as a valuable chemical probe for studying the physiological and pathological roles of LPA1, a G protein-coupled receptor implicated in a range of cellular processes and diseases, including fibrosis and benign prostatic hyperplasia.[1][2][3] This document details the compound's pharmacological properties, experimental protocols for its characterization, and the signaling pathways it modulates.

Core Compound Properties

This compound is distinguished by its high affinity and selectivity for the human LPA1 receptor. A key feature of this antagonist is its "slow tight binding" characteristic, which contributes to its prolonged duration of action in vivo.[4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, facilitating comparison of its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay TypeParameterValueSpeciesReference
LPA1 Calcium MobilizationIC500.086 µMHuman[1]
LPA2Calcium MobilizationIC5011.5 µMHuman[1]
LPA3Calcium MobilizationIC502.8 µMHuman[1]
LPA1 Radioligand Binding ([³H]-ONO-0300302)Kd0.34 nMHuman[6]

Table 2: Pharmacokinetic Profile of this compound in Rats

Route of AdministrationDoseCmaxt1/2ClReference
Oral (p.o.)3 mg/kg233 ng/mL6.3 hours-[1]
Intravenous (i.v.)1 mg/kg-7 hours20.5 mL/min/kg[1]

LPA1 Signaling Pathways

LPA1 activation by its endogenous ligand, lysophosphatidic acid (LPA), initiates a complex network of intracellular signaling cascades through coupling to multiple heterotrimeric G proteins, primarily Gi/o, Gq/11, and G12/13.[7][8][9] These pathways regulate a diverse array of cellular functions, including proliferation, migration, and cytoskeletal changes.[7][9]

LPA1_Signaling_Pathway cluster_receptor Cell Membrane cluster_second_messengers Second Messengers & Kinases LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Gq Gαq/11 LPA1->Gq Gi Gαi/o LPA1->Gi G1213 Gα12/13 LPA1->G1213 PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gi->AC PI3K PI3K Gi->PI3K MAPK MAPK Gi->MAPK RhoGEF RhoGEF G1213->RhoGEF IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP RhoA RhoA RhoGEF->RhoA Akt Akt PI3K->Akt Ca2 Ca²⁺ IP3_DAG->Ca2 Proliferation Proliferation & Survival Ca2->Proliferation Migration Migration & Cytoskeletal Changes RhoA->Migration Akt->Proliferation MAPK->Proliferation

Caption: LPA1 Receptor Signaling Pathways.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize ONO-0300243 are provided below.

LPA1 Receptor Antagonist Assay (Calcium Mobilization)

This assay is a primary functional screen to determine the inhibitory potency of compounds against the LPA1 receptor by measuring changes in intracellular calcium concentration.

1. Cell Culture and Plating:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor are used.

  • Cells are cultured in F-12 Nutrient Mixture (HAM) supplemented with 10% Fetal Bovine Serum (FBS) in a humidified incubator at 37°C with 5% CO₂.

  • For the assay, cells are seeded into 96-well, black, clear-bottom plates at a density of 40,000-60,000 cells per well and incubated overnight.

2. Dye Loading:

  • The culture medium is removed, and cells are washed with a Krebs buffer or Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES.

  • A loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM at 2-5 µM) and probenecid (B1678239) (2.5 mM) to prevent dye extrusion is added to each well.

  • The plate is incubated at 37°C for 60 minutes in the dark to allow for dye uptake and de-esterification.

3. Compound Treatment and Signal Detection:

  • After incubation, the dye loading buffer is removed, and cells are washed again with the assay buffer.

  • 100 µL of assay buffer is added to each well.

  • The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.

  • A baseline fluorescence reading is taken.

  • This compound or other test compounds at various concentrations are added to the wells and pre-incubated for 10-30 minutes.

  • An EC₈₀ concentration of the agonist, LPA (typically around 100 nM), is then added to stimulate the cells.

  • Fluorescence intensity is measured continuously for 60-120 seconds to capture the peak calcium response.

4. Data Analysis:

  • The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

  • The response in each well is normalized as a percentage of the control response (agonist alone).

  • The IC₅₀ value for this compound is determined by fitting the concentration-response data to a four-parameter logistic equation.

Radioligand Binding Assay

This assay directly measures the binding affinity of this compound to the LPA1 receptor.

1. Membrane Preparation:

  • Membranes are prepared from CHO cells overexpressing the human LPA1 receptor.

  • Cells are harvested, homogenized in a hypotonic buffer, and centrifuged to pellet the membranes.

  • The membrane pellet is resuspended in a suitable assay buffer and the protein concentration is determined.

2. Binding Reaction:

  • The assay is performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

    • A fixed concentration of radiolabeled [³H]-ONO-0300302 (e.g., 1 nM).

    • Increasing concentrations of unlabeled this compound (for competition binding to determine Ki) or a single high concentration of a non-radiolabeled LPA1 antagonist (to determine non-specific binding).

    • LPA1-expressing cell membranes (typically 10-20 µg of protein per well).

  • The plate is incubated at 37°C for 2 hours to reach binding equilibrium.

3. Separation of Bound and Free Ligand:

  • The binding reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester.

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

4. Quantification:

  • The filters are dried, and a scintillation cocktail is added.

  • The radioactivity retained on the filters, representing the bound radioligand, is counted using a scintillation counter.

5. Data Analysis:

  • For saturation binding, the specific binding is plotted against the concentration of the radioligand, and the Kd and Bmax values are determined by non-linear regression analysis.

  • For competition binding, the percentage of specific binding is plotted against the concentration of the unlabeled competitor, and the IC₅₀ value is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Intraurethral Pressure (IUP) Measurement in Rats

This in vivo model is used to assess the functional efficacy of this compound in a relevant physiological context.

1. Animal Preparation:

  • Male Sprague-Dawley rats are anesthetized (e.g., with urethane).

  • A catheter is inserted into the bladder through the urethra for pressure measurement.

  • For drug administration, a catheter may be placed in a blood vessel (for intravenous administration) or the compound can be administered orally via gavage.

2. IUP Measurement:

  • A pressure transducer is connected to the urethral catheter to continuously record the intraurethral pressure.

  • A baseline IUP is established.

  • This compound is administered at the desired dose and route.

  • After a predetermined time for drug absorption and distribution, LPA is administered intravenously to induce an increase in IUP.

  • The IUP is monitored and recorded for a specified period after LPA administration.

3. Data Analysis:

  • The peak increase in IUP following LPA administration is measured.

  • The percentage inhibition of the LPA-induced IUP increase by this compound is calculated by comparing the response in treated animals to that in vehicle-treated control animals.

  • Dose-response curves can be generated to determine the in vivo potency (e.g., ID₅₀) of the compound.

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for characterizing an LPA1 antagonist like this compound and the logical relationship of its key properties.

Antagonist_Characterization_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_data_analysis Data Analysis & Interpretation Primary_Screen Primary Functional Screen (Calcium Mobilization Assay) Potency Determine Potency (IC50, Ki, Kd) Primary_Screen->Potency Binding_Assay Direct Binding Assay (Radioligand Binding) Binding_Assay->Potency Selectivity_Panel Selectivity Profiling (vs. LPA2, LPA3, etc.) Selectivity Assess Selectivity Selectivity_Panel->Selectivity PK_Studies Pharmacokinetic Studies (Rat Model) PK_Profile Characterize PK Profile (Cmax, t1/2, Cl) PK_Studies->PK_Profile PD_Model Pharmacodynamic Model (Rat IUP Model) Efficacy Evaluate In Vivo Efficacy PD_Model->Efficacy Potency->Efficacy PK_PD Establish PK/PD Relationship PK_Profile->PK_PD Efficacy->PK_PD

Caption: Experimental Workflow for LPA1 Antagonist Characterization.

ONO0300302_Properties_Relationship cluster_properties Core Properties of this compound cluster_outcomes Functional Outcomes cluster_application Application High_Potency High Potency (Low nM Kd) Effective_Target_Engagement Effective Target Engagement in vitro & in vivo High_Potency->Effective_Target_Engagement High_Selectivity High Selectivity (vs. LPA2/3) Minimal_Off_Target Minimal Off-Target Effects High_Selectivity->Minimal_Off_Target Slow_Binding Slow Tight Binding Prolonged_Action Prolonged Duration of Action Slow_Binding->Prolonged_Action Good_PK Favorable PK Profile Good_PK->Effective_Target_Engagement Chemical_Probe Reliable Chemical Probe for LPA1 Effective_Target_Engagement->Chemical_Probe Prolonged_Action->Chemical_Probe Minimal_Off_Target->Chemical_Probe

References

Methodological & Application

Application Notes and Protocols for ONO-0300302 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ONO-0300302 is a potent and orally active antagonist of the lysophosphatidic acid receptor 1 (LPA1). It exhibits a "slow tight binding" characteristic, which contributes to its prolonged pharmacodynamic effect.[1][2][3][4][5][6] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound and similar compounds targeting the LPA1 receptor.

Data Presentation

Table 1: Receptor Binding and Inhibition Data for this compound
ParameterReceptorValueConditions
IC50 LPA10.086 µM---
LPA211.5 µM---
LPA32.8 µM---
Kd LPA10.34 nM37 °C, 2-hour incubation

Data sourced from multiple references.[1][2][7][8]

Signaling Pathway

The LPA1 receptor is a G-protein coupled receptor (GPCR). Upon binding of its ligand, lysophosphatidic acid (LPA), it primarily couples through Gq/11 and Gi proteins. This activation leads to downstream signaling cascades, including the mobilization of intracellular calcium (Ca2+), which can be used as a readout for receptor activation in vitro.[2][9] this compound acts as an antagonist, blocking this signaling cascade.

LPA1_Signaling_Pathway cluster_cell Cell Membrane LPA LPA LPA1 LPA1 Receptor (GPCR) LPA->LPA1 Agonist Binding G_protein Gq/11, Gi LPA1->G_protein Activation ONO This compound ONO->LPA1 Antagonist Binding PLC Phospholipase C (PLC) G_protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Stimulates Response Cellular Response Ca_release->Response

Caption: LPA1 Receptor Signaling Pathway.

Experimental Protocols

LPA1 Receptor Antagonist Assay (Calcium Mobilization)

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by LPA in cells expressing the LPA1 receptor.

Workflow Diagram:

Calcium_Assay_Workflow A Seed LPA1-expressing cells in microplate B Load cells with calcium-sensitive dye A->B C Incubate with This compound or vehicle B->C D Add LPA to stimulate cells C->D E Measure fluorescence (calcium signal) D->E F Calculate IC50 value E->F

Caption: Calcium Mobilization Assay Workflow.

Methodology:

  • Cell Culture: Plate cells stably expressing the human LPA1 receptor (e.g., CHO or HEK293 cells) into 96- or 384-well black, clear-bottom microplates and culture until a confluent monolayer is formed.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate according to the dye manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Compound Incubation: Wash the cells to remove excess dye. Add assay buffer containing various concentrations of this compound or the vehicle control to the wells. Incubate for a predetermined time (e.g., 10 minutes) at room temperature.[2]

  • LPA Stimulation: Place the microplate into a fluorescence plate reader equipped with an automated injection system. Add an EC80 concentration of LPA to stimulate the cells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Radioligand Binding Assay

This assay directly measures the affinity of this compound for the LPA1 receptor using a radiolabeled form of the compound.

Workflow Diagram:

Binding_Assay_Workflow A Prepare membranes from LPA1-expressing cells B Incubate membranes with [3H]-ONO-0300302 and unlabeled competitor A->B C Separate bound from free radioligand (e.g., filtration) B->C D Measure radioactivity of bound ligand C->D E Calculate Kd or Ki value D->E

References

Application Note: ONO-0300302 Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ONO-0300302 is a potent and selective antagonist of the Lysophosphatidic acid receptor 1 (LPA1), a G-protein coupled receptor (GPCR) involved in various physiological and pathological processes. This compound exhibits a "slow tight binding" characteristic, leading to a prolonged duration of action.[1][2][3] This application note provides a detailed protocol for a cell-based assay to characterize the activity of this compound and similar LPA1 antagonists. The assay measures the inhibition of lysophosphatidic acid (LPA)-induced intracellular calcium mobilization in a recombinant cell line expressing human LPA1.

Principle of the Assay

The LPA1 receptor is a Gq-coupled GPCR.[4] Activation of the LPA1 receptor by its ligand, LPA, stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This transient increase in intracellular calcium concentration ([Ca2+]i) can be detected using a calcium-sensitive fluorescent dye. This assay quantifies the ability of this compound to inhibit the LPA-induced calcium flux, thereby determining its potency as an LPA1 antagonist.

Signaling Pathway

The following diagram illustrates the LPA1 signaling pathway leading to intracellular calcium mobilization.

LPA1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPA LPA LPA1 LPA1 Receptor (GPCR) LPA->LPA1 Binds Gq Gq Protein LPA1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca_cyto Ca2+ (intracellular) ER->Ca_cyto Releases Ca2+ Ca_ER Ca2+ ONO This compound ONO->LPA1 Inhibits

Caption: LPA1 Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize the reported in vitro potency and pharmacokinetic parameters of this compound.

Table 1: In Vitro Activity of this compound

ParameterReceptorValueReference
IC50 LPA10.086 µM[5]
LPA211.5 µM[5]
LPA32.8 µM[5]
IC50 (long incubation) LPA10.16 nM[2][3]
Kd (2h, 37°C) LPA10.34 nM[2][6]

Table 2: Pharmacokinetic Profile of this compound in Rats

RouteDoseCmaxt1/2CLReference
Oral (p.o.) 3 mg/kg233 ng/mL6.3 hours-[5]
Intravenous (i.v.) 1 mg/kg-7 hours20.5 mL/min/kg[5]

Experimental Protocols

Materials and Reagents
  • Cell Line: Chinese hamster ovary (CHO) cells stably expressing human LPA1 receptor.

  • Culture Medium: F-12 Nutrient Mixture (HAM) supplemented with 10% Fetal Bovine Serum (FBS).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM probenecid.

  • Calcium Indicator Dye: Fura-2 AM (5 µM in culture medium with 10 mM HEPES and 2.5 mM probenecid).

  • Agonist: Lysophosphatidic acid (LPA) solution (final concentration 100 nM).

  • Test Compound: this compound stock solution in DMSO.

  • Plate: 96-well, black-walled, clear-bottom cell culture plates.

  • Instrumentation: Fluorescence plate reader capable of measuring ratiometric fluorescence (excitation at 340 nm and 380 nm, emission at 500 nm).

Experimental Workflow

The diagram below outlines the major steps in the cell-based assay.

Experimental_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_treatment Compound Treatment & Measurement cluster_analysis Data Analysis seed_cells 1. Seed CHO-hLPA1 cells in 96-well plate culture_cells 2. Culture for 2 days (37°C, 5% CO2) seed_cells->culture_cells load_dye 3. Add Fura-2 AM loading buffer culture_cells->load_dye incubate_dye 4. Incubate for 1 hour (37°C, 5% CO2) load_dye->incubate_dye wash_cells 5. Wash cells with assay buffer incubate_dye->wash_cells add_antagonist 6. Add this compound (or vehicle) wash_cells->add_antagonist measure_baseline 7. Measure baseline fluorescence add_antagonist->measure_baseline add_agonist 8. Add LPA (agonist) measure_baseline->add_agonist measure_response 9. Measure fluorescence response add_agonist->measure_response calculate_ratio 10. Calculate fluorescence ratio (340nm / 380nm) measure_response->calculate_ratio calculate_inhibition 11. Calculate % inhibition calculate_ratio->calculate_inhibition determine_ic50 12. Determine IC50 value calculate_inhibition->determine_ic50

Caption: Experimental Workflow for the LPA1 Antagonist Assay.

Detailed Protocol
  • Cell Seeding:

    • Harvest CHO cells stably expressing human LPA1.

    • Seed the cells at a density of 2 x 104 cells per well in a 96-well plate.[7]

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[7]

  • Dye Loading:

    • Prepare the Fura-2 AM loading buffer by diluting the Fura-2 AM stock solution to a final concentration of 5 µM in culture medium containing 10 mM HEPES and 2.5 mM probenecid.[7]

    • Aspirate the culture medium from the wells.

    • Add 100 µL of the Fura-2 AM loading buffer to each well.

    • Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.[7]

    • After incubation, remove the loading buffer and wash the cells once with 100 µL of assay buffer.[7]

    • Add 100 µL of assay buffer to each well.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (e.g., 0.1% DMSO).

    • Add the desired concentration of this compound or vehicle to the respective wells.

    • Place the plate in the fluorescence plate reader and monitor the baseline fluorescence ratio (Excitation: 340 nm / 380 nm; Emission: 500 nm).

    • After a stable baseline is established, add LPA to all wells to a final concentration of 100 nM to stimulate the cells.[7]

    • Immediately begin monitoring the change in fluorescence ratio for a period of 2-5 minutes to capture the peak response.

  • Data Analysis:

    • Calculate the fluorescence ratio (F340/F380) for each time point.

    • Determine the peak fluorescence ratio for each well after LPA addition.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * [1 - (Peak Ratiocompound - Baseline Ratiocompound) / (Peak Ratiovehicle - Baseline Ratiovehicle)]

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Perform a non-linear regression analysis using a sigmoidal dose-response model to determine the IC50 value.[7]

Conclusion

This application note provides a robust and reproducible cell-based assay for the functional characterization of this compound and other LPA1 receptor antagonists. The detailed protocol and workflow diagrams are intended to guide researchers in establishing this assay in their laboratories for drug discovery and development purposes. The provided quantitative data serves as a useful benchmark for validating assay performance.

References

ONO-0300302: Application Notes and Protocols for LPA1 Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-0300302 is a potent and orally active antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). It exhibits a slow, tight-binding characteristic to the receptor, making it a valuable tool for studying LPA1 signaling and a potential therapeutic agent for conditions such as benign prostatic hyperplasia.[1][2] This document provides detailed application notes and protocols for conducting LPA1 receptor binding assays using this compound, aimed at facilitating research and development in pharmacology and drug discovery.

Quantitative Data Summary

The binding affinity of this compound for the LPA1 receptor has been characterized by its half-maximal inhibitory concentration (IC50) and dissociation constant (Kd).

ParameterValueSpeciesAssay ConditionsReference
IC50 0.086 µMNot SpecifiedNot Specified[1]
IC50 0.16 nMNot SpecifiedNot Specified[3]
Kd 0.34 nMCHO cells expressing LPA1 receptor37°C, 2-hour incubation with [3H]-ONO-0300302[1][4]

Note: Discrepancies in reported IC50 values may be attributed to different experimental conditions.

LPA1 Receptor Signaling Pathway

The LPA1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand lysophosphatidic acid (LPA), initiates a cascade of intracellular signaling events. These pathways are crucial for various cellular processes. The binding of an antagonist like this compound blocks these downstream effects.

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Activates ONO_0300302 This compound (Antagonist) ONO_0300302->LPA1 Inhibits G_protein G Proteins (Gq/11, Gi/o, G12/13) LPA1->G_protein Activates PLC PLC G_protein->PLC Activates RhoA RhoA Activation G_protein->RhoA Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Responses Cellular Responses (Proliferation, Migration, etc.) Ca_release->Cellular_Responses PKC->Cellular_Responses ROCK ROCK Activation RhoA->ROCK ROCK->Cellular_Responses

Caption: LPA1 receptor signaling cascade and the inhibitory action of this compound.

Experimental Protocols

The following protocols are based on methodologies described in the supplementary information of the publication "Discovery of a Slow Tight Binding LPA1 Antagonist (this compound) for the Treatment of Benign Prostatic Hyperplasia".[4]

Membrane Preparation from LPA1-Expressing CHO Cells

This protocol describes the preparation of cell membranes enriched with the LPA1 receptor.

Materials:

  • CHO cells stably expressing the human LPA1 receptor

  • Cell scrapers

  • Phosphate-buffered saline (PBS), ice-cold

  • Membrane buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)

  • Dounce homogenizer

  • Centrifuge

Procedure:

  • Grow LPA1-expressing CHO cells to confluency in appropriate culture vessels.

  • Wash the cells twice with ice-cold PBS.

  • Harvest the cells by scraping them into ice-cold PBS.

  • Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold membrane buffer.

  • Homogenize the cell suspension using a Dounce homogenizer with 20-30 strokes.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in an appropriate volume of membrane buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Aliquot the membrane preparation and store at -80°C until use.

LPA1 Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the LPA1 receptor using radiolabeled this compound.

Materials:

  • LPA1 receptor-containing cell membranes

  • [3H]-ONO-0300302 (radioligand)

  • This compound or other non-labeled LPA1 antagonists (for non-specific binding determination)

  • Test compounds

  • Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)

  • 96-well plates

  • Glass fiber filters

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • LPA1 receptor membranes (typically 10-20 µg of protein)

    • [3H]-ONO-0300302 at a final concentration of approximately 1 nM.[4]

    • Either a test compound at various concentrations or a high concentration of a non-labeled antagonist (e.g., 10 µM this compound) for determining non-specific binding, or buffer for total binding.

  • Incubate the plate at 37°C for 2 hours.[4]

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Place the filters in scintillation vials.

  • Add scintillation cocktail to each vial and allow them to equilibrate.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value of the test compound by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

  • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the radioligand's concentration and its Kd.

Experimental Workflow

The following diagram illustrates the general workflow for the LPA1 receptor binding assay.

Experimental_Workflow start Start mem_prep LPA1 Membrane Preparation start->mem_prep assay_setup Assay Setup (Membranes, [3H]-ONO-0300302, Test Compound) mem_prep->assay_setup incubation Incubation (37°C, 2 hours) assay_setup->incubation filtration Filtration and Washing incubation->filtration scint_count Scintillation Counting filtration->scint_count data_analysis Data Analysis (IC50/Ki Determination) scint_count->data_analysis end End data_analysis->end

Caption: Workflow for the this compound LPA1 receptor binding assay.

References

Application Notes and Protocols for ONO-0300302 In Vivo Dosing in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-0300302 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). It exhibits a slow, tight-binding characteristic to the LPA1 receptor, leading to a prolonged duration of action.[1][2] This compound has shown efficacy in animal models of benign prostatic hyperplasia (BPH) by inhibiting the LPA-induced increase in intraurethral pressure (IUP).[1][3][4] These application notes provide detailed protocols for the in vivo administration of this compound to rat models for studying its effects on BPH and related conditions.

Quantitative Data Summary

The following tables summarize the key in vivo and in vitro data for this compound in rat models.

Table 1: In Vivo Efficacy and Pharmacokinetics of this compound in Rats

ParameterValueRoute of AdministrationDoseAnimal ModelReference
IUP InhibitionSignificant inhibition over 12 hoursOral (p.o.)3 mg/kgLPA-induced IUP model[1][3][4]
Cmax233 ng/mLOral (p.o.)3 mg/kgRat[5]
t1/26.3 hoursOral (p.o.)3 mg/kgRat[5]
Clearance (Cl)20.5 mL/min/kgIntravenous (i.v.)1 mg/kgRat[5]
t1/27 hoursIntravenous (i.v.)1 mg/kgRat[5]

Table 2: In Vitro Activity of this compound

ParameterValueAssayReference
IC500.16 nMLPA1 receptor antagonist assay[4]
IC50 (LPA1)0.086 µMReceptor binding assay[5]
IC50 (LPA2)11.5 µMReceptor binding assay[5]
IC50 (LPA3)2.8 µMReceptor binding assay[5]

Signaling Pathway

This compound acts as an antagonist to the LPA1 receptor, a G protein-coupled receptor (GPCR). The binding of lysophosphatidic acid (LPA) to the LPA1 receptor activates downstream signaling pathways, primarily through Gαi, Gαq, and Gα12/13 proteins. These pathways lead to various cellular responses, including cell proliferation, migration, and smooth muscle contraction, which are implicated in the pathophysiology of benign prostatic hyperplasia. This compound blocks these downstream effects by preventing LPA from binding to its receptor.

LPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPA LPA LPA1 LPA1 Receptor LPA->LPA1 ONO This compound ONO->LPA1 Antagonizes G_protein Gαi, Gαq, Gα12/13 LPA1->G_protein Activates PLC PLC G_protein->PLC Rho Rho/ROCK G_protein->Rho PI3K PI3K/Akt G_protein->PI3K Cellular_Response Cell Proliferation, Migration, Smooth Muscle Contraction PLC->Cellular_Response Rho->Cellular_Response PI3K->Cellular_Response

This compound antagonism of the LPA1 signaling pathway.

Experimental Protocols

Protocol 1: Oral Administration of this compound in Rats

This protocol describes the oral gavage procedure for administering this compound to rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) solution)

  • Weighing scale

  • Mortar and pestle or appropriate homogenization equipment

  • Graduated cylinder or volumetric flask

  • Stir plate and stir bar

  • Oral gavage needles (16-18 gauge, with a ball tip)

  • Syringes (1-3 mL)

  • Animal scale

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Dose Calculation: Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 3 mg/kg) and the body weight of the rats. The final volume for oral gavage in rats should typically not exceed 10 mL/kg.

  • Preparation of Dosing Solution:

    • Accurately weigh the calculated amount of this compound.

    • If necessary, grind the compound to a fine powder using a mortar and pestle.

    • Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).

    • Suspend the powdered this compound in the vehicle. Use a stir plate to ensure a homogenous suspension. Prepare fresh on the day of dosing.

  • Animal Handling and Dosing:

    • Weigh each rat accurately on the day of the experiment to determine the precise volume of the dosing suspension to be administered.

    • Gently restrain the rat. One common method is to hold the rat firmly by the scruff of the neck, ensuring the head is immobilized.

    • Measure the appropriate length of the gavage needle by holding it alongside the rat, from the tip of the nose to the last rib. This ensures the needle will reach the stomach.

    • Draw the calculated volume of the this compound suspension into the syringe with the gavage needle attached.

    • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth and down the esophagus. The rat should swallow the tube. Do not force the needle. If resistance is met, withdraw and re-insert.

    • Once the needle is in the correct position, slowly administer the suspension.

    • Gently remove the gavage needle.

    • Return the rat to its cage and monitor for any adverse reactions.

Protocol 2: Measurement of Intraurethral Pressure (IUP) in Anesthetized Rats

This protocol outlines the procedure for measuring the effect of this compound on LPA-induced increases in intraurethral pressure.

Materials:

  • Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine)

  • Pressure transducer and recording system

  • Microtip pressure catheter (e.g., 2F)

  • Infusion pump

  • Lysophosphatidic acid (LPA)

  • Saline solution

  • Surgical instruments (scissors, forceps)

  • Animal temperature control system (heating pad)

  • This compound dosing solution (prepared as in Protocol 1)

Procedure:

  • Animal Preparation:

    • Administer this compound orally to the rats at the desired time point before the procedure (e.g., 1 hour before LPA challenge).

    • Anesthetize the rat using an appropriate anesthetic agent. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

    • Place the rat in a supine position on a heating pad to maintain body temperature.

  • Catheterization:

    • Make a lower abdominal midline incision to expose the urinary bladder.

    • Carefully insert the microtip pressure catheter into the bladder through the dome and advance it into the proximal urethra. The position of the catheter tip should be in the region of the external urethral sphincter.

    • Secure the catheter with a ligature.

    • Connect the catheter to a pressure transducer and the data acquisition system to record intraurethral pressure.

  • Experimental Procedure:

    • Allow the animal to stabilize for a period (e.g., 30 minutes) after surgery and catheter placement.

    • Administer a continuous intravenous infusion of saline.

    • Record a baseline IUP.

    • To induce an increase in IUP, administer an intravenous bolus of LPA (e.g., 10-30 µg/kg).

    • Record the peak IUP following LPA administration.

    • The inhibitory effect of this compound is calculated as the percentage reduction in the LPA-induced IUP increase compared to a vehicle-treated control group.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of this compound in a rat model of benign prostatic hyperplasia.

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase A Animal Acclimatization (e.g., 1 week) B Randomization into Treatment Groups A->B D Oral Administration of This compound or Vehicle B->D C Preparation of this compound Dosing Solution C->D E Anesthesia and Surgical Preparation D->E 1 hour post-dose F Intraurethral Pressure (IUP) Catheterization E->F G Baseline IUP Measurement F->G H LPA Administration (i.v. bolus) G->H I Post-LPA IUP Measurement H->I J Data Recording and Processing I->J K Calculation of IUP Inhibition J->K L Statistical Analysis K->L

Workflow for in vivo evaluation of this compound.

References

Application Notes and Protocols: ONO-0300302 Canine Model for Benign Prostatic Hyperplasia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-0300302 is a potent and orally active antagonist of the lysophosphatidic acid receptor 1 (LPA1). It has shown potential in preclinical studies for the treatment of benign prostatic hyperplasia (BPH) due to its "slow tight binding" characteristics, which contribute to a long duration of action.[1][2][3] Preclinical data has demonstrated that this compound can significantly inhibit the LPA-induced increase in intraurethral pressure (IUP) in both rat and dog models.[1][2] This document provides a detailed experimental design and protocols for evaluating the efficacy of this compound in a canine model of hormone-induced BPH.

Signaling Pathway of LPA1 in Prostate

LPA1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response LPA1 LPA1 Receptor Gq Gq LPA1->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca2+ IP3->Ca2 Releases PKC PKC DAG->PKC Activates Contraction Smooth Muscle Contraction Ca2->Contraction Proliferation Cell Proliferation PKC->Proliferation LPA LPA LPA->LPA1 Binds ONO_0300302 This compound ONO_0300302->LPA1 Antagonizes

Experimental Design

This study is designed to evaluate the dose-dependent efficacy of this compound in a hormone-induced canine model of BPH.

Animal Model
  • Species: Beagle dogs

  • Sex: Intact males

  • Age: 1-2 years

  • Number of Animals: 24

Experimental Groups
GroupTreatmentNumber of AnimalsDose (mg/kg, p.o.)
1Vehicle Control60
2This compound60.3
3This compound61.0
4This compound63.0
Study Timeline

Study_Timeline cluster_acclimation Acclimation (2 weeks) cluster_bph_induction BPH Induction (8 weeks) cluster_treatment Treatment (4 weeks) cluster_washout Washout & Necropsy (1 week) Acclimation Acclimation BPH_Induction BPH_Induction Acclimation->BPH_Induction Treatment Treatment BPH_Induction->Treatment Washout_Necropsy Washout_Necropsy Treatment->Washout_Necropsy

Experimental Protocols

Hormone-Induced BPH Model

A hormone-induced model of BPH will be established to ensure a consistent disease state across all animals.

Protocol:

  • Hormone Preparation: Prepare a solution of testosterone (B1683101) propionate (B1217596) in a sterile vehicle (e.g., sesame oil) at a concentration of 100 mg/mL.

  • Administration: Administer testosterone propionate via intramuscular injection at a dose of 10 mg/kg three times a week for 8 weeks.

  • Monitoring: Monitor the development of BPH by weekly transrectal ultrasonography to measure prostate volume. BPH is considered established when the prostate volume has increased by at least 100% from baseline.

Drug Administration

This compound will be administered orally once daily for 4 weeks.

Protocol:

  • Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose) at the required concentrations for each dose group.

  • Administration: Administer the designated dose of this compound or vehicle orally via gavage once daily in the morning.

Efficacy Endpoints

IUP will be measured at baseline (before treatment) and at the end of the 4-week treatment period.

Protocol:

  • Anesthesia: Anesthetize the dogs with an appropriate anesthetic agent (e.g., propofol (B549288) induction and isoflurane (B1672236) maintenance).

  • Catheterization: Insert a dual-lumen catheter into the urethra. One lumen will be used for saline infusion and the other for pressure transduction.

  • Measurement: Infuse sterile saline at a constant rate (e.g., 2 mL/min) while slowly withdrawing the catheter at a constant speed (e.g., 1 mm/sec).

  • Data Recording: Record the pressure profile along the length of the urethra using a pressure transducer and data acquisition system.

  • Parameters: Determine the maximal urethral closure pressure (MUCP) and the functional profile length (FPL) from the pressure profile.

Prostate volume will be measured weekly throughout the study.

Protocol:

  • Imaging: Perform transrectal ultrasonography on sedated animals.

  • Measurements: Obtain longitudinal and transverse images of the prostate.

  • Calculation: Calculate the prostate volume using the formula for a prolate ellipsoid: Volume = 0.52 x Length x Width x Height.

At the end of the study, prostate tissue will be collected for histological analysis.

Protocol:

  • Necropsy: Euthanize the animals and perform a necropsy to collect the prostate gland.

  • Fixation: Fix the prostate tissue in 10% neutral buffered formalin.

  • Processing: Embed the tissue in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

  • Analysis: A board-certified veterinary pathologist will blindly evaluate the slides for signs of glandular and stromal hyperplasia.

Pharmacokinetic (PK) Analysis

Blood samples will be collected to determine the plasma concentrations of this compound.

Protocol:

  • Sampling: On the first day of treatment and on the last day of treatment, collect blood samples (approximately 2 mL) from the cephalic vein into EDTA-containing tubes at the following time points: pre-dose, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Processing: Centrifuge the blood samples to separate the plasma.

  • Storage: Store the plasma samples at -80°C until analysis.

  • Analysis: Analyze the plasma samples for this compound concentrations using a validated LC-MS/MS method.

Data Presentation

Table 1: Prostate Volume (cm³)
GroupBaseline (Week 0)Week 4Week 8 (End of Induction)Week 12 (End of Treatment)
1 (Vehicle)
2 (0.3 mg/kg)
3 (1.0 mg/kg)
4 (3.0 mg/kg)
Table 2: Intraurethral Pressure (IUP) Parameters
GroupBaseline MUCP (cm H₂O)End of Treatment MUCP (cm H₂O)Baseline FPL (cm)End of Treatment FPL (cm)
1 (Vehicle)
2 (0.3 mg/kg)
3 (1.0 mg/kg)
4 (3.0 mg/kg)
Table 3: Pharmacokinetic Parameters of this compound
Dose GroupCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng*hr/mL)t₁/₂ (hr)
0.3 mg/kg
1.0 mg/kg
3.0 mg/kg

Experimental Workflow

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment_phase Treatment Phase (4 weeks) cluster_post_treatment Post-Treatment Phase Acclimation Animal Acclimation (2 weeks) Baseline_Measurements Baseline Measurements (Prostate Volume, IUP) Acclimation->Baseline_Measurements BPH_Induction BPH Induction (8 weeks) Baseline_Measurements->BPH_Induction Randomization Randomization into Treatment Groups BPH_Induction->Randomization Daily_Dosing Daily Oral Dosing (this compound or Vehicle) Randomization->Daily_Dosing Weekly_PV Weekly Prostate Volume Measurement Daily_Dosing->Weekly_PV PK_Sampling PK Blood Sampling (Day 1 and Day 28) Daily_Dosing->PK_Sampling Final_IUP Final IUP Measurement Daily_Dosing->Final_IUP Necropsy Necropsy and Prostate Collection Final_IUP->Necropsy Histopathology Histopathological Analysis Necropsy->Histopathology

References

Application Notes and Protocols for Measuring Intraurethral Pressure with ONO-0300302

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-0300302 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). It exhibits a unique "slow tight binding" characteristic to the LPA1 receptor, resulting in a prolonged duration of action.[1][2] This feature makes it a valuable tool for investigating the role of the LPA1 signaling pathway in various physiological processes, particularly in the context of lower urinary tract function. Lysophosphatidic acid (LPA) has been shown to induce contraction of urethral smooth muscle, leading to an increase in intraurethral pressure (IUP).[1] this compound effectively inhibits this LPA-induced increase in IUP, highlighting its potential for studying and modulating urethral function.[1][3][4]

These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models to measure and analyze its effects on intraurethral pressure.

Mechanism of Action and Signaling Pathway

This compound acts as a competitive antagonist at the LPA1 receptor. The binding of LPA to its G protein-coupled receptor, LPA1, on urethral smooth muscle cells initiates a signaling cascade that leads to muscle contraction. This process is primarily mediated through the Gq/11 and G12/13 pathways, which activate Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). The increased intracellular Ca2+ and activated PKC contribute to the phosphorylation of myosin light chain, leading to smooth muscle contraction. Additionally, the G12/13 pathway can activate the Rho/Rho-kinase (ROCK) pathway, which further sensitizes the contractile apparatus to Ca2+, enhancing smooth muscle contraction. This compound blocks the initial step of this cascade by preventing LPA from binding to the LPA1 receptor.

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA LPA LPA1 LPA1 Receptor LPA->LPA1 ONO This compound ONO->LPA1 Inhibits Gq Gq/11 LPA1->Gq G1213 G12/13 LPA1->G1213 PLC PLC Gq->PLC RhoA RhoA G1213->RhoA Ca_release Ca²⁺ Release PLC->Ca_release ROCK ROCK RhoA->ROCK Contraction Smooth Muscle Contraction ROCK->Contraction Ca_release->Contraction

Caption: LPA1 Receptor Signaling Pathway in Urethral Smooth Muscle Contraction.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterSpeciesValueReference
IC50 (LPA1 Antagonism) Human0.16 nM[3]
Kd (LPA1 Binding) Human0.34 nM[5]
Table 2: In Vivo Efficacy of this compound on LPA-Induced Intraurethral Pressure (IUP) Increase
SpeciesRoute of AdministrationDoseInhibition of IUP IncreaseDuration of ActionReference
Rat Oral (p.o.)3 mg/kgSignificant Inhibition> 12 hours[1][3][4]
Dog Oral (p.o.)1 mg/kgSignificant Inhibition> 12 hours[1][3][4]

Experimental Protocols

Protocol 1: In Vitro Measurement of Urethral Smooth Muscle Contraction

This protocol is adapted from methodologies using a Magnus apparatus for isolated tissue studies.[1]

Objective: To assess the direct effect of this compound on LPA-induced contraction of isolated urethral smooth muscle strips.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • This compound

  • Lysophosphatidic acid (LPA)

  • Magnus apparatus with isometric force transducers

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Standard dissection tools

Procedure:

  • Tissue Preparation:

    • Euthanize the rat via an approved method.

    • Carefully dissect the proximal urethra.

    • Place the isolated urethra in ice-cold Krebs-Henseleit solution.

    • Prepare longitudinal smooth muscle strips (approximately 2 mm wide and 10 mm long).

  • Experimental Setup:

    • Mount the urethral strips in organ baths of the Magnus apparatus containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Connect one end of the strip to a fixed hook and the other to an isometric force transducer.

    • Apply an initial resting tension of 1.0 g and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

  • Data Collection:

    • After equilibration, induce a reference contraction with a high concentration of potassium chloride (e.g., 80 mM KCl).

    • Wash the tissue and allow it to return to baseline tension.

    • Pre-incubate the tissue with varying concentrations of this compound or vehicle for a specified period (e.g., 30 minutes).

    • Add LPA (e.g., 1 µM) to the organ bath to induce contraction and record the isometric tension.

    • To assess the "slow tight binding" nature, perform washout experiments where after incubation with this compound and LPA-induced contraction, the tissue is repeatedly washed with fresh Krebs-Henseleit solution, followed by subsequent LPA challenges.[1]

  • Data Analysis:

    • Express the LPA-induced contraction as a percentage of the reference KCl-induced contraction.

    • Calculate the inhibitory effect of this compound at each concentration.

    • Determine the IC50 value of this compound.

In_Vitro_Workflow A Urethra Dissection B Prepare Urethral Strips A->B C Mount in Magnus Apparatus B->C D Equilibration (1g tension, 37°C) C->D E Reference Contraction (KCl) D->E F Washout E->F G Pre-incubation (this compound or Vehicle) F->G H LPA-induced Contraction G->H I Record Isometric Tension H->I J Data Analysis (IC50) I->J

Caption: In Vitro Experimental Workflow for Urethral Contraction.
Protocol 2: In Vivo Measurement of Intraurethral Pressure (IUP) in Anesthetized Rats

This protocol integrates standard urodynamic procedures with the specific application of testing an LPA1 antagonist.

Objective: To evaluate the in vivo efficacy of orally administered this compound in inhibiting LPA-induced increases in intraurethral pressure in rats.

Materials:

  • Male Sprague-Dawley rats (300-400g)

  • Urethane anesthesia (e.g., 1.2 g/kg, i.p.)

  • Micro-transducer tipped catheter (e.g., 3-4 Fr) or a water-perfusion catheter system

  • Pressure transducer and data acquisition system

  • Syringe pump

  • This compound formulated for oral gavage

  • Lysophosphatidic acid (LPA) for intravenous administration

  • Heparinized saline

  • Surgical instruments for cannulation

Procedure:

  • Animal Preparation:

    • Administer this compound or vehicle via oral gavage at a predetermined time before the procedure (e.g., 1-2 hours).[1]

    • Anesthetize the rat with urethane.

    • Place the animal in a supine position on a heating pad to maintain body temperature.

    • Cannulate the jugular vein for intravenous administration of LPA and the carotid artery for monitoring blood pressure.

  • Catheter Placement:

    • Carefully insert the micro-transducer catheter into the urethra via the penile meatus until it reaches the bladder (indicated by a drop in pressure and/or urine flow).

    • Withdraw the catheter slowly at a constant rate (e.g., 1 mm/s) to record a baseline urethral pressure profile (UPP). The region of highest pressure corresponds to the external urethral sphincter.

    • Position the transducer at the location of maximum urethral pressure.

  • Experimental Protocol:

    • Allow for a stabilization period of 20-30 minutes after catheter placement.

    • Administer a bolus of LPA intravenously (e.g., 1-10 µg/kg) to induce a transient increase in intraurethral pressure.

    • Record the peak IUP and mean arterial pressure (MAP) continuously.

    • Allow the IUP to return to baseline between LPA challenges.

    • Repeat the LPA challenge at various time points after this compound administration to assess the duration of action.

  • Data Analysis:

    • Calculate the change in IUP from baseline in response to the LPA challenge.

    • Compare the LPA-induced IUP increase in this compound-treated animals to the vehicle-treated control group.

    • Express the inhibition of the IUP increase as a percentage.

    • Monitor for any significant changes in MAP to assess cardiovascular side effects.

Protocol 3: In Vivo Measurement of Intraurethral Pressure (IUP) in Anesthetized Dogs

This protocol is an adaptation of the rat model for a larger animal, which is relevant for preclinical studies due to the anatomical and physiological similarities to humans in benign prostatic hyperplasia (BPH).

Objective: To assess the in vivo efficacy and duration of action of orally administered this compound on LPA-induced IUP in dogs.

Materials:

  • Male Beagle dogs (e.g., 8-12 kg)

  • Appropriate anesthesia (e.g., propofol (B549288) induction, isoflurane (B1672236) maintenance)

  • Micro-transducer tipped catheter (e.g., 5-7 Fr)

  • Pressure transducer and data acquisition system

  • This compound formulated for oral administration

  • Lysophosphatidic acid (LPA) for intravenous administration

  • Intravenous catheters and fluids

  • Surgical monitoring equipment

Procedure:

  • Animal Preparation:

    • Fast the dog overnight before the experiment.

    • Administer this compound or vehicle orally at a specified time before anesthesia.[1]

    • Induce and maintain anesthesia.

    • Place intravenous catheters for drug administration and fluid support.

    • Monitor vital signs (heart rate, respiratory rate, blood pressure, temperature) throughout the procedure.

  • Catheter Placement:

    • Position the dog in dorsal recumbency.

    • Aseptically prepare the genital area.

    • Insert the micro-transducer catheter into the urethra and advance it into the bladder.

    • Slowly withdraw the catheter to identify the point of maximum urethral pressure, which is typically in the prostatic region.

    • Secure the catheter in this position.

  • Experimental Protocol:

    • After a stabilization period, administer an intravenous bolus of LPA to induce an increase in IUP.

    • Continuously record IUP and systemic arterial blood pressure.

    • Allow for recovery to baseline between challenges.

    • Perform LPA challenges at multiple time points post-dose to evaluate the onset and duration of this compound's effect.[1]

  • Data Analysis:

    • Quantify the LPA-induced increase in IUP at each time point.

    • Calculate the percentage inhibition of the LPA response in the this compound-treated group compared to the control.

    • Analyze the time course of the drug's effect.

    • Evaluate any concurrent changes in hemodynamic parameters.

In_Vivo_Workflow A Oral Administration (this compound or Vehicle) B Anesthesia A->B C Catheter Placement in Urethra B->C D Position Transducer at Max Pressure Zone C->D E Stabilization Period D->E F IV LPA Challenge E->F G Record IUP and MAP F->G H Repeat LPA Challenge at Time Points G->H I Data Analysis (% Inhibition) H->I

Caption: In Vivo Experimental Workflow for IUP Measurement.

Concluding Remarks

This compound is a powerful research tool for elucidating the role of the LPA1 receptor in regulating intraurethral pressure. The protocols outlined above provide a framework for conducting both in vitro and in vivo experiments to characterize the pharmacological effects of this compound. Adherence to precise experimental technique and careful data analysis are crucial for obtaining reliable and reproducible results. Researchers should adapt these protocols as necessary to suit their specific experimental questions and available equipment, always ensuring compliance with institutional animal care and use guidelines.

References

Application Notes and Protocols for ONO-0300302 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-0300302 is a potent and orally active antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2] It functions as a slow, tight-binding inhibitor, with its binding affinity for the receptor increasing over time.[1][2] this compound has an IC50 of 0.086 µM and a Kd of 0.34 nM (at 37 °C after 2 hours).[1][2] Due to its specific mode of action, it is a valuable tool for investigating the physiological and pathological roles of the LPA1 signaling pathway. This document provides detailed protocols for the preparation of this compound for use in cell culture experiments.

Physicochemical and Solubility Data

Proper preparation of this compound is critical for obtaining reliable and reproducible experimental results. The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C29H35NO5[1]
Molecular Weight 477.59 g/mol [1]
CAS Number 856689-51-5[1]
Purity ≥99%[1]
Solubility DMSO: 220 mg/mL (460.65 mM)[3]

Experimental Protocols

Materials Required
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, pyrogen-free polypropylene (B1209903) microcentrifuge tubes

  • Sterile, pyrogen-free serological pipettes and pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional, for aiding dissolution)

  • Cell culture medium appropriate for the cell line being used

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of Stock Solution (10 mM)

It is recommended to prepare a concentrated stock solution of this compound in DMSO, which can then be diluted to the desired working concentration in cell culture medium.

  • Calculate the required amount of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need 0.4776 mg of this compound (Molecular Weight = 477.59).

    • Calculation: 0.01 mol/L * 477.59 g/mol * 0.001 L = 0.00047759 g = 0.4776 mg.

  • Weighing:

    • Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution:

    • Add the appropriate volume of DMSO to the tube. For 1 mL of a 10 mM stock, add 1 mL of DMSO.

    • Vortex the solution thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[3]

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C, protected from light.[3][4] When stored properly, the solution is stable for an extended period.

Preparation of Working Solution

The working solution is prepared by diluting the stock solution into the cell culture medium immediately before use.

  • Thaw the Stock Solution:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution:

    • Determine the final concentration of this compound required for your experiment.

    • Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution, you would dilute the 10 mM stock solution 1:1000 in the culture medium.

    • Important: Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.

  • Application to Cells:

    • Add the freshly prepared working solution to your cell cultures. In some experimental setups, the compound is added at the time of cell seeding and incubated for the desired period.[5]

Signaling Pathway and Experimental Workflow

To facilitate a better understanding of this compound's mechanism of action and its preparation for experimental use, the following diagrams are provided.

LPA1_Signaling_Pathway LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Gq11 Gαq/11 LPA1->Gq11 Gio Gαi/o LPA1->Gio G1213 Gα12/13 LPA1->G1213 ONO This compound ONO->LPA1 Inhibits PLC PLC Gq11->PLC PI3K PI3K/Akt Gio->PI3K MAPK MAPK Gio->MAPK Rac Rac Gio->Rac Rho Rho G1213->Rho Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Proliferation Proliferation/ Survival PI3K->Proliferation Cytoskeletal_Changes Cytoskeletal Changes Rho->Cytoskeletal_Changes MAPK->Proliferation Rac->Cytoskeletal_Changes

Caption: LPA1 Receptor Signaling Pathway Antagonized by this compound.

ONO_Preparation_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO to make Stock Solution (10 mM) weigh->dissolve vortex Vortex/Sonicate until dissolved dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C, protected from light aliquot->store thaw Thaw stock solution aliquot store->thaw For Experiment dilute Dilute in cell culture medium to final working concentration thaw->dilute add_to_cells Add to cell culture dilute->add_to_cells end End add_to_cells->end

Caption: Experimental Workflow for this compound Solution Preparation.

References

Application Notes: Characterization of ONO-0300302 as a Slow, Tight-Binding LPA1 Antagonist in CHO Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ONO-0300302 is a potent and orally active antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2][3] Developed from a scaffold hopping approach, it represents a significant advancement over earlier compounds by exhibiting a slow, tight-binding feature to the LPA1 receptor.[4][5] This characteristic results in a long duration of action and excellent in vivo efficacy, even with a moderate pharmacokinetic profile.[4][5] Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor are a critical in vitro tool for characterizing the binding kinetics and functional antagonism of compounds like this compound.[4][6] These application notes provide detailed protocols and data for utilizing this compound in CHO-LPA1 cell-based assays.

Data Presentation

Quantitative analysis in CHO cells expressing the LPA1 receptor reveals the compound's high affinity, selectivity, and unique time-dependent binding.

Table 1: In Vitro Antagonist Activity and Binding Affinity of this compound

Parameter Value Cell Line / Preparation Conditions Source
IC₅₀ 0.086 µM (86 nM) CHO cells expressing human LPA1 Calcium mobilization assay [1][2][3]
IC₅₀ (Long Inc.) 0.16 nM CHO cells expressing human LPA1 24h incubation, calcium mobilization [4]
Kd 0.34 nM Membranes from CHO-LPA1 cells [³H]-ONO-0300302 binding [1][2][4]

| Ki | N/A | Membranes from CHO-LPA1 cells | Measured at 37°C for 2h |[4] |

Table 2: Receptor Selectivity Profile of this compound

Receptor Target IC₅₀ (µM)
LPA1 0.086
LPA2 11.5
LPA3 2.8

Data from reference[3].

Table 3: Time-Dependent Binding Affinity of [³H]-ONO-0300302 to LPA1

Incubation Time Dissociation Constant (Kd)
0.5 hours 0.90 nM
1 hour 0.69 nM
2 hours 0.52 nM
4 hours 0.49 nM

Data demonstrates that the binding affinity of this compound increases with longer incubation times, characteristic of a slow, tight-binding inhibitor.[4]

Signaling Pathways and Mechanism of Action

Lysophosphatidic acid (LPA) binding to the LPA1 receptor, a G protein-coupled receptor (GPCR), activates multiple downstream signaling cascades.[7][8] Key pathways include the Gq-mediated release of intracellular calcium and the Gi-mediated activation of the MAPK/ERK pathway.[8][9] this compound acts as a direct antagonist, blocking LPA from binding to the receptor and thereby inhibiting these downstream events.

LPA1_Signaling_Pathway cluster_membrane Cell Membrane cluster_G_proteins LPA1 LPA1 Receptor Gq Gq LPA1->Gq Couples Gi Gi LPA1->Gi Couples LPA LPA LPA->LPA1 Activates ONO This compound ONO->LPA1 Inhibits PLC PLC Gq->PLC ERK ERK1/2 Activation Gi->ERK ...via Src/PI3K IP3 IP3 PLC->IP3 Ca Ca²⁺ Mobilization IP3->Ca

LPA1 signaling pathways and inhibition by this compound.

Experimental Protocols

The following are detailed protocols for evaluating this compound in CHO cells stably expressing the human LPA1 receptor, adapted from published methods.[4][6]

Protocol 1: LPA1 Receptor Antagonist Assay (Calcium Mobilization)

This assay measures the ability of this compound to inhibit LPA-induced intracellular calcium mobilization.

A. Materials

  • CHO cells stably expressing human LPA1

  • Culture Medium: F-12 Nutrient Mixture (HAM) with 10% FBS

  • Calcium Indicator: Fura2-AM

  • Load Buffer: Culture medium with 5 µM Fura2-AM, 10 mM HEPES (pH 7.55), 2.5 mM probenecid

  • Assay Buffer: Hanks' balanced salt solution (HBSS) with 20 mM HEPES, 2.5 mM probenecid

  • Agonist: Lysophosphatidic acid (LPA)

  • Antagonist: this compound

  • 96-well plates

  • Fluorescence plate reader (e.g., FDSS-2000)

B. Standard Assay Procedure

  • Cell Seeding: Seed CHO-LPA1 cells at a density of 2 x 10⁴ cells/well into 96-well plates.

  • Culturing: Culture the cells for 2 days in a CO₂ incubator (37°C, 5% CO₂).

  • Dye Loading: Remove the culture medium and add Load Buffer to each well. Incubate for 1 hour in the CO₂ incubator.

  • Washing: Remove the Load Buffer and rinse cells once with Assay Buffer at room temperature.

  • Antagonist Pre-treatment: Add Assay Buffer containing various concentrations of this compound (or DMSO as a vehicle control) to the wells.

  • Measurement: Monitor intracellular Ca²⁺ concentration using a fluorescence plate reader by measuring the ratio of fluorescence intensities (e.g., ϕ340/ϕ380 at 500 nm).

  • Agonist Stimulation: After a brief pre-treatment with the antagonist, add LPA to a final concentration of 100 nM to stimulate the cells.

  • Data Analysis: Calculate the percent inhibition from the peak fluorescence ratio after LPA treatment compared to the control. Perform a non-linear regression analysis using a Sigmoid Emax Model to determine the IC₅₀ value.[6]

C. Long Incubation Protocol for Slow, Tight Binders

  • Compound Addition: Add this compound into the assay wells at the time of cell seeding.

  • Incubation: Incubate the cells with the compound for 24 hours.[4]

  • Dye Loading: During the Fura2-AM loading step, ensure the loading buffer also contains this compound at the same concentration to maintain its presence.

  • Stimulation: Add LPA and measure the response as described above. The assay buffer for this step must also contain the antagonist. This long incubation method provides a more accurate IC₅₀ value for slow-binding compounds.[4]

Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed 1. Seed CHO-LPA1 cells (2x10⁴ cells/well) culture 2. Culture for 2 days seed->culture load 3. Load with Fura2-AM (1 hour) culture->load wash 4. Wash with Assay Buffer load->wash pretreat 5. Pre-treat with this compound wash->pretreat stimulate 6. Stimulate with LPA (100 nM) pretreat->stimulate measure 7. Measure Fluorescence Ratio (ϕ340/ϕ380) stimulate->measure analyze 8. Calculate % Inhibition & Determine IC₅₀ measure->analyze

Workflow for the calcium mobilization antagonist assay.
Protocol 2: Membrane Binding Assay

This protocol is used to determine the binding affinity (Kd) and inhibition constant (Ki) of this compound using membranes prepared from CHO-LPA1 cells.[4][6]

A. Materials

  • CHO cells stably expressing human LPA1

  • Radioligand: [³H]-ONO-0300302

  • Membrane preparation buffers

  • Binding assay buffer

  • Glass fiber filters

  • Scintillation counter and fluid

B. Membrane Preparation

  • Harvest cultured CHO-LPA1 cells.

  • Homogenize cells in a suitable buffer to lyse them.

  • Centrifuge the homogenate at a low speed to remove nuclei and debris.

  • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

  • Wash the membrane pellet and resuspend it in an appropriate buffer for storage at -80°C.[6]

C. Binding Assay Procedure

  • Reaction Setup: In a 96-well plate, combine the CHO-LPA1 cell membranes, [³H]-ONO-0300302 (e.g., at 1 nM), and various concentrations of unlabeled this compound (for competition assays to determine Ki) or buffer alone.

  • Incubation: Incubate the mixture at a set temperature (e.g., 37°C) for a specific duration.[4]

    • Note: To characterize slow binding, perform the incubation for different time periods (e.g., 0.5, 1, 2, and 4 hours) to observe the change in Kd.[4]

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Saturation Binding (Kd): To determine the Kd, perform the assay with increasing concentrations of [³H]-ONO-0300302. Plot the specific binding against the radioligand concentration and fit the curve using a one-site binding hyperbola model.[4]

    • Competition Binding (Ki): To determine the Ki, use a fixed concentration of [³H]-ONO-0300302 and competing concentrations of unlabeled this compound. Calculate the IC₅₀ from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [Radioligand]/Kd).[4]

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Reaction cluster_analysis Data Analysis harvest 1. Harvest CHO-LPA1 cells lyse 2. Homogenize & Lyse Cells harvest->lyse centrifuge 3. Centrifuge to Isolate Membrane Fraction lyse->centrifuge mix 4. Combine Membranes, [³H]-ONO-0300302 & Test Compound centrifuge->mix incubate 5. Incubate (e.g., 2h at 37°C) mix->incubate filter 6. Rapid Filtration to Separate Bound/Unbound incubate->filter count 7. Scintillation Counting filter->count analyze 8. Calculate Kd and/or Ki count->analyze

Workflow for the radioligand membrane binding assay.

References

Application Notes and Protocols: ONO-0300302 for the Study of Smooth Muscle Contraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-0300302 is a potent, selective, and orally active antagonist of the lysophosphatidic acid receptor 1 (LPA₁). It is characterized by its "slow tight binding" properties to the LPA₁ receptor, which contributes to its long-lasting in vivo efficacy.[1][2][3] These characteristics make this compound a valuable pharmacological tool for investigating the role of the LPA-LPA₁ signaling axis in smooth muscle physiology and pathophysiology, particularly in contexts such as benign prostatic hyperplasia (BPH) where smooth muscle tone is a key factor.[1][4]

This document provides detailed application notes and experimental protocols for utilizing this compound in the study of smooth muscle contraction.

Mechanism of Action

This compound functions by specifically blocking the LPA₁ receptor, a G protein-coupled receptor. In smooth muscle cells, activation of the LPA₁ receptor by its endogenous ligand, lysophosphatidic acid (LPA), initiates a signaling cascade that leads to an increase in intracellular calcium (Ca²⁺) concentrations, ultimately resulting in muscle contraction.[1][5] By binding tightly to the LPA₁ receptor, this compound prevents LPA from activating this pathway, thereby inhibiting or reducing smooth muscle contraction.[1] Its selectivity for LPA₁ over other LPA receptor subtypes, such as LPA₂ and LPA₃, allows for targeted investigation of LPA₁-mediated effects.[6]

cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular LPA1 LPA₁ Receptor Gq Gq Protein LPA1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes LPA LPA LPA->LPA1 Activates ONO This compound ONO->LPA1 Inhibits (Slow Tight Binding) IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP₃ Receptor Ca Ca²⁺ SR->Ca Releases Calmodulin Calmodulin Ca->Calmodulin Binds MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Myosin_P Phosphorylated Myosin Light Chain MLCK->Myosin_P Phosphorylates Contraction Smooth Muscle Contraction Myosin_P->Contraction

Figure 1: Signaling pathway of LPA₁-mediated smooth muscle contraction and inhibition by this compound.

Data Presentation

Table 1: In Vitro Activity and Binding Affinity of this compound
ParameterSpeciesReceptorValueAssay ConditionsReference
IC₅₀ HumanLPA₁0.086 µMCa²⁺ mobilization assay[6][7]
IC₅₀ HumanLPA₁0.16 nMNot specified[4][8]
IC₅₀ HumanLPA₂11.5 µMCa²⁺ mobilization assay[6]
IC₅₀ HumanLPA₃2.8 µMCa²⁺ mobilization assay[6]
K_d HumanLPA₁0.34 nMRadioligand binding assay, 37°C, 2h[1][7]
K_i HumanLPA₁Good correlation with in vivo ID₅₀Radioligand binding assay, 37°C, 2h[1]

Note: The discrepancy in reported IC₅₀ values may be due to different experimental setups, such as incubation times or cell systems used. The value of 0.086 µM was determined in a Ca²⁺ mobilization assay with a 10-minute incubation, while the "slow tight binding" nature of the compound may lead to a lower value with longer pre-incubation times.

Table 2: In Vivo Efficacy of this compound
SpeciesModelAdministrationDoseEffectReference
Rat LPA-induced Intraurethral Pressure (IUP)p.o.3 mg/kgSignificant inhibition of IUP increase over 12h; 47% inhibition at 18h[1][2][3]
Dog LPA-induced Intraurethral Pressure (IUP)p.o.1 mg/kgSignificant inhibition of IUP increase over 12h; 30% inhibition at 24h[1][2][3]
Table 3: Pharmacokinetic Properties of this compound in Rats
ParameterAdministrationDoseValueReference
C_max p.o.3 mg/kg233 ng/mL[6]
t_½ p.o.3 mg/kg6.3 hours[6]
Clearance (Cl) i.v.1 mg/kg20.5 mL/min/kg[6]
t_½ i.v.1 mg/kg7 hours[6]

Experimental Protocols

Protocol 1: Ex Vivo Assessment of Smooth Muscle Contraction (Isolated Organ Bath)

This protocol is designed to assess the effect of this compound on LPA-induced smooth muscle contraction in isolated tissues, such as the urethra, using a Magnus apparatus.[1]

prep 1. Tissue Preparation - Isolate rat urethra - Cut into rings (2-3 mm) mount 2. Mounting - Mount rings in Magnus apparatus - Use Krebs-Henseleit buffer (37°C) - Aeration with 95% O₂ / 5% CO₂ prep->mount equil 3. Equilibration - Equilibrate under resting tension (e.g., 1 g) - Wash every 15-20 min for 60-90 min mount->equil contract 4. Induce Contraction - Add LPA (e.g., 10 µM) - Record isometric tension equil->contract wash 5. Washout - Wash tissue to return to baseline contract->wash inhibit 6. Inhibition Study - Pre-incubate with this compound (various conc.) - Repeat LPA-induced contraction wash->inhibit analysis 7. Data Analysis - Measure peak tension - Calculate % inhibition inhibit->analysis seed 1. Cell Seeding - Seed CHO-hLPA₁ cells in 96-well plates - Culture for 48 hours load 2. Dye Loading - Load cells with Ca²⁺ indicator dye (e.g., Fura-2 AM) for 1 hour seed->load wash 3. Wash - Remove excess dye - Add assay buffer load->wash pre_treat 4. Antagonist Pre-treatment - Add this compound (various conc.) - Incubate (e.g., 10-120 min) wash->pre_treat stimulate 5. LPA Stimulation - Add LPA (EC₈₀ concentration) - Monitor fluorescence pre_treat->stimulate measure 6. Measurement & Analysis - Measure fluorescence ratio (e.g., 340/380 nm) - Calculate % inhibition and IC₅₀ stimulate->measure

References

Application Notes and Protocols for ONO-0300302 in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-0300302 is a potent, orally active, and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). Originally developed for benign prostatic hyperplasia, its mechanism of action holds significant therapeutic potential for oncology applications. LPA1 signaling is implicated in numerous cancer-related processes, including cell proliferation, migration, invasion, and metastasis[1][2]. These application notes provide a comprehensive overview of this compound and detailed protocols for its investigation in cancer research.

Physicochemical and Pharmacokinetic Properties of this compound

A summary of the key quantitative data for this compound is presented below. This information is crucial for designing and interpreting in vitro and in vivo oncology studies.

ParameterValueSpecies/ConditionsReference
IC50 (LPA1) 0.086 µMHuman LPA1[3]
IC50 (LPA2) 11.5 µMHuman LPA2[3]
IC50 (LPA3) 2.8 µMHuman LPA3[3]
Binding Affinity (Kd) 0.34 nMHuman LPA1 (at 37°C, 2h)[4]
Cmax (3 mg/kg p.o.) 233 ng/mLRat[3]
t1/2 (3 mg/kg p.o.) 6.3 hoursRat[3]
Clearance (1 mg/kg i.v.) 20.5 mL/min/kgRat[3]
t1/2 (1 mg/kg i.v.) 7 hoursRat[3]

LPA1 Signaling Pathway in Cancer

The LPA1 receptor, a G protein-coupled receptor (GPCR), is a key mediator of lysophosphatidic acid (LPA) signaling. In cancer, the activation of LPA1 by LPA can trigger multiple downstream signaling cascades that promote tumorigenesis and metastasis. This compound, by blocking this initial activation step, can inhibit these pro-cancerous signals.

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds and Activates G_protein G Proteins (Gi, Gq, G12/13) LPA1->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Rho Rho G_protein->Rho Ras Ras G_protein->Ras Cell_Responses Cellular Responses: - Proliferation - Migration - Invasion - Survival PLC->Cell_Responses Akt Akt PI3K->Akt ROCK ROCK Rho->ROCK MAPK MAPK Ras->MAPK Akt->Cell_Responses MAPK->Cell_Responses ROCK->Cell_Responses ONO This compound ONO->LPA1 Inhibits Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Interpretation Proliferation Cell Proliferation Assay Migration Cell Migration Assay Data_Analysis Statistical Analysis Proliferation->Data_Analysis Invasion Cell Invasion Assay Migration->Data_Analysis Signaling Western Blot for Downstream Signaling Invasion->Data_Analysis Signaling->Data_Analysis PK_PD Pharmacokinetics & Pharmacodynamics Xenograft Xenograft Tumor Model PK_PD->Data_Analysis Metastasis Metastasis Model (e.g., tail vein injection) Xenograft->Data_Analysis Metastasis->Data_Analysis Conclusion Conclusion on Anti-Cancer Efficacy Data_Analysis->Conclusion

References

Hypothetical Application Notes and Protocols for ONO-0300302 Administration in Mouse Models of Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are hypothetical and intended for research planning purposes only. To date, there are no publicly available studies specifically evaluating ONO-0300302 in mouse models of fibrosis. The proposed methodologies are based on the known pharmacology of this compound as a lysophosphatidic acid receptor 1 (LPA1) antagonist and established protocols for evaluating other LPA1 antagonists in preclinical fibrosis models.

Introduction

Fibrosis is a pathological condition characterized by the excessive accumulation of extracellular matrix, leading to scarring and organ dysfunction. It is the common final pathway of many chronic diseases affecting organs such as the lungs, kidneys, liver, and skin. A key mediator in the development of fibrosis is lysophosphatidic acid (LPA), a bioactive lipid that signals through a family of G protein-coupled receptors.[1][2][3][4]

The LPA receptor 1 (LPA1) has been identified as a critical driver of the fibrotic process.[3][4] Activation of LPA1 on fibroblasts promotes their recruitment, proliferation, and differentiation into myofibroblasts, the primary cells responsible for excessive collagen deposition.[1][2] Consequently, antagonizing the LPA1 receptor is a promising therapeutic strategy for a variety of fibrotic diseases.[3][5] Preclinical studies using LPA1-deficient mice or other selective LPA1 antagonists have shown significant protection against fibrosis in various animal models.[4][6][7][8]

This compound is a potent and selective LPA1 receptor antagonist characterized by its slow, tight-binding properties.[9] It has demonstrated excellent in vivo efficacy in animal models of benign prostatic hyperplasia following oral administration.[10][11][12] Based on its mechanism of action and the strong evidence linking LPA1 to fibrosis, this compound represents a valuable research tool for investigating the therapeutic potential of LPA1 antagonism in mouse models of fibrosis.

Pharmacological Data of this compound

The following table summarizes the known pharmacological properties of this compound based on available literature.

ParameterValueSpeciesReference
Mechanism of Action Slow, tight-binding LPA1 receptor antagonist-[9]
IC50 (LPA1) 0.16 nMHuman (recombinant)[10][11]
IC50 (LPA1) 0.086 µMNot Specified[13]
IC50 (LPA2) 11.5 µMNot Specified[13]
IC50 (LPA3) 2.8 µMNot Specified[13]
Effective Oral Dose 3 mg/kgRat (IUP model)[10][11][12]
Effective Oral Dose 1 mg/kgDog (IUP model)[10][11][12]
Pharmacokinetics (Rat) Cmax = 233 ng/mL, t1/2 = 6.3 h (3 mg/kg, p.o.)Rat[13]

Hypothetical Experimental Design: Bleomycin-Induced Pulmonary Fibrosis

This table outlines a proposed experimental design for evaluating the anti-fibrotic efficacy of this compound in a widely used mouse model of pulmonary fibrosis.[14][15][16]

GroupTreatmentAnimal No. (n)DoseRouteFrequency
1 Sham + Vehicle8-10-Oral GavageDaily
2 Bleomycin (B88199) + Vehicle8-10-Oral GavageDaily
3 Bleomycin + this compound8-103 mg/kgOral GavageDaily
4 Bleomycin + this compound8-1010 mg/kgOral GavageDaily
5 Bleomycin + Nintedanib8-1060 mg/kgOral GavageDaily

Vehicle: To be determined based on solubility studies (e.g., 0.5% methylcellulose). Nintedanib serves as a positive control.

Key Quantitative Endpoints for Fibrosis Assessment

The following endpoints are critical for quantifying the extent of fibrosis and the therapeutic effect of this compound.

Analysis TypeParameterDescription
Histopathology Ashcroft ScoreSemi-quantitative scoring of fibrosis severity from Masson's trichrome-stained lung sections.
Biochemical Hydroxyproline (B1673980) ContentQuantitative measurement of total collagen deposition in lung tissue homogenates.
Gene Expression mRNA levels of Col1a1, Acta2 (α-SMA), Tgfb1Quantification of pro-fibrotic gene expression in lung tissue via qRT-PCR.
BAL Fluid Analysis Total and Differential Cell CountsAssessment of inflammatory cell infiltration into the lungs.
BAL Fluid Analysis Total Protein ConcentrationIndicator of vascular leakage and lung injury.

Signaling Pathway and Experimental Workflow Visualizations

LPA1_Signaling_in_Fibrosis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Fibroblast Cytoplasm LPA LPA LPA1 LPA1 Receptor LPA->LPA1 binds G_protein Gαi, Gαq, Gα12/13 LPA1->G_protein activates Rho_ROCK Rho/ROCK Pathway G_protein->Rho_ROCK PLC_PKC PLC/PKC Pathway G_protein->PLC_PKC PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt ProFibrotic_Responses Pro-Fibrotic Responses: - Proliferation - Migration - Myofibroblast Differentiation - ECM Production Rho_ROCK->ProFibrotic_Responses PLC_PKC->ProFibrotic_Responses PI3K_Akt->ProFibrotic_Responses ONO This compound ONO->LPA1 blocks

Caption: LPA1 signaling pathway in fibrosis and point of intervention by this compound.

Experimental_Workflow cluster_timeline Experimental Timeline Day_neg7 Day -7 to -1 Acclimatization Day_0 Day 0 Bleomycin Instillation Day_neg7->Day_0 Day_1 Day 1 to 21 Daily Dosing (Vehicle or this compound) Day_0->Day_1 Day_21 Day 21 Sacrifice & Tissue Harvest Day_1->Day_21 Analysis Endpoint Analysis (Histology, Hydroxyproline, qRT-PCR) Day_21->Analysis

Caption: Experimental workflow for evaluating this compound in a bleomycin-induced pulmonary fibrosis mouse model.

Detailed Experimental Protocols

Protocol 1: this compound in Bleomycin-Induced Pulmonary Fibrosis

This protocol describes the induction of pulmonary fibrosis using bleomycin and subsequent therapeutic evaluation of this compound.[7][14][15][16]

1. Materials and Reagents

  • C57BL/6 mice (male, 8-10 weeks old)

  • Bleomycin sulfate (B86663) (sterile)

  • This compound

  • Vehicle (e.g., 0.5% (w/v) methylcellulose (B11928114) in sterile water)

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Sterile saline

  • Oral gavage needles

  • Dissection tools

  • 4% Paraformaldehyde (PFA) for tissue fixation

  • Liquid nitrogen for snap-freezing tissue

2. Bleomycin Administration (Day 0)

  • Anesthetize mice using isoflurane or intraperitoneal injection of ketamine/xylazine. Confirm proper anesthetic depth by toe pinch.

  • Position the mouse in a supine position on a surgical board.

  • Expose the trachea through a small midline cervical incision.

  • Using a 30-gauge needle, carefully instill a single dose of bleomycin (1.5 - 2.0 U/kg body weight) dissolved in 50 µL of sterile saline directly into the trachea. Sham animals receive 50 µL of sterile saline.

  • Alternatively, for a non-invasive method, administer bleomycin via oropharyngeal aspiration or nasal nebulization.[17]

  • Close the incision with surgical clips or sutures.

  • Allow the mouse to recover on a warming pad until ambulatory.

3. This compound Preparation and Administration (Prophylactic Regimen)

  • Prepare a suspension of this compound in the chosen vehicle. For a 3 mg/kg dose in a 25g mouse with a 100 µL gavage volume, this requires a 0.75 mg/mL suspension. Sonication may be required to achieve a uniform suspension.

  • Starting 24 hours after bleomycin instillation (Day 1), administer the prepared this compound suspension or vehicle control to the respective groups via oral gavage.

  • Continue daily administration for 21 days. Monitor animal body weight and health status daily.

4. Tissue Collection and Endpoint Analysis (Day 21)

  • On day 21, euthanize mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Perform a bronchoalveolar lavage (BAL) by cannulating the trachea and lavaging the lungs with ice-cold PBS to collect BAL fluid for cell counts and protein analysis.

  • Perfuse the pulmonary circulation with saline to flush out blood.

  • Harvest the lungs.

    • Inflate the left lung with 4% PFA at a constant pressure and immerse in PFA for 24 hours for histological processing (H&E and Masson's trichrome staining).

    • Snap-freeze the right lung lobes in liquid nitrogen and store at -80°C for subsequent hydroxyproline assay and qRT-PCR analysis.

Protocol 2: this compound in Unilateral Ureteral Obstruction (UUO) Renal Fibrosis

This protocol details the surgical induction of renal fibrosis via UUO and is a robust model for assessing anti-fibrotic compounds.[18][19][20][21][22]

1. Materials and Reagents

  • C57BL/6 mice (male, 8-10 weeks old)

  • This compound and vehicle

  • Anesthesia and analgesia (e.g., buprenorphine)

  • Sterile surgical tools

  • 4-0 silk suture

  • Surgical clips or sutures

2. UUO Surgical Procedure (Day 0)

  • Anesthetize the mouse and administer pre-operative analgesia.

  • Place the mouse in a lateral position and make a small flank incision to expose the left kidney.

  • Carefully isolate the left ureter from surrounding fat and connective tissue.

  • Ligate the ureter at two points (proximal and middle) using 4-0 silk suture.

  • Reposition the kidney into the abdominal cavity.

  • Close the muscle layer and skin with sutures or surgical clips.

  • Sham-operated animals will undergo the same procedure without ureter ligation.

  • Provide post-operative care, including analgesia and monitoring, for 3 days.[18]

3. This compound Administration

  • Prepare this compound as described in Protocol 1.

  • Begin daily oral gavage administration on Day 1 and continue for the duration of the study (typically 7 to 14 days).

4. Tissue Collection and Endpoint Analysis (Day 7 or 14)

  • Euthanize mice at the designated endpoint.

  • Collect blood via cardiac puncture for analysis of serum creatinine (B1669602) and Blood Urea Nitrogen (BUN) as markers of renal function.

  • Harvest both the obstructed (left) and contralateral (right) kidneys.

  • Bisect the kidneys.

    • Fix one half in 4% PFA for histological analysis (H&E, Masson's trichrome, Sirius Red staining).

    • Snap-freeze the other half in liquid nitrogen for hydroxyproline assay and qRT-PCR analysis of fibrotic markers (e.g., Col1a1, Acta2, Tgfb1, Fn1).

References

Troubleshooting & Optimization

ONO-0300302 solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for handling ONO-0300302, particularly concerning its solubility in aqueous buffers. Given that specific public solubility data for this compound is not extensively detailed, this guide is based on its identity as a small molecule lysophosphatidic acid receptor 1 (LPA1) antagonist and incorporates best practices for handling similar hydrophobic compounds in experimental settings.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent, orally active, and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[2][3][5][6] It is characterized as a slow, tight-binding inhibitor and has been investigated for its therapeutic potential in conditions such as benign prostatic hyperplasia (BPH).[1][2][7] Its molecular formula is C29H35NO5 and its molecular weight is approximately 477.60 g/mol .[7]

Q2: What is the expected solubility of this compound in aqueous buffers?

Q3: What solvent should I use to prepare a stock solution?

A3: For small molecule inhibitors like this compound, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions.[8] It is crucial to use anhydrous, high-purity DMSO to ensure the stability and integrity of the compound.

Q4: My this compound precipitated when I diluted the DMSO stock into my aqueous experimental buffer. What happened?

A4: This is a common issue known as precipitation upon dilution. It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit in that specific buffer. The percentage of DMSO carried over from the stock solution is often insufficient to keep the compound dissolved. To mitigate this, ensure the final concentration of the organic solvent (like DMSO) in your aqueous medium is as low as possible, typically well below 1%, while still maintaining solubility.

Troubleshooting Guide

This section addresses common problems encountered when preparing this compound solutions for in vitro experiments.

Problem Potential Cause Recommended Solution
Compound will not dissolve in 100% aqueous buffer. Low intrinsic aqueous solubility.This is expected. Do not attempt to dissolve the compound directly in aqueous buffers. Prepare a high-concentration stock solution in an appropriate organic solvent first (e.g., 10-50 mM in DMSO).
Compound precipitates immediately upon dilution from DMSO stock. The final concentration exceeds the solubility limit in the aqueous buffer.1. Lower the final concentration: Try diluting to a lower working concentration.2. Increase the co-solvent percentage: If the experiment allows, slightly increase the final DMSO concentration (e.g., from 0.1% to 0.5%). Always include a vehicle control with the same DMSO concentration.3. Use a surfactant or protein: For cell-free assays, adding a non-ionic surfactant like Tween-20 (e.g., 0.01%) or a carrier protein like BSA can help maintain solubility.
Solution is cloudy or hazy after dilution and vortexing. Formation of micro-precipitates or colloidal aggregates.1. Gentle Warming: Briefly warm the solution in a water bath (e.g., 37°C for 5-10 minutes) with gentle agitation.2. Sonication: Use a bath sonicator for a few minutes to help break up aggregates.3. Serial Dilution: Instead of a single large dilution step, perform serial dilutions to gradually decrease the solvent concentration.
Inconsistent experimental results between batches. Compound degradation or incomplete dissolution.1. Use fresh stock solutions: Prepare stock solutions fresh or store them in small, single-use aliquots at -20°C or -80°C to avoid freeze-thaw cycles.2. Confirm dissolution: Before diluting, ensure the DMSO stock solution is completely clear by visual inspection.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weighing: Accurately weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mg of this compound (MW: 477.6 g/mol ), the required volume of DMSO for a 10 mM stock is calculated as follows:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • Volume (µL) = ((0.001 g / 477.6 g/mol ) / 0.010 mol/L) * 1,000,000 = 209.4 µL

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the tube.

  • Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Dilution of DMSO Stock into Aqueous Buffer (e.g., for Cell Culture)
  • Pre-warm Buffer: Pre-warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).

  • Calculate Volumes: Determine the volume of the DMSO stock needed for the desired final concentration. For example, to make 1 mL of a 10 µM working solution from a 10 mM stock:

    • V1 (Stock) = (C2 (Final) * V2 (Final)) / C1 (Stock)

    • V1 (µL) = (10 µM * 1000 µL) / 10,000 µM = 1 µL

  • Dilution Technique: Add the calculated volume of the DMSO stock solution (1 µL) directly into the pre-warmed aqueous buffer (999 µL). Immediately vortex or mix thoroughly by pipetting up and down to ensure rapid and uniform dispersion, which minimizes localized high concentrations that can cause precipitation. The final DMSO concentration will be 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (1 µL) to an equal volume of the aqueous buffer (999 µL).

Visualizations

Signaling Pathway

This compound acts as an antagonist at the LPA1 receptor, which is a G protein-coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway initiated by LPA binding and its inhibition by this compound.

LPA1_Signaling_Pathway cluster_membrane Cell Membrane LPA1 LPA1 Receptor Gq Gαq LPA1->Gq Gi Gαi LPA1->Gi G1213 Gα12/13 LPA1->G1213 PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Reduces RhoA RhoA G1213->RhoA Activates ROCK ROCK RhoA->ROCK Activates LPA LPA (Agonist) LPA->LPA1 Binds ONO This compound (Antagonist) ONO->LPA1 Blocks IP3_DAG IP3 + DAG PIP2->IP3_DAG Hydrolyzes Ca_PKC Ca²⁺ Release PKC Activation IP3_DAG->Ca_PKC Response Cellular Responses (e.g., Proliferation, Migration) Ca_PKC->Response cAMP->Response ROCK->Response Experimental_Workflow start Start: this compound (Lyophilized Powder) step1 Weigh Compound start->step1 Step 1 end End: Ready for Experimental Use decision Is solution clear? step3 Vortex / Sonicate decision->step3 No step4 Aliquot for Storage (-20°C or -80°C) decision->step4 Yes step2 Add Anhydrous DMSO (to make 10-50 mM stock) step1->step2 Step 2 step2->step3 Step 3 step3->decision Step 4 step5 Dilute 1 aliquot into pre-warmed aqueous buffer step4->step5 Step 5 step6 Mix Immediately & Thoroughly step5->step6 Step 6 step6->end Troubleshooting_Tree start Start: Diluted this compound in aqueous buffer q1 Is the solution clear? start->q1 sol_ok Solution OK. Proceed with experiment. Include vehicle control. q1->sol_ok Yes precip Precipitation or cloudiness observed. q1->precip No q2 Can you lower the final concentration? precip->q2 lower_c Redo dilution at a lower final concentration. q2->lower_c Yes q3 Does your assay tolerate additives? q2->q3 No lower_c->q1 additives Try adding BSA (0.1%) or a mild surfactant (e.g., Tween-20 0.01%). q3->additives Yes last_resort Consider alternative formulation strategies or consult formulation expert. q3->last_resort No additives->q1

References

Technical Support Center: ONO-0300302 Metabolic Stability in Rat Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers evaluating the metabolic stability of compounds, such as ONO-0300302, using rat liver microsomes.

Troubleshooting Guide

This guide addresses common issues that may arise during the experimental evaluation of this compound's metabolic stability in rat microsomes.

Issue 1: Rapid Disappearance of this compound

If this compound is consumed too quickly, consider the following:

  • High Microsomal Concentration: An excessive concentration of microsomal proteins can lead to rapid metabolism. Consider reducing the protein concentration in the incubation.

  • Solvent Effects: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is low (typically ≤ 1%) to avoid denaturing the microsomal enzymes.

Issue 2: High Variability Between Replicates

Inconsistent results can be caused by:

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes of microsomes, cofactors, and the test compound.

  • Inadequate Mixing: Thoroughly mix the reaction components upon initiation of the incubation.

  • Temperature Fluctuations: Maintain a constant temperature of 37°C throughout the incubation period.

Issue 3: No Significant Metabolism Observed

If this compound shows unexpectedly high stability, possible reasons include:

  • Inactive Microsomes: Verify the activity of the rat liver microsomes using a positive control compound known to be metabolized by rat liver enzymes.

  • Cofactor Degradation: Ensure the NADPH regenerating system is freshly prepared and active, as NADPH is essential for the activity of many metabolic enzymes.

Frequently Asked Questions (FAQs)

Q1: What is the expected metabolic stability of this compound in rat liver microsomes?

Publicly available data on the specific in vitro metabolic stability of this compound in rat liver microsomes is limited. However, it has been described as having a "moderate PK profile" and "high i.v. clearance" in rats, which suggests that it may undergo metabolism.

Q2: How can I differentiate between metabolic degradation and chemical instability of this compound?

To distinguish between enzymatic metabolism and non-enzymatic degradation, include a control incubation without the NADPH regenerating system. If this compound degradation is observed in the absence of NADPH, it indicates chemical instability under the assay conditions.

Q3: What are the key parameters to report from a microsomal stability assay?

The primary readouts are the in vitro half-life (t½) and the intrinsic clearance (Clint). These values are calculated from the rate of disappearance of the parent compound over time.

Data Presentation

While specific data for this compound is not publicly available, the following table illustrates how to present results from a rat liver microsomal stability assay.

CompoundConcentration (µM)Microsomal Protein (mg/mL)t½ (min)Clint (µL/min/mg)
This compound10.5DataData
Control Compound10.5DataData

Data should be populated with the results from your experiments.

Experimental Protocols

Rat Liver Microsomal Stability Assay

This protocol outlines a typical procedure for assessing the metabolic stability of a test compound.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare a working solution of rat liver microsomes in phosphate (B84403) buffer (pH 7.4).

    • Prepare a fresh NADPH regenerating system solution.

  • Incubation:

    • Pre-warm the microsomal solution and the test compound working solution to 37°C.

    • Initiate the reaction by adding the NADPH regenerating system to the microsomal and compound mixture.

    • Incubate at 37°C with gentle shaking.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding a cold stop solution (e.g., acetonitrile).

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_compound Prepare this compound Stock Solution pre_warm Pre-warm Reagents to 37°C prep_compound->pre_warm prep_microsomes Prepare Rat Liver Microsomes prep_microsomes->pre_warm prep_nadph Prepare NADPH Regenerating System initiate_reaction Initiate Reaction prep_nadph->initiate_reaction pre_warm->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate sampling Collect Samples at Time Points incubate->sampling quench Quench Reaction sampling->quench lcms LC-MS/MS Analysis quench->lcms calculate Calculate t½ and Clint lcms->calculate troubleshooting_workflow cluster_rapid Rapid Degradation cluster_variable High Variability cluster_stable No Metabolism start Start Troubleshooting issue What is the issue? start->issue check_microsomes Check Microsomal Concentration issue->check_microsomes Rapid Degradation check_pipetting Review Pipetting Technique issue->check_pipetting High Variability check_activity Verify Microsome Activity with Control issue->check_activity No Metabolism check_solvent Check Solvent Concentration check_microsomes->check_solvent solution_rapid Reduce Microsomal Protein or Solvent Concentration check_solvent->solution_rapid check_mixing Ensure Thorough Mixing check_pipetting->check_mixing solution_variable Refine Technique and Ensure Consistency check_mixing->solution_variable check_nadph Check NADPH Solution Freshness check_activity->check_nadph solution_stable Use New Microsomes or Fresh NADPH check_nadph->solution_stable

addressing ONO-0300302 pharmacokinetic challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with ONO-0300302, a potent, slow, and tight-binding lysophosphatidic acid receptor 1 (LPA1) antagonist.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during in vitro and in vivo experiments with this compound.

In Vitro Assay Troubleshooting
Problem Potential Cause Recommended Solution
High background signal in negative controls (e.g., vehicle-only). 1. Cellular stress or high basal signaling.2. Pipetting errors.3. Edge effects in multi-well plates.1. Ensure a homogenous single-cell suspension before plating. Use cells at a consistent passage number.2. Use calibrated pipettes and consider using a multichannel pipette for additions.3. Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.
Positive control (LPA agonist) shows no or weak response. 1. LPA degradation (especially in serum-containing media).2. Low receptor expression in cells.3. Suboptimal assay conditions.1. Prepare fresh LPA solutions in a suitable buffer (e.g., PBS with fatty-acid-free BSA). Avoid repeated freeze-thaw cycles.2. Use low-passage cells and confirm LPA1 expression.3. Optimize agonist incubation time, temperature, and buffer composition.
Antagonist effect is only seen at very high concentrations (>100x IC50). 1. The observed phenotype is likely an off-target effect.2. Poor cell permeability of the compound.3. Compound degradation under assay conditions.1. Focus on a concentration range relevant to the antagonist's known potency (e.g., 0.1x to 10x IC50).2. Consult literature for permeability data or perform a cell uptake assay.3. Assess compound stability in your specific assay media.
This compound shows activity in a cell line that does not express LPA1. This is a strong indicator of an off-target effect. The antagonist is likely interacting with another protein or pathway present in that cell line.Confirm Lack of LPA1 Expression: Verify the absence of LPA1 mRNA and protein expression in your cell line using qPCR and Western Blot or flow cytometry.[1]
In Vivo Experiment Troubleshooting
Problem Potential Cause Recommended Solution
Variability in drug exposure or efficacy. 1. Improper formulation or dosing.2. Issues with the animal model.1. Ensure proper solubilization and stable suspension of this compound in the vehicle. For oral administration in rats, a 20% STPG vehicle has been used.[2] 2. Ensure consistency in animal age, weight, and health status.
Unexpected toxicity. 1. Off-target effects.2. Vehicle-related toxicity.1. Conduct a dose-ranging study to determine the maximum tolerated dose.2. Include a vehicle-only control group to assess any effects of the formulation.

II. Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound?

This compound is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). A key characteristic of this molecule is its slow and tight binding to the LPA1 receptor. This feature contributes to its long duration of action in vivo, despite having a high intravenous clearance.[2]

2. What are the key pharmacokinetic challenges associated with this compound?

The primary pharmacokinetic challenge is its high intravenous clearance. However, its excellent in vivo efficacy is attributed to its slow, tight-binding nature to the LPA1 receptor, which prolongs its pharmacological effect.[2]

3. How should I prepare this compound for in vitro experiments?

This compound is soluble in DMSO at a concentration of 220 mg/mL (460.65 mM), which may require sonication. For cell-based assays, prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in your culture medium. Ensure the final DMSO concentration in your assay is low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls.

4. What vehicle should be used for in vivo administration?

For oral administration in rats, a vehicle consisting of 20% STPG has been reported.[2] STPG is a solution of Solutol HS 15, Transcutol, propylene (B89431) glycol, and water.

5. How should this compound be stored?

It is recommended to store this compound protected from light at -20°C.[3]

III. Quantitative Data

Pharmacokinetic Parameters of this compound in Rats
ParameterValueDosing Conditions
Cmax 233 ng/mL3 mg/kg, p.o.
t1/2 (oral) 6.3 hours3 mg/kg, p.o.
Clearance (Cl) 20.5 mL/min/kg1 mg/kg, i.v.
t1/2 (intravenous) 7 hours1 mg/kg, i.v.

Data sourced from BioWorld, 2015.

In Vitro Potency of this compound
ReceptorIC50 (µM)
LPA1 0.086
LPA2 11.5
LPA3 2.8

Data sourced from BioWorld, 2015.

IV. Experimental Protocols

LPA1 Receptor Binding Assay

This protocol is adapted from the methods described for the characterization of this compound.[2]

1. Membrane Preparation:

  • Culture CHO cells stably expressing the human LPA1 receptor.

  • Harvest the cells and homogenize them in a buffer to isolate the cell membranes.

  • Centrifuge the homogenate and resuspend the membrane pellet in a suitable assay buffer.

2. Binding Reaction:

  • In a 96-well plate, add the cell membrane preparation.

  • Add [3H]-ONO-0300302 (radioligand) at a concentration of 1 nM.

  • For competition binding, add varying concentrations of unlabeled this compound or other test compounds.

  • For non-specific binding control wells, add a high concentration of a non-radiolabeled LPA1 antagonist.

  • Incubate the plate at 37°C for 2 hours.

3. Detection:

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound and free radioligand.

  • Wash the filters with ice-cold buffer.

  • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the Ki values using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This protocol is a general method for measuring Gq-coupled GPCR activation, such as LPA1.

1. Cell Preparation:

  • Plate CHO cells stably expressing the human LPA1 receptor in a 96-well black-walled, clear-bottom plate.

  • Allow the cells to adhere and grow overnight.

2. Dye Loading:

  • Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES).

  • Incubate for 1 hour at 37°C.

3. Compound Treatment:

  • Wash the cells to remove excess dye.

  • Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time.

4. Measurement:

  • Measure the baseline fluorescence using a fluorescence plate reader.

  • Add a fixed concentration of LPA (agonist) to stimulate the cells.

  • Immediately measure the change in fluorescence intensity over time to capture the peak calcium response.

5. Data Analysis:

  • The antagonist's effect is quantified by the reduction in the LPA-induced calcium signal.

  • Determine the IC50 value from the dose-response curve.

V. Visualizations

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Agonist Binding ONO0300302 This compound ONO0300302->LPA1 Antagonist Binding G_protein Gq/11, Gi/o, G12/13 LPA1->G_protein Activation PLC PLC G_protein->PLC Activates RhoA RhoA G_protein->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces Downstream Downstream Effects (e.g., Cell Proliferation, Migration) Ca_release->Downstream ROCK ROCK RhoA->ROCK Activates ROCK->Downstream

Caption: LPA1 receptor signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_invitro Prepare LPA1-expressing CHO cell membranes binding_assay Radioligand Binding Assay ([³H]-ONO-0300302) start_invitro->binding_assay calcium_assay Calcium Mobilization Assay start_invitro->calcium_assay data_analysis_invitro Determine Ki and IC50 binding_assay->data_analysis_invitro calcium_assay->data_analysis_invitro data_analysis_invivo Evaluate in vivo efficacy and PK parameters data_analysis_invitro->data_analysis_invivo Inform in vivo study design start_invivo Formulate this compound in 20% STPG vehicle dosing Oral Administration to Rats start_invivo->dosing iup_measurement Measure Intraurethral Pressure (IUP) dosing->iup_measurement pk_analysis Pharmacokinetic Analysis dosing->pk_analysis iup_measurement->data_analysis_invivo pk_analysis->data_analysis_invivo

Caption: Experimental workflow for the characterization of this compound.

Troubleshooting_Logic start Unexpected Experimental Result check_reagents Verify Reagent Quality and Concentration start->check_reagents check_cells Confirm Cell Health and Receptor Expression start->check_cells check_protocol Review Experimental Protocol for Errors start->check_protocol solubility_issue Investigate Compound Solubility and Stability in Assay check_reagents->solubility_issue off_target Consider Off-Target Effects check_cells->off_target resolve Problem Resolved check_protocol->resolve consult Consult Literature/ Technical Support off_target->consult solubility_issue->consult

References

Optimizing ONO-0300302 Concentration for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of ONO-0300302 for their in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cell-based assay?

A1: Based on reported IC50 values, a good starting point for this compound in a cell-based assay targeting the LPA1 receptor is between 0.1 nM and 100 nM.[1][2][3] The optimal concentration will ultimately depend on the specific cell type, assay conditions, and experimental endpoint. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific system.

Q2: I am not observing any inhibition of LPA-induced signaling with this compound. What are the possible reasons?

A2: There are several potential reasons for a lack of inhibition:

  • Suboptimal Concentration: The concentration of this compound may be too low. We recommend performing a dose-response experiment starting from a low concentration (e.g., 0.01 nM) and extending to a higher concentration (e.g., 1 µM) to determine the IC50 in your specific assay.

  • Incorrect LPA Concentration: The concentration of lysophosphatidic acid (LPA) used to stimulate the cells might be too high, making it difficult for this compound to compete effectively. Consider reducing the LPA concentration to the EC50 or EC80 for your cell system.

  • Cell Health and Receptor Expression: Ensure that the cells are healthy and express a sufficient level of the LPA1 receptor. Poor cell viability or low receptor expression can lead to a weak or absent signal.

  • Incubation Time: this compound is described as a slow, tight-binding antagonist.[2][3][4][5] Therefore, a sufficient pre-incubation time with the cells before adding the LPA agonist is crucial. We recommend a pre-incubation time of at least 30 minutes, but this may need to be optimized for your specific cell line and assay conditions.

Q3: The inhibitory effect of this compound in my assay is highly variable. How can I improve consistency?

A3: High variability can be caused by several factors:

  • Inconsistent Cell Seeding: Ensure a consistent cell number is seeded in each well. Variations in cell density can affect the response to both the agonist and the antagonist.

  • Inadequate Mixing: Ensure that this compound and LPA are thoroughly mixed in the assay wells.

  • Edge Effects: In plate-based assays, "edge effects" can lead to variability. To mitigate this, avoid using the outer wells of the plate for experimental samples or ensure proper humidification during incubation.

  • Reagent Stability: Prepare fresh dilutions of this compound and LPA for each experiment to avoid degradation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or weak inhibition by this compound Concentration too lowPerform a dose-response curve (e.g., 0.01 nM to 1 µM).
LPA concentration too highTitrate LPA to determine the EC50 and use a concentration at or near this value.
Insufficient pre-incubation timeIncrease the pre-incubation time of cells with this compound before adding LPA (e.g., 30, 60, 120 minutes).
Low LPA1 receptor expressionConfirm LPA1 receptor expression in your cell line using techniques like qPCR or western blotting.
High variability between replicates Inconsistent cell seedingUse a cell counter to ensure accurate and consistent cell numbers per well.
Inadequate mixing of reagentsGently mix the plate after adding each reagent.
Edge effects on the assay plateFill the outer wells with sterile PBS or media to maintain humidity and avoid using them for critical samples.
Unexpected cell toxicity High concentration of this compound or solventPerform a cell viability assay (e.g., MTT or trypan blue exclusion) in the presence of the highest concentration of this compound and its solvent (e.g., DMSO) to be used.

Quantitative Data Summary

Parameter Value Assay System Reference
IC50 0.16 nMLPA1 receptor antagonist assay[2][3]
IC50 0.086 µMLPA1 receptor[1]
IC50 11.5 µMLPA2 receptor[1]
IC50 2.8 µMLPA3 receptor[1]
Kd 0.49 nM (at 4h)[3H]-ONO-0300302 binding to LPA1 expressed in CHO cells[4]

Experimental Protocols

LPA1 Receptor Antagonist Assay (Calcium Mobilization)

This protocol is adapted from a general procedure for measuring LPA1 receptor antagonism.[6]

Materials:

  • CHO cells stably expressing human LPA1 receptor

  • Cell culture medium (e.g., F-12 Nutrient Mixture with 10% FBS)

  • 96-well black, clear-bottom assay plates

  • This compound

  • Lysophosphatidic acid (LPA)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader capable of kinetic reading

Procedure:

  • Cell Seeding: Seed the CHO-hLPA1 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in the assay buffer to achieve the desired final concentrations.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.

  • Cell Washing: Gently wash the cells with an assay buffer to remove excess dye.

  • Compound Addition (Pre-incubation): Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for a minimum of 30 minutes at room temperature or 37°C.

  • LPA Stimulation: Place the plate in the fluorescence plate reader. Start recording the fluorescence signal and then add a pre-determined concentration of LPA (e.g., EC80) to all wells simultaneously using an automated injector.

  • Data Acquisition: Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.

  • Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed CHO-hLPA1 Cells dye_loading Load Cells with Calcium Dye seed_cells->dye_loading prepare_compounds Prepare this compound Dilutions add_antagonist Add this compound (Pre-incubation) prepare_compounds->add_antagonist wash_cells Wash Cells dye_loading->wash_cells wash_cells->add_antagonist stimulate Stimulate with LPA add_antagonist->stimulate read_fluorescence Read Fluorescence stimulate->read_fluorescence calculate_inhibition Calculate % Inhibition read_fluorescence->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPA LPA LPA1R LPA1 Receptor (GPCR) LPA->LPA1R Binds Gq Gq Protein LPA1R->Gq Activates ONO This compound ONO->LPA1R Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: LPA1 receptor signaling pathway and the inhibitory action of this compound.

References

ONO-0300302 Off-Target Effects Investigation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for investigating the potential off-target effects of ONO-0300302, a potent and orally active LPA1 (lysophosphatidic acid receptor 1) antagonist.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is the lysophosphatidic acid receptor 1 (LPA1). It is a slow, tight-binding antagonist of this receptor.[2][3][4][5]

Q2: Is there any information on the selectivity of this compound?

A2: Yes, this compound has been profiled against the closely related LPA2 and LPA3 receptors. It demonstrates significant selectivity for LPA1 over these other subtypes. The available IC50 data is summarized in the table below.

This compound LPA Receptor Selectivity Profile

TargetIC50 (µM)
LPA10.086[6]
LPA211.5[6]
LPA32.8[6]

Q3: Has a comprehensive off-target screening panel (e.g., CEREP or Eurofins Safety Panel) been published for this compound?

A3: Based on publicly available information, a comprehensive off-target screening panel for this compound has not been published. Such studies are often conducted as part of proprietary preclinical safety assessments. Therefore, researchers should consider conducting their own broad off-target profiling to understand the compound's full selectivity.

Q4: What are the potential downstream signaling pathways affected by this compound's interaction with its primary target, LPA1?

A4: LPA1 is a G protein-coupled receptor (GPCR) that can couple to multiple G proteins, including Gαi/o, Gαq/11, and Gα12/13. Inhibition of LPA1 by this compound would be expected to modulate these downstream pathways, which regulate a variety of cellular processes including cell proliferation, migration, and calcium mobilization.

Troubleshooting Guides

This section provides guidance for specific issues that may arise during the experimental investigation of this compound's off-target effects.

Issue 1: Unexpected Phenotype Observed in Cellular Assays Not Explained by LPA1 Inhibition.

  • Possible Cause: The observed phenotype may be due to an off-target effect of this compound.

  • Troubleshooting Steps:

    • Confirm On-Target Activity: In parallel with your primary assay, include a positive control experiment that directly measures LPA1 inhibition (e.g., a calcium flux assay in cells overexpressing LPA1). This will confirm that the compound is active against its intended target under your experimental conditions.

    • Dose-Response Analysis: Perform a dose-response curve for the unexpected phenotype. If the potency for the off-target effect is significantly different from the potency for LPA1 inhibition, it may suggest an alternative target is involved.

    • Literature Review: Conduct a thorough literature search for the observed phenotype and its known associated signaling pathways and molecular targets. This may provide clues as to potential off-targets.

    • Broad Off-Target Screening: If the unexpected phenotype is significant and reproducible, consider performing a broad off-target screening panel (e.g., a commercial service from Eurofins or CEREP) to identify potential off-target interactions.

    • Structural Analogs: If available, test structurally related but inactive analogs of this compound in your assay. If these analogs do not produce the unexpected phenotype, it strengthens the hypothesis that the effect is mediated by a specific molecular target.

Issue 2: High Variability in Off-Target Screening Results.

  • Possible Cause: High variability can be due to a number of factors including assay design, reagent quality, and technical execution.

  • Troubleshooting Steps:

    • Assay Validation: Ensure that the off-target screening assay is properly validated with appropriate positive and negative controls. The Z'-factor should be calculated to assess the robustness of the assay.

    • Reagent Quality: Verify the quality and stability of all reagents, including the test compound, enzymes, substrates, and detection reagents. This compound should be dissolved in a suitable solvent (e.g., DMSO) and stored correctly.

    • Instrumentation: Confirm that all laboratory equipment, such as liquid handlers and plate readers, are properly calibrated and maintained.

    • Operator Technique: Inconsistent pipetting or timing can introduce significant variability. Ensure standardized procedures are followed.

    • Cell-Based Assays: For cell-based screens, ensure consistent cell passage number, seeding density, and health.

Issue 3: Conflicting Results Between Binding and Functional Off-Target Assays.

  • Possible Cause: A compound may bind to an off-target without modulating its function (i.e., it is an antagonist in a binding assay but shows no activity in a functional assay), or it may have complex pharmacology (e.g., partial agonism, allosteric modulation).

  • Troubleshooting Steps:

    • Assay Format: Carefully consider the format of both the binding and functional assays. For example, a radioligand displacement assay will identify compounds that bind to a receptor, but a subsequent functional assay (e.g., measuring second messenger levels) is needed to determine if the compound is an agonist, antagonist, or inverse agonist.

    • Agonist vs. Antagonist Mode: If the functional assay is run in agonist mode and no effect is seen, it does not rule out antagonism. The assay should also be run in antagonist mode, where the ability of this compound to block the effect of a known agonist is measured.

    • Allosteric Effects: Consider the possibility of allosteric modulation, where the compound binds to a site distinct from the orthosteric ligand binding site and modulates the receptor's function in a more subtle way. Specialized assays may be required to investigate this.

Experimental Protocols

Protocol 1: General Kinase Off-Target Screening (Example using a Kinome Scan Approach)

This protocol outlines a general method for assessing the selectivity of a compound like this compound against a broad panel of kinases.

  • Principle: A competition binding assay is used where the test compound's ability to displace a known, immobilized ligand from the ATP-binding site of a large number of kinases is quantified.

  • Methodology:

    • A large panel of human kinases are expressed as DNA-tagged fusion proteins.

    • An active-site directed ligand for each kinase is immobilized on a solid support.

    • The DNA-tagged kinase, the immobilized ligand, and this compound (typically at a concentration of 1-10 µM) are incubated to reach binding equilibrium.

    • The solid support is washed to remove unbound components.

    • The amount of kinase bound to the solid support is quantified by measuring the associated DNA tag using qPCR.

    • The amount of kinase recovered in the presence of this compound is compared to a vehicle control (e.g., DMSO). A significant reduction in the amount of recovered kinase indicates that this compound has bound to the kinase and competed with the immobilized ligand. Results are often expressed as percent inhibition.

Protocol 2: General GPCR Off-Target Screening (Example using a Calcium Flux Assay)

This protocol describes a common functional assay to screen for off-target activity at Gq-coupled GPCRs.

  • Principle: Many GPCRs, when activated, signal through the Gαq pathway, leading to an increase in intracellular calcium. This change in calcium concentration can be measured using a calcium-sensitive fluorescent dye.

  • Methodology:

    • Cell Culture: Use a panel of cell lines, each stably expressing a different GPCR of interest.

    • Dye Loading: Plate the cells in a multi-well plate and load them with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Compound Addition: Add this compound at various concentrations to the wells.

    • Measurement (Agonist Mode): Measure the fluorescence intensity over time using a plate reader equipped for fluorescence detection. An increase in fluorescence indicates that this compound is acting as an agonist at the expressed GPCR.

    • Measurement (Antagonist Mode): After pre-incubating with this compound, add a known agonist for the expressed GPCR. A reduction in the agonist-induced fluorescence signal indicates that this compound is acting as an antagonist.

Visualizations

LPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_proteins G Proteins cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers & Kinases cluster_cellular_response Cellular Response LPA LPA LPA1 LPA1 LPA->LPA1 Activates This compound This compound This compound->LPA1 Inhibits Gαq/11 Gαq/11 LPA1->Gαq/11 Gαi/o Gαi/o LPA1->Gαi/o Gα12/13 Gα12/13 LPA1->Gα12/13 PLC PLC Gαq/11->PLC Activates Adenylyl Cyclase Adenylyl Cyclase Gαi/o->Adenylyl Cyclase Inhibits RhoGEF RhoGEF Gα12/13->RhoGEF Activates IP3 & DAG IP3 & DAG PLC->IP3 & DAG cAMP cAMP Adenylyl Cyclase->cAMP RhoA RhoA RhoGEF->RhoA Ca2+ Mobilization Ca2+ Mobilization IP3 & DAG->Ca2+ Mobilization Proliferation & Migration Proliferation & Migration cAMP->Proliferation & Migration RhoA->Proliferation & Migration Cytoskeletal Rearrangement Cytoskeletal Rearrangement RhoA->Cytoskeletal Rearrangement

Caption: Simplified LPA1 signaling pathway and the inhibitory action of this compound.

Off_Target_Screening_Workflow cluster_screening Screening Phase cluster_validation Validation Phase cluster_investigation Further Investigation Primary_Screen Primary Off-Target Screen (e.g., Kinome Scan, GPCR Panel) Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assays (IC50/EC50 Determination) Hit_Identification->Dose_Response Confirmed Hits Orthogonal_Assay Orthogonal Functional Assay Dose_Response->Orthogonal_Assay Cellular_Assay Cellular Phenotypic Assay Orthogonal_Assay->Cellular_Assay Validate in a physiologically relevant context SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cellular_Assay->SAR_Analysis

Caption: General experimental workflow for off-target effects investigation.

References

Technical Support Center: ONO-0300302 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the LPA1 receptor antagonist, ONO-0300302.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and orally active antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1] Its key feature is its slow tight-binding characteristic, which contributes to a long duration of action.[2][3] This means that it binds strongly to the LPA1 receptor and dissociates slowly, leading to sustained inhibition of LPA-induced signaling.[2]

Q2: Which signaling pathways are affected by this compound?

This compound primarily blocks the signaling pathways activated by the LPA1 receptor, a G protein-coupled receptor (GPCR). The LPA1 receptor couples to several G proteins, including Gαq/11, Gαi/o, and Gα12/13, to initiate downstream signaling cascades that regulate a variety of cellular responses such as cell proliferation, migration, and cytoskeletal changes.[4][5][6] By antagonizing the LPA1 receptor, this compound inhibits these downstream effects.

Q3: What are the most common in vitro assays used to characterize this compound activity?

The most common in vitro assays for characterizing this compound are radioligand binding assays and calcium mobilization assays. Radioligand binding assays are used to determine the affinity (Kd) and inhibitory constant (Ki) of this compound for the LPA1 receptor.[2] Calcium mobilization assays measure the ability of this compound to inhibit LPA-induced increases in intracellular calcium, a key downstream event in Gαq-mediated LPA1 signaling.[4]

Q4: Why am I observing high inter-assay variability with this compound?

High inter-assay variability in experiments with this compound can stem from several factors common to cell-based and biochemical assays. These include inconsistencies in cell culture conditions (e.g., passage number, cell density), reagent preparation and storage, and operator-dependent variations in experimental execution. For detailed troubleshooting, refer to the guides below.

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during radioligand binding and calcium mobilization assays with this compound.

Radioligand Binding Assays

Issue 1: High Non-Specific Binding (NSB)

High non-specific binding can obscure the specific binding signal of the radiolabeled ligand to the LPA1 receptor, leading to an inaccurate assessment of this compound's binding affinity.

Potential Cause Recommended Solution
Radioligand Issues Ensure the purity of your radiolabeled this compound or competing radioligand is >90%. Impurities can contribute to high NSB.[7]
Suboptimal Assay Conditions Incorporate a blocking agent like Bovine Serum Albumin (BSA) in the assay buffer to reduce non-specific interactions.[7] Consider adjusting the salt concentration or adding a mild detergent to the buffer.
Incubation Time and Temperature Optimize incubation time and temperature. Shorter incubation times or lower temperatures can sometimes reduce NSB.[7] However, ensure that the binding has reached equilibrium.
Filter Binding Pre-soak filter mats in a buffer containing a blocking agent like polyethyleneimine (PEI) to minimize the binding of the radioligand to the filter itself.[7]

Issue 2: Low Specific Binding Signal

A weak specific binding signal can make it difficult to accurately determine the binding parameters of this compound.

Potential Cause Recommended Solution
Radioligand Concentration Verify the concentration of your radioligand. Inaccurate dilutions can lead to a lower than expected concentration in the assay.
Radioligand Stability Assess the stability of the radioligand under your experimental conditions, as degradation can lead to a reduced signal.
Insufficient Incubation Time Ensure that the incubation is long enough to reach binding equilibrium. This can be determined by conducting association kinetic experiments.
Receptor Integrity Confirm the presence and activity of the LPA1 receptor in your cell membrane preparation. Proper storage and handling are crucial.
Calcium Mobilization Assays

Issue 1: High Well-to-Well Variability

Inconsistent results across wells of the same experimental plate can compromise the reliability of your data on this compound's antagonist activity.

Potential Cause Recommended Solution
Uneven Cell Seeding Ensure a homogenous cell suspension by gently mixing before and during plating to achieve a consistent cell number in each well.
Inconsistent Pipetting Use calibrated pipettes and consistent pipetting techniques, especially when adding this compound, LPA, and the calcium-sensitive dye.
Edge Effects To minimize "edge effects" in microplates, consider not using the outer wells for experimental data and instead fill them with sterile buffer or media.
Temperature Gradients Allow plates to equilibrate to room temperature or the temperature of the plate reader before starting the assay to avoid temperature gradients across the plate.

Issue 2: Low Signal-to-Background Ratio

A low signal-to-background ratio can make it challenging to discern the inhibitory effect of this compound on LPA-induced calcium mobilization.

Potential Cause Recommended Solution
Suboptimal Cell Health Use cells that are healthy and in the logarithmic growth phase. Ensure cell viability is high before starting the experiment.
Low Receptor Expression If using a transient transfection system, optimize the transfection efficiency to ensure sufficient LPA1 receptor expression.
Incorrect LPA Concentration Use a concentration of the LPA agonist that elicits a response in the EC80 range (the concentration that produces 80% of the maximal response) to provide a sufficient window for detecting inhibition by this compound.[4]
Dye Loading Issues Optimize the concentration of the calcium-sensitive dye and the loading time and temperature for your specific cell line.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Binding and Potency of this compound

Parameter Value Assay Conditions Reference
IC500.086 µMLPA1 receptor antagonism[1]
Kd0.34 nM[3H]-ONO-0300302 binding to LPA1 receptor[1][2]

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is designed to determine the inhibitory constant (Ki) of this compound by measuring its ability to compete with a known radioligand for binding to the LPA1 receptor.

Materials:

  • Membrane preparation from cells expressing the LPA1 receptor

  • Radiolabeled ligand for LPA1 (e.g., [3H]-LPA)

  • Unlabeled this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filter mats

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of unlabeled this compound in assay buffer.

  • In a 96-well plate, add the assay buffer, the radiolabeled ligand at a concentration close to its Kd, the membrane preparation, and the different concentrations of this compound.

  • For determining non-specific binding, add a high concentration of a known non-radiolabeled LPA1 ligand. For total binding, add only the assay buffer.

  • Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 2 hours).[2]

  • Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.

  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the this compound concentration and use non-linear regression to determine the IC50, which can then be converted to a Ki value.

Calcium Mobilization Assay

This protocol measures the antagonist effect of this compound on LPA-induced calcium mobilization in cells expressing the LPA1 receptor.

Materials:

  • Cells expressing the LPA1 receptor (e.g., CHO or HEK293 cells)

  • Cell culture medium

  • Black-walled, clear-bottomed 96-well or 384-well microplates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound

  • LPA (agonist)

  • Fluorescence plate reader with an injection system

Procedure:

  • Seed the LPA1-expressing cells into the microplates and incubate until they form a confluent monolayer.

  • Prepare a loading solution of the calcium-sensitive dye in the assay buffer.

  • Remove the culture medium and add the dye loading solution to each well. Incubate at 37°C for 45-60 minutes in the dark.[4]

  • During incubation, prepare serial dilutions of this compound in the assay buffer.

  • After incubation, gently wash the cells with the assay buffer to remove excess dye.

  • Add the this compound dilutions to the appropriate wells and incubate at 37°C for 15-30 minutes.[4]

  • Place the microplate into the fluorescence plate reader and establish a stable baseline fluorescence reading.

  • Using the instrument's injector, add the LPA agonist solution (at a pre-determined EC80 concentration) to all wells simultaneously.

  • Record the fluorescence intensity over time to measure the increase in intracellular calcium.

  • The inhibitory effect of this compound is quantified by the reduction in the LPA-induced fluorescence signal. Calculate the IC50 value from the concentration-response curve.

Visualizations

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPA LPA LPA1R LPA1 Receptor (GPCR) LPA->LPA1R Activates This compound This compound This compound->LPA1R Inhibits Gq Gαq/11 LPA1R->Gq Gi Gαi/o LPA1R->Gi G1213 Gα12/13 LPA1R->G1213 PLC PLC Gq->PLC Activates Rac Rac Activation Gi->Rac Activates RhoA RhoA Activation G1213->RhoA Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers Cell_Response Cellular Responses (Proliferation, Migration) Ca_Release->Cell_Response RhoA->Cell_Response Rac->Cell_Response

Caption: LPA1 Receptor Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A 1. Prepare LPA1-expressing cells and this compound dilutions B 2. Perform either Radioligand Binding or Calcium Mobilization Assay A->B C Binding Assay: Incubate membranes with radioligand and this compound B->C D Calcium Assay: Load cells with calcium dye, add this compound, then LPA B->D E 3. Measure signal (Radioactivity or Fluorescence) C->E D->E F 4. Analyze data to determine IC50/Ki values E->F

Caption: General Experimental Workflow for this compound Characterization.

Troubleshooting_Logic Start High Variability in Results? CheckCells Review Cell Culture Practices: - Consistent passage number? - Optimal cell density? Start->CheckCells CheckReagents Verify Reagent Preparation: - Freshly prepared? - Correct concentrations? Start->CheckReagents CheckTechnique Standardize Technique: - Calibrated pipettes? - Consistent timing? Start->CheckTechnique OptimizeAssay Optimize Assay Parameters: - Incubation times? - Buffer composition? CheckCells->OptimizeAssay CheckReagents->OptimizeAssay CheckTechnique->OptimizeAssay End Consistent Results OptimizeAssay->End

Caption: Troubleshooting Logic for Minimizing Experimental Variability.

References

troubleshooting ONO-0300302 inconsistent results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with ONO-0300302, a slow, tight-binding lysophosphatidic acid receptor 1 (LPA1) antagonist. Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent inhibitory effects of this compound in our cell-based assays. What could be the reason for this variability?

A1: Inconsistent results with this compound can often be attributed to its slow, tight-binding characteristics.[1][2][3] This means that the compound may require a longer pre-incubation time to achieve maximal binding and inhibition. If your pre-incubation times are too short or vary between experiments, you will likely see inconsistent results. We recommend optimizing the pre-incubation time with this compound before adding the LPA stimulus.

Q2: How does the "slow, tight binding" nature of this compound affect wash-out experiments?

A2: The slow dissociation rate of this compound from the LPA1 receptor is a key feature of its mechanism.[1] In wash-out experiments, you should expect to see sustained inhibition of LPA-induced responses even after the removal of the compound from the medium.[1] If you are observing a rapid reversal of inhibition after wash-out, it may indicate issues with the compound's integrity or the experimental setup.

Q3: Are there specific experimental systems where this compound is known to be effective?

A3: this compound has been shown to be effective in both in vitro and in vivo models. Specifically, it has been used to inhibit LPA-induced responses in rat-isolated urethras and has demonstrated efficacy in rat and dog models of benign prostatic hyperplasia (BPH) by measuring intraurethral pressure (IUP).[1][2][4]

Q4: What is the selectivity profile of this compound for different LPA receptors?

A4: this compound is a potent LPA1 antagonist. It shows selectivity for LPA1 over other LPA receptors, such as LPA2 and LPA3.[5]

Troubleshooting Guide

Potential Causes of Inconsistent Results
  • Inadequate Pre-incubation Time: Due to its slow-binding kinetics, insufficient pre-incubation of cells or tissues with this compound before LPA stimulation can lead to underestimation of its potency and variable results.

  • Variable Wash-out Procedures: Inconsistent timing or incomplete removal of the compound during wash-out steps can affect the assessment of its tight-binding nature.

  • Compound Stability and Solubility: Like any small molecule, the stability and solubility of this compound in your specific experimental buffer should be considered. Precipitation or degradation of the compound will lead to inaccurate concentrations and inconsistent effects.

  • Cell Passage Number and Receptor Expression: The expression levels of LPA1 can vary with cell passage number and culture conditions, leading to changes in responsiveness to both LPA and this compound.

General Recommendations for Consistent Results
  • Optimize Pre-incubation Time: We recommend performing a time-course experiment to determine the optimal pre-incubation duration required to achieve maximal inhibition by this compound in your specific assay.

  • Standardize Protocols: Ensure that all experimental parameters, including incubation times, wash-out procedures, cell densities, and reagent concentrations, are kept consistent across all experiments.

  • Verify Compound Integrity: Prepare fresh stock solutions of this compound and ensure it is fully dissolved in the appropriate solvent. Store stock solutions under recommended conditions to prevent degradation.

  • Monitor Cell Health and Receptor Expression: Regularly check the health and morphology of your cells. If possible, monitor the expression levels of LPA1 to ensure consistency across different experimental batches.

Quantitative Data Summary

ParameterValueSpeciesNotesReference
IC50 (LPA1) 0.16 nM-Slow tight binding antagonist.[4]
IC50 (LPA1) 0.086 µM-Orally active and potent LPA1 antagonist.[6][7][8]
IC50 (LPA2) 11.5 µM-[5]
IC50 (LPA3) 2.8 µM-[5]
Kd 0.34 nM-Binding affinity increases with time (37 °C, 2 h).[6][7]
Cmax 233 ng/mLRat3 mg/kg, p.o.[5]
t1/2 6.3 hoursRat3 mg/kg, p.o.[5]
Clearance 20.5 mL/min/kgRat1 mg/kg, i.v.[5]
t1/2 7 hoursRat1 mg/kg, i.v.[5]

Key Experimental Protocol

Wash-out Experiment to Confirm Tight Binding of this compound

This protocol is designed to assess the slow, tight-binding nature of this compound by measuring its inhibitory effect on LPA-induced responses after a wash-out procedure.

Materials:

  • This compound

  • Lysophosphatidic Acid (LPA)

  • Cell line or isolated tissue expressing LPA1

  • Appropriate assay buffer

  • Multi-well plates or tissue bath setup

Procedure:

  • Preparation: Prepare stock solutions of this compound and LPA in a suitable solvent (e.g., DMSO) and dilute to the final working concentrations in the assay buffer.

  • Pre-incubation: Add this compound at the desired concentration to the cells or tissues and incubate for a predetermined optimal time to allow for binding. Include a vehicle control group.

  • Wash-out:

    • For cell-based assays: Gently aspirate the medium containing this compound. Wash the cells 2-3 times with fresh, pre-warmed assay buffer. After the final wash, add fresh buffer.

    • For isolated tissues: Continuously perfuse the tissue bath with fresh, pre-warmed buffer for a defined period to wash out the compound.

  • LPA Stimulation: After the wash-out procedure, stimulate the cells or tissues with an appropriate concentration of LPA.

  • Measurement of Response: Measure the LPA-induced response (e.g., calcium mobilization, contraction) using a suitable detection method.

  • Data Analysis: Compare the magnitude of the LPA-induced response in the this compound-treated and washed group to the vehicle control group. A sustained inhibition in the washed group indicates tight binding.

Visualizations

LPA1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds G_protein Gq/11 LPA1->G_protein Activates ONO_0300302 This compound ONO_0300302->LPA1 Inhibits (Slow, Tight Binding) PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Physiological_Response Physiological Response (e.g., Contraction) Ca_release->Physiological_Response PKC_activation->Physiological_Response Troubleshooting_Workflow Start Inconsistent Results Observed Check_Preincubation Is Pre-incubation Time Optimized? Start->Check_Preincubation Optimize_Time Perform Time-Course Experiment to Determine Optimal Pre-incubation Check_Preincubation->Optimize_Time No Check_Protocol Are Experimental Protocols Standardized? Check_Preincubation->Check_Protocol Yes Optimize_Time->Check_Protocol Standardize Standardize All Steps: - Wash-out - Cell Density - Reagent Concentrations Check_Protocol->Standardize No Check_Compound Is Compound Integrity Verified? Check_Protocol->Check_Compound Yes Standardize->Check_Compound Prepare_Fresh Prepare Fresh Stock Solutions and Ensure Complete Dissolution Check_Compound->Prepare_Fresh No Check_Cells Are Cell Health and Receptor Expression Monitored? Check_Compound->Check_Cells Yes Prepare_Fresh->Check_Cells Monitor_Cells Implement Regular Cell Health Checks and Monitor LPA1 Expression Check_Cells->Monitor_Cells No Consistent_Results Consistent Results Achieved Check_Cells->Consistent_Results Yes Monitor_Cells->Consistent_Results

References

ONO-0300302 long-term storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of ONO-0300302, a potent and selective LPA1 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C in a dry, dark environment.[1][2] Under these conditions, the compound is stable for over two years.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in DMSO at a concentration of 220 mg/mL (460.65 mM), and may require sonication to fully dissolve.[2] For stock solutions, it is recommended to prepare a high-concentration stock in DMSO. For short-term storage (days to weeks), the stock solution can be kept at 0-4°C.[1] For long-term storage (months to years), it is advisable to aliquot the stock solution into single-use vials and store them at -20°C to avoid repeated freeze-thaw cycles.[1]

Q3: What is the mechanism of action of this compound?

A3: this compound is a slow, tight-binding antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[3][4][5][6] By binding to the LPA1 receptor, it blocks the signaling pathways activated by its natural ligand, lysophosphatidic acid (LPA). This inhibition can affect various cellular processes such as proliferation, migration, and cytoskeletal changes.[7][8]

Q4: In which experimental models has this compound been shown to be effective?

A4: this compound has demonstrated efficacy in in vivo models, significantly inhibiting LPA-induced increases in intraurethral pressure (IUP) in both rats and dogs when administered orally.[3][4][6][9] This makes it a valuable tool for studying conditions like benign prostatic hyperplasia and other LPA1-mediated pathologies.[4]

Troubleshooting Guide

This guide addresses common issues that may arise during in vitro experiments with this compound and other LPA1 antagonists.

ProblemPotential CauseRecommended Solution
High background signal in negative controls (e.g., vehicle-only). 1. Cell clumping or uneven plating.2. Pipetting errors.3. Edge effects in multi-well plates.1. Ensure a homogenous single-cell suspension before plating. Use cells at a consistent passage number.2. Use calibrated pipettes and consider using a multichannel pipette for additions.3. Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.[10]
The positive control (LPA agonist) shows a weak or no response. 1. LPA degradation, especially in media containing serum.2. Low LPA1 receptor expression in the cells.3. Suboptimal assay conditions.1. Prepare fresh LPA solutions in a suitable buffer (e.g., PBS with fatty-acid-free BSA). Avoid repeated freeze-thaw cycles.2. Use low-passage cells and confirm LPA1 expression via qPCR or Western blot.3. Optimize agonist incubation time, temperature, and buffer composition.[10]
The antagonistic effect is only observed at very high concentrations (significantly above the reported IC50). 1. The observed effect may be due to off-target activity.2. Poor cell permeability of the compound.3. Degradation of the compound under assay conditions.1. Focus on a concentration range relevant to the known potency of the antagonist (e.g., 0.1x to 10x IC50).2. Consult literature for permeability data or perform a cell uptake assay.3. Assess the stability of the compound in your specific assay media and conditions.[10]
Results are inconsistent between experiments. 1. Variability in cell passage number.2. Inconsistent incubation times.3. Instability of the compound in solution.1. Use cells within a narrow passage number range for all experiments.2. Strictly adhere to optimized incubation times for agonist and antagonist.3. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using stock solutions that have been stored at room temperature for extended periods.
Observed activity in a cell line that does not express the LPA1 receptor. This strongly suggests an off-target effect. The compound is likely interacting with another cellular target.1. Confirm Lack of LPA1 Expression: Verify the absence of LPA1 mRNA and protein expression in your cell line using reliable methods like qPCR and Western Blot.2. Perform an Off-Target Screen: Consider screening the compound against a commercial panel of common off-targets (e.g., other GPCRs, kinases) to identify potential unintended molecular targets.[10]
How can I differentiate between a specific off-target effect and general cellular toxicity? This is crucial when observing phenotypes like reduced cell proliferation or cell death.1. Compare Potency: Determine the concentration at which you observe the effect versus the concentration that induces cytotoxicity (CC50). A large window between the effective and cytotoxic concentrations suggests the effect is not due to general toxicity.2. Use Multiple Cytotoxicity Assays: Measure cell health using different methods (e.g., MTT assay for metabolic activity, LDH release assay for membrane integrity). Interference with one assay's chemistry might not reflect true cytotoxicity.3. Time-Course Analysis: A specific biological effect may occur on a different timescale than the onset of cytotoxicity.[10]

Quantitative Data Summary

ParameterValueSpeciesAssayReference
IC50 0.16 nM--[3][6]
IC50 17 nMHumanCalcium Mobilization[11]
IC50 181 nMHumanChemotaxis[11]
Solubility in DMSO 220 mg/mL (460.65 mM)--[2]
Storage (Solid) -20°C--[1][2]
Shelf Life (Solid) > 2 years--[1]

Experimental Protocols & Methodologies

General Protocol for Calcium Mobilization Assay

This protocol outlines a general procedure for measuring the antagonist effect of this compound on LPA-induced calcium mobilization in cells expressing the LPA1 receptor.

Materials:

  • Cells: CHO or HEK293 cells stably expressing the human LPA1 receptor.

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM/F12 with 10% FBS).

  • Assay Plates: Black-walled, clear-bottomed 96-well or 384-well microplates.

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • LPA (agonist) stock solution.

  • This compound (antagonist) stock solution.

Procedure:

  • Cell Seeding: Seed LPA1-expressing cells into microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.[7]

  • Dye Loading: Prepare a loading solution of the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer. Aspirate the cell culture medium and add the dye loading solution to each well. Incubate at 37°C for 45-60 minutes in the dark.[7]

  • Antagonist Incubation: Gently wash the cells twice with assay buffer. Add serially diluted this compound or control compounds to the appropriate wells. Incubate at 37°C for 15-30 minutes.[7]

  • Calcium Measurement: Place the microplate into a fluorescence plate reader. Add the LPA agonist at a predetermined EC80 concentration (the concentration that elicits 80% of the maximal response) to all wells.

  • Data Analysis: The change in fluorescence, corresponding to the intracellular calcium concentration, is measured. The IC50 value is calculated as the concentration of the antagonist that inhibits 50% of the maximal LPA-induced calcium response.

General Protocol for RhoA Activation Assay

This protocol describes a general method to measure the effect of this compound on LPA-induced RhoA activation.

Materials:

  • Cells expressing the LPA1 receptor.

  • Cell lysis buffer.

  • GST-Rhotekin-RBD (Rho-binding domain) fusion protein bound to glutathione-agarose beads.

  • Antibodies: Anti-RhoA antibody.

Procedure:

  • Cell Treatment: Culture cells to near confluence and serum-starve overnight. Pre-incubate cells with desired concentrations of this compound or vehicle control for 15-30 minutes. Stimulate with LPA for a short period (e.g., 3 minutes).[12]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[13]

  • Pull-down of Active RhoA: Incubate cell lysates with GST-Rhotekin-RBD beads to selectively pull down GTP-bound (active) RhoA.[12]

  • Western Blotting: Wash the beads and elute the bound proteins. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-RhoA antibody to detect the amount of activated RhoA.[12]

Visualizations

LPA1 Receptor Signaling Pathway

LPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Activates G_protein G Proteins (Gq/11, Gi/o, G12/13) LPA1->G_protein Activates ONO This compound ONO->LPA1 Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates (Gq/11) RhoGEF RhoGEF G_protein->RhoGEF Activates (G12/13) RacGEF RacGEF G_protein->RacGEF Activates (Gi/o) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers Cell_response Cellular Responses (Proliferation, Migration, Cytoskeletal Changes) Ca_release->Cell_response RhoA RhoA RhoGEF->RhoA Activates RhoA->Cell_response Rac1 Rac1 RacGEF->Rac1 Activates Rac1->Cell_response

Caption: LPA1 receptor signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound in a Calcium Mobilization Assay

Calcium_Mobilization_Workflow start Start seed_cells Seed LPA1-expressing cells in 96-well plate start->seed_cells incubate1 Incubate 24-48h seed_cells->incubate1 dye_loading Load cells with calcium indicator dye incubate1->dye_loading incubate2 Incubate 45-60 min dye_loading->incubate2 wash Wash cells incubate2->wash add_antagonist Add this compound (or vehicle) wash->add_antagonist incubate3 Incubate 15-30 min add_antagonist->incubate3 add_agonist Add LPA agonist incubate3->add_agonist measure_fluorescence Measure fluorescence change (Calcium release) add_agonist->measure_fluorescence analyze Analyze data and calculate IC50 measure_fluorescence->analyze end End analyze->end

Caption: Workflow for assessing this compound's antagonist activity via calcium mobilization.

Logical Flow for Troubleshooting LPA1 Antagonist Experiments

Troubleshooting_Logic start Unexpected Result in Experiment check_controls Are positive and negative controls behaving as expected? start->check_controls agonist_issue Troubleshoot Agonist (LPA stability, concentration) check_controls->agonist_issue No antagonist_issue Is the antagonist effect only seen at high concentrations? check_controls->antagonist_issue Yes cell_issue Verify Cell Health and LPA1 Expression agonist_issue->cell_issue off_target Investigate Off-Target Effects or Cytotoxicity antagonist_issue->off_target Yes compound_stability Check Compound Stability and Solubility antagonist_issue->compound_stability No optimize_assay Optimize Assay Conditions (incubation times, buffers) compound_stability->optimize_assay

Caption: A logical guide for troubleshooting common issues in LPA1 antagonist experiments.

References

Technical Support Center: ONO-0300302 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of ONO-0300302 in various cell lines.

I. FAQs: General Questions

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and orally active antagonist for the lysophosphatidic acid receptor 1 (LPA1), with an IC50 of 0.086 µM.[1] It exhibits a "slow tight binding" characteristic, meaning its binding affinity to the receptor increases over time.[1] While its primary application has been in research for benign prostatic hyperplasia (BPH)[1][2][3], its impact on cell signaling pathways could be relevant in other contexts. The PI3K/Akt signaling pathway is a critical regulator of cell survival and apoptosis.[4][5] Activated Akt, a key component of this pathway, inhibits pro-apoptotic proteins, thereby promoting cell survival.[4][6] Given that LPA1 can activate the PI3K/Akt pathway, an antagonist like this compound could potentially inhibit this survival signaling, leading to cytotoxic effects in certain cell types.

Q2: Which cell lines are recommended for initial cytotoxicity screening of this compound?

A2: The choice of cell line should be guided by your research question.[7] For general cytotoxicity profiling, a panel of cell lines from different tissue origins is recommended. If you are investigating its potential as an anti-cancer agent, cell lines with known dysregulation of the PI3K/Akt pathway may be particularly relevant. It is also advisable to include a non-cancerous "normal" cell line to assess for off-target toxicity.[7]

Q3: How should I prepare this compound for cell-based assays?

A3: this compound is typically dissolved in a solvent like DMSO to create a high-concentration stock solution. It is crucial to then dilute this stock in a cell culture medium to the final desired concentrations. Always run a vehicle control (medium with the same final concentration of DMSO) to ensure that the solvent itself is not causing any cytotoxic effects.

II. Troubleshooting Guide

Problem 1: High Variability Between Replicate Wells
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting to prevent settling. Calibrate your pipettes regularly.
Edge Effects Evaporation from wells on the edge of the plate can concentrate media components and the test compound. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for data collection.
Compound Precipitation Visually inspect the wells under a microscope after adding this compound. If crystals are visible, the compound may be precipitating at that concentration. Consider lowering the concentration or using a different solvent system if possible.
Incomplete Solubilization of Formazan (B1609692) (MTT assay) Ensure the formazan crystals are completely dissolved by the solubilization buffer. This can be facilitated by gentle mixing and, if necessary, a short incubation at 37°C.
Problem 2: Unexpected or Inconsistent IC50 Values
Possible Cause Troubleshooting Steps
Incorrect Assay Timing The optimal time to measure cytotoxicity can vary depending on the cell line and the compound's mechanism of action. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal endpoint.
Cell Density The initial cell seeding density can significantly impact the apparent cytotoxicity.[8] Higher cell densities may require higher compound concentrations to elicit a response. It is important to optimize and standardize the seeding density for your specific cell line and assay.
Assay Interference Some compounds can interfere with the chemistry of cytotoxicity assays.[9][10][11] For example, colored compounds can affect absorbance readings in assays like MTT.[9] Run controls with the compound in cell-free media to check for direct interference with the assay reagents.
Cell Line Health and Passage Number Ensure your cells are healthy, in the exponential growth phase, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered sensitivity to compounds.
Problem 3: High Background Signal in Control Wells
Possible Cause Troubleshooting Steps
Media Contamination If the media-only blanks show high absorbance, it could indicate microbial contamination.[12] Use sterile techniques and check your media and reagents for contamination.
Reagent Contamination Assay reagents themselves can become contaminated.[10] Prepare fresh reagents and handle them using sterile techniques.
Compound Reactivity The test compound might be directly reacting with the assay reagent. Run a control with the compound in cell-free media to assess this possibility.

III. Data Presentation: this compound Cytotoxicity

The following data is representative and for illustrative purposes.

Table 1: IC50 Values of this compound in Various Cell Lines (48h Treatment)

Cell LineTissue of OriginIC50 (µM)
MCF-7 Breast Cancer5.2
A549 Lung Cancer15.8
PC-3 Prostate Cancer8.1
HEK293 Normal Kidney> 50

Table 2: Apoptosis Induction by this compound in MCF-7 Cells (24h Treatment)

TreatmentCaspase-3/7 Activity (Fold Change vs. Vehicle)
Vehicle (0.1% DMSO) 1.0
This compound (5 µM) 3.2
This compound (10 µM) 5.7

IV. Experimental Protocols

MTT Cell Viability Assay

This protocol is for assessing cell viability based on the metabolic activity of cells.[13]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (and vehicle control) and incubate for the desired duration (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[10]

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[13]

  • Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Caspase-3/7 Activity Assay (Apoptosis)

This protocol measures the activity of key executioner caspases in apoptosis.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, typically using a shorter incubation time (e.g., 24 hours).

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves mixing a luminogenic substrate with a buffer.

  • Reagent Addition: Add the caspase-3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence using a microplate reader.

V. Visualizations

ONO_0300302_Signaling_Pathway LPA LPA LPA1R LPA1 Receptor LPA->LPA1R PI3K PI3K LPA1R->PI3K Activates ONO This compound ONO->LPA1R Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Bad Bad Akt->Bad Inhibits Caspase9 Caspase-9 Akt->Caspase9 Inhibits Survival Cell Survival Akt->Survival Promotes Apoptosis Apoptosis Bad->Apoptosis Promotes Caspase9->Apoptosis Promotes

Caption: this compound inhibits the LPA1 receptor, blocking PI3K/Akt signaling and promoting apoptosis.

Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere (Overnight) seed_cells->adhere treat Treat with this compound Dilutions adhere->treat incubate Incubate (e.g., 24-72h) treat->incubate add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT, Caspase-Glo) incubate->add_reagent incubate_reagent Incubate as per Protocol add_reagent->incubate_reagent read_plate Read Plate (Absorbance/Luminescence) incubate_reagent->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Caption: Standard experimental workflow for assessing the cytotoxicity of a compound in cell culture.

Troubleshooting_Tree issue Inconsistent Results? high_cv High CV between replicates? issue->high_cv Yes bad_ic50 Unexpected IC50 Value? issue->bad_ic50 No check_seeding Review Cell Seeding Technique high_cv->check_seeding Yes check_edge Check for Edge Effects check_seeding->check_edge check_precipitate Inspect for Compound Precipitation check_edge->check_precipitate time_course Run Time-Course Experiment bad_ic50->time_course Yes optimize_density Optimize Cell Seeding Density time_course->optimize_density check_interference Check for Assay Interference optimize_density->check_interference

Caption: A decision tree to troubleshoot common issues in cytotoxicity assays.

References

Technical Support Center: ONO-0300302 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LPA1 receptor antagonist, ONO-0300302, in vivo. The information is designed to address common challenges encountered during experimental procedures and to ensure successful delivery of this compound.

Frequently Asked Questions (FAQs)

Q1: this compound has a reported moderate pharmacokinetic profile and high clearance. How does it achieve high in vivo efficacy?

A1: this compound possesses a "slow tight binding" characteristic to the LPA1 receptor.[1][2] This means that once the compound binds to the receptor, it dissociates very slowly. This prolonged receptor occupancy is believed to be the reason for its excellent in vivo efficacy, despite having a moderate plasma half-life and high intravenous clearance.[1][2] Therefore, the in vivo delivery strategy should focus on ensuring the compound reaches the target tissue to enable this binding, rather than solely aiming for high and sustained plasma concentrations.

Q2: What is the recommended vehicle for in vivo oral administration of this compound?

A2: Published preclinical studies in rats have reported using a vehicle described as "20% STPG".[3] However, the precise composition of "STPG" is not publicly defined and may be an internal designation of the originating laboratory. For researchers without access to this specific vehicle, it is recommended to use a well-established formulation for poorly water-soluble compounds. A common approach is to first dissolve this compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it with a suitable vehicle for oral administration.[4] Detailed protocols for preparing such alternative vehicles are provided in the "Experimental Protocols" section.

Q3: My in vivo results with this compound are highly variable. What are the potential causes and solutions?

A3: High variability in in vivo experiments can arise from several factors:

  • Formulation Instability: If this compound is not properly dissolved or suspended in the vehicle, it can lead to inconsistent dosing. Ensure your formulation is homogenous before each administration by vortexing or stirring. Visually inspect for any precipitation.

  • Inaccurate Dosing: Precise oral gavage technique is crucial. Ensure the gavage needle is correctly placed to deliver the full dose to the stomach.[1][5] Calibrate your dosing volume based on the most recent body weight of the animal.

  • Animal-to-Animal Variation: Biological differences between animals can contribute to variability. Using a sufficient number of animals per group and ensuring they are age and weight-matched can help mitigate this.

  • Compound Stability: While not specifically reported for this compound, assess the stability of your prepared formulation over the duration of your experiment. It is often best to prepare the dosing solution fresh for each day of administration.[6]

Q4: I am not observing the expected in vivo efficacy with this compound. What should I troubleshoot?

A4: A lack of efficacy can be due to several factors. Consider the following troubleshooting workflow:

Lack_of_Efficacy_Workflow start Lack of In Vivo Efficacy Observed check_formulation Verify Formulation (Solubility, Stability, Homogeneity) start->check_formulation check_dosing Confirm Dosing Accuracy (Volume, Technique) check_formulation->check_dosing Formulation OK end Resolution check_formulation->end Issue Found & Corrected check_pk Assess Pharmacokinetics (Is the compound being absorbed?) check_dosing->check_pk Dosing Accurate check_dosing->end Issue Found & Corrected check_target Confirm Target Engagement (Is the compound reaching the LPA1 receptor?) check_pk->check_target Adequate Exposure re_evaluate_dose Re-evaluate Dose Level (Is the dose sufficient?) check_pk->re_evaluate_dose Low Exposure check_target->check_pk Engagement Not Confirmed check_target->re_evaluate_dose Target Engagement Confirmed re_evaluate_dose->end LPA1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPA1 LPA1 Receptor G_protein Gαi/o, Gαq/11, Gα12/13 LPA1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC RhoA RhoA G_protein->RhoA PI3K PI3K / Akt G_protein->PI3K Ras_MAPK Ras / MAPK G_protein->Ras_MAPK Cellular_Responses Cell Proliferation, Migration, Survival PLC->Cellular_Responses RhoA->Cellular_Responses PI3K->Cellular_Responses Ras_MAPK->Cellular_Responses LPA LPA LPA->LPA1 ONO_0300302 This compound ONO_0300302->LPA1 In_Vivo_Workflow start Study Design (Animal Model, Dosing Regimen, Endpoints) formulation Prepare this compound Formulation start->formulation acclimatization Animal Acclimatization formulation->acclimatization randomization Randomize Animals into Groups (Vehicle, this compound) acclimatization->randomization administration Daily Oral Gavage randomization->administration monitoring Monitor Animal Health and Collect Endpoint Data administration->monitoring Duration of Study monitoring->administration analysis Data Analysis and Interpretation monitoring->analysis end Study Conclusion analysis->end

References

Technical Support Center: ONO-0300302 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ONO-0300302 in their experiments. The following information is designed to address specific issues that may arise during the optimization of dose-response curves for this slow, tight-binding LPA1 antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active and potent antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). Its primary mechanism of action is through slow, tight-binding inhibition of the LPA1 receptor. This means that it associates with the receptor slowly but forms a very stable complex, resulting in a prolonged duration of action. This characteristic is crucial for its in vivo efficacy.

Q2: What is the LPA1 signaling pathway?

The LPA1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to three families of G proteins: Gαq/11, Gαi/o, and Gα12/13.[1][2] Activation of these pathways by an agonist like LPA leads to various downstream cellular responses:

  • Gαq/11: Activates Phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key signaling event measured in many functional assays.[1][3]

  • Gαi/o: Inhibits adenylyl cyclase, leading to decreased cAMP levels. It can also activate the PI3K-Akt and MAPK signaling pathways, which are involved in cell survival and proliferation.[4]

  • Gα12/13: Activates RhoA, a small GTPase that regulates the actin cytoskeleton, leading to changes in cell shape, migration, and stress fiber formation.[4]

This compound blocks these signaling cascades by preventing LPA from binding to and activating the LPA1 receptor.

Q3: What makes determining the dose-response curve for this compound challenging?

The primary challenge arises from its slow, tight-binding kinetics. Unlike inhibitors that reach equilibrium quickly, this compound requires a significant pre-incubation period with the receptor to achieve a stable inhibitory effect. If the pre-incubation time is too short, the calculated IC50 value will be higher (less potent) than the true value. As the pre-incubation time is increased, the IC50 will appear to shift to the left (become more potent) until equilibrium is reached.

Q4: What are the reported potency values for this compound?

The reported potency of this compound can vary depending on the assay conditions, particularly the pre-incubation time. It's crucial to consider these conditions when comparing data.

ParameterValueAssay Conditions
IC50 0.086 µMStandard antagonist assay.
IC50 0.16 nM24-hour incubation with CHO cells expressing the LPA1 receptor.
Kd 0.34 nMBinding assay with [3H]-ONO-0300302 after 2 hours incubation at 37°C.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues encountered when generating a dose-response curve for this compound.

Problem 1: High variability between replicate wells.

Possible Cause Suggested Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to ensure even cell distribution.
Edge Effects Avoid using the outer wells of the microplate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
Pipetting Errors Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step.
Compound Precipitation This compound is soluble in DMSO. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all wells to avoid cell toxicity and compound precipitation. Visually inspect wells for any signs of precipitation.

Problem 2: The dose-response curve does not reach a 100% inhibition plateau.

Possible Cause Suggested Solution
Insufficient Top Concentration Extend the concentration range of this compound to higher concentrations.
Incomplete Inhibition At the concentrations tested, this compound may not be able to fully compete with the agonist. This could be due to a very high agonist concentration. Try reducing the agonist concentration to its EC80 or EC50.
Assay Interference At high concentrations, the compound may interfere with the assay signal (e.g., autofluorescence). Run a control plate with the compound dilutions but without cells to check for interference.

Problem 3: The IC50 value is higher than expected or shifts between experiments.

Possible Cause Suggested Solution
Insufficient Pre-incubation Time This is the most common issue for slow, tight-binding inhibitors. The pre-incubation time is not long enough for the drug-receptor binding to reach equilibrium.
Systematically determine the optimal pre-incubation time:
1. Perform a time-course experiment where you test a fixed, mid-range concentration of this compound at different pre-incubation times (e.g., 30 min, 1h, 2h, 4h, 8h).
2. Plot the % inhibition against the pre-incubation time. The optimal pre-incubation time is the point at which the inhibition level plateaus.
3. Alternatively, generate full dose-response curves at several different pre-incubation times. The IC50 will decrease with time and then stabilize. The optimal time is the shortest duration that yields a stable, potent IC50. For this compound, a pre-incubation of at least 2 hours is recommended as a starting point.
Agonist Concentration Too High An excessively high concentration of the LPA agonist will require a higher concentration of the antagonist to compete, leading to a right-shifted (less potent) IC50. Use a concentration of LPA at or near its EC80 for the assay.
Compound Degradation Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.
Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in this compound dose-response experiments.

G start Start: Dose-Response Experiment check_variability Is there high variability between replicates? start->check_variability check_curve Does the curve shape look correct (sigmoidal)? check_ic50 Is the IC50 value as expected? check_curve->check_ic50 Yes troubleshoot_curve Troubleshoot Curve Shape: - Adjust concentration range - Optimize agonist concentration - Check for assay interference check_curve->troubleshoot_curve No check_variability->check_curve No troubleshoot_variability Troubleshoot Variability: - Check cell seeding - Mitigate edge effects - Verify pipetting - Check for compound precipitation check_variability->troubleshoot_variability Yes end End: Optimized Protocol check_ic50->end Yes troubleshoot_ic50 Troubleshoot IC50: - Increase pre-incubation time - Systematically determine optimal pre-incubation - Verify agonist concentration (use EC80) - Check compound stability check_ic50->troubleshoot_ic50 No troubleshoot_variability->start Re-run Experiment troubleshoot_curve->start Re-run Experiment troubleshoot_ic50->start Re-run Experiment

A flowchart for troubleshooting this compound dose-response experiments.

Experimental Protocols

Detailed Protocol: Calcium Mobilization Assay for this compound Dose-Response Curve

This protocol is designed to determine the IC50 of this compound by measuring its ability to inhibit LPA-induced calcium mobilization in cells expressing the LPA1 receptor (e.g., CHO or HEK293 cells).

Materials:

  • CHO or HEK293 cells stably expressing the human LPA1 receptor.

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • Black-walled, clear-bottom 96-well or 384-well microplates.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • LPA stock solution (e.g., 1 mM in PBS with fatty-acid-free BSA).

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating:

    • The day before the assay, seed the LPA1-expressing cells into the microplates at a density that will yield a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Plate Preparation:

    • Prepare a serial dilution of this compound in Assay Buffer. Typically, an 8- to 12-point curve is prepared, with concentrations ranging from picomolar to micromolar.

    • Also, prepare wells with vehicle control (e.g., Assay Buffer with the same final DMSO concentration as the compound wells) and a positive control (LPA agonist only).

  • Dye Loading:

    • Prepare a dye loading solution containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.

    • Aspirate the cell culture medium from the wells and add the dye loading solution.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Pre-incubation with this compound:

    • After dye loading, gently wash the cells twice with Assay Buffer to remove excess dye.

    • Add the serially diluted this compound or vehicle control to the appropriate wells.

    • Crucially, incubate the plate at 37°C for a predetermined optimal time (e.g., 2 hours) to allow for the slow binding of this compound to the LPA1 receptor.

  • Calcium Measurement:

    • Place the microplate into the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time (kinetic read).

    • Establish a stable baseline fluorescence reading for each well (typically for 10-20 seconds).

    • Using the instrument's injection system, add the LPA agonist solution to all wells simultaneously. The final LPA concentration should be at its pre-determined EC80.

    • Continue recording the fluorescence signal for at least 60-90 seconds to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data by expressing the response in each well as a percentage of the positive control (LPA alone).

    • Plot the normalized response versus the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing the LPA1 Signaling Pathway

The following diagram illustrates the major signaling cascades initiated by the LPA1 receptor, which are inhibited by this compound.

LPA1_Signaling_Pathway LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Activates ONO This compound ONO->LPA1 Inhibits Gq Gαq/11 LPA1->Gq Gi Gαi/o LPA1->Gi G1213 Gα12/13 LPA1->G1213 PLC PLC Gq->PLC PI3K PI3K Gi->PI3K AC Adenylyl Cyclase Gi->AC MAPK MAPK Gi->MAPK RhoGEF RhoGEF G1213->RhoGEF IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Akt Akt PI3K->Akt cAMP ↓ cAMP AC->cAMP RhoA RhoA RhoGEF->RhoA Ca Ca²⁺ Release IP3->Ca Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Migration Cytoskeletal Changes & Migration RhoA->Migration

Simplified LPA1 receptor signaling pathway inhibited by this compound.

References

interpreting unexpected results with ONO-0300302

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ONO-0300302.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2][3][4] Its primary mechanism of action is to inhibit the binding of lysophosphatidic acid (LPA) to the LPA1 receptor, thereby blocking its downstream signaling pathways. A key feature of this compound is its "slow tight binding" characteristic, which contributes to a long duration of action in vivo.[1][2][5] This means that it binds tightly to the LPA1 receptor and dissociates slowly, leading to sustained target engagement.[1][2][5]

Q2: What are the expected in vitro and in vivo effects of this compound?

  • In vitro : this compound is expected to inhibit LPA-induced downstream signaling events, such as intracellular calcium mobilization in cells expressing the LPA1 receptor.[1][6]

  • In vivo : this compound has been shown to inhibit the LPA-induced increase in intraurethral pressure (IUP) in animal models, such as rats and dogs.[1][2][3][4] This effect is long-lasting, with significant inhibition observed for over 12 hours.[1][2]

Q3: What is the selectivity profile of this compound?

This compound is highly selective for the LPA1 receptor. It has significantly lower activity at other LPA receptor subtypes, such as LPA2 and LPA3.[7]

Troubleshooting Guide

This guide addresses potential unexpected results and provides troubleshooting suggestions for experiments involving this compound.

Unexpected Result Potential Cause Troubleshooting Suggestions
Reduced or no inhibition of LPA-induced signaling in vitro. Compound Degradation: this compound may have degraded due to improper storage or handling.- Ensure the compound is stored at the recommended temperature and protected from light. - Prepare fresh stock solutions for each experiment. - Verify the integrity of the compound using an appropriate analytical method (e.g., HPLC).
Suboptimal Assay Conditions: The concentration of LPA used for stimulation may be too high, or the incubation time with this compound may be insufficient for its slow tight binding to occur.- Perform a dose-response curve with LPA to determine the optimal concentration for stimulation. - Increase the pre-incubation time with this compound to allow for sufficient receptor binding. A pre-incubation of at least 1 hour is recommended.[6]
Cell Line Issues: The cells may have low or no expression of the LPA1 receptor.- Confirm LPA1 receptor expression in your cell line using techniques such as qPCR or western blotting. - Use a validated positive control cell line known to express the LPA1 receptor.
Inconsistent in vivo efficacy. Pharmacokinetic Variability: Differences in absorption, distribution, metabolism, or excretion of this compound between individual animals.- Ensure consistent dosing and administration techniques. - Monitor plasma concentrations of this compound if possible to correlate with efficacy. - Be aware of the published pharmacokinetic parameters (e.g., t1/2 in rats is approximately 6.3-7 hours).[7]
Animal Model Variability: The specific animal model or the method of inducing the phenotype may influence the outcome.- Ensure the animal model is appropriate and validated for studying LPA1 signaling. - Standardize all experimental procedures to minimize variability.
Off-target effects observed. High Compound Concentration: Using excessively high concentrations of this compound may lead to non-specific effects.- Perform a dose-response study to determine the lowest effective concentration. - Consult the literature for recommended in vivo doses (e.g., 1-3 mg/kg p.o. in rats and dogs).[1][3][4]
Interaction with other signaling pathways: While selective, the possibility of cross-talk with other pathways cannot be entirely ruled out at high concentrations.- Use appropriate negative controls to distinguish between LPA1-mediated and off-target effects. - Investigate potential interactions with other relevant signaling pathways in your experimental system.

Quantitative Data Summary

Parameter Value Species/System Reference
IC50 for LPA1 0.086 µMHuman LPA1 expressing CHO cells[7]
IC50 for LPA2 11.5 µMHuman LPA2[7]
IC50 for LPA3 2.8 µMHuman LPA3[7]
Kd 0.34 nMHuman LPA1 expressing CHO cells (37°C, 2h)[8]
Cmax (3 mg/kg p.o.) 233 ng/mLRat[7]
t1/2 (3 mg/kg p.o.) 6.3 hoursRat[7]
Cl (1 mg/kg i.v.) 20.5 mL/min/kgRat[7]
t1/2 (1 mg/kg i.v.) 7 hoursRat[7]

Experimental Protocols

1. In Vitro Intracellular Calcium Mobilization Assay

This protocol is adapted from methodologies described for assessing LPA1 receptor antagonism.[6]

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor in F-12 Nutrient Mixture (HAM) containing 10% FBS.

  • Cell Plating: Seed cells at a density of 2 x 10^4 cells per well into 96-well plates and culture for 2 days.

  • Dye Loading:

    • Prepare a loading buffer containing 5 µM Fura-2 AM, 10 mM HEPES (pH 7.55), and 2.5 mM probenecid (B1678239) in the culture medium.

    • Remove the culture medium from the wells and add the loading buffer.

    • Incubate for 1 hour in a CO2 incubator.

  • Cell Washing:

    • Remove the loading buffer.

    • Rinse the cells with an assay buffer (Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM probenecid).

    • Add fresh assay buffer to the wells.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the this compound solutions to the wells and pre-incubate for a designated time (e.g., 1 hour) to allow for slow tight binding.

  • LPA Stimulation and Measurement:

    • Monitor intracellular calcium concentration using a fluorescence plate reader by measuring the ratio of fluorescence intensities at excitation wavelengths of 340 nm and 380 nm, with emission at 500 nm.

    • Add LPA to a final concentration of 100 nM to stimulate the cells.

    • Record the peak fluorescence ratio.

  • Data Analysis:

    • Calculate the percentage inhibition of the LPA-induced calcium signal by this compound compared to a vehicle control.

    • Perform a non-linear regression analysis using a sigmoidal dose-response model to determine the IC50 value.

2. In Vivo Intraurethral Pressure (IUP) Measurement in Rats

This protocol is a generalized representation based on the in vivo studies mentioned.[1]

  • Animal Preparation:

    • Use male rats of an appropriate strain and age.

    • Anesthetize the animals with a suitable anesthetic agent.

    • Surgically insert a catheter connected to a pressure transducer into the urethra to measure IUP.

  • Compound Administration:

    • Administer this compound orally (p.o.) at the desired dose (e.g., 3 mg/kg).

    • Administer a vehicle control to a separate group of animals.

  • LPA Challenge and IUP Measurement:

    • At various time points after this compound administration, intravenously inject LPA to induce an increase in IUP.

    • Continuously record the IUP throughout the experiment.

  • Data Analysis:

    • Measure the peak IUP increase following the LPA challenge at each time point.

    • Calculate the percentage inhibition of the LPA-induced IUP increase by this compound compared to the vehicle control group.

Visualizations

LPA1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds & Activates ONO_0300302 This compound ONO_0300302->LPA1 Binds & Inhibits G_protein Gq/11, Gi/o, G12/13 LPA1->G_protein Activates Downstream Downstream Signaling (e.g., Ca2+ mobilization, Rho activation) G_protein->Downstream Initiates

Caption: LPA1 receptor signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_invitro In Vitro Troubleshooting cluster_invivo In Vivo Troubleshooting start_vitro Unexpected Result: No/Reduced Inhibition check_compound Check Compound Integrity (Fresh stock, storage) start_vitro->check_compound check_assay Optimize Assay Conditions (LPA dose, pre-incubation) start_vitro->check_assay check_cells Verify LPA1 Expression (qPCR, Western Blot) start_vitro->check_cells resolve_vitro Problem Resolved check_compound->resolve_vitro check_assay->resolve_vitro check_cells->resolve_vitro start_vivo Unexpected Result: Inconsistent Efficacy check_pk Consider PK Variability (Consistent dosing) start_vivo->check_pk check_model Assess Animal Model (Standardize procedures) start_vivo->check_model check_dose Review Compound Dose (Dose-response study) start_vivo->check_dose resolve_vivo Problem Resolved check_pk->resolve_vivo check_model->resolve_vivo check_dose->resolve_vivo

References

ONO-0300302 quality control and purity checks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, purity checks, and effective use of ONO-0300302.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally active and potent antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2] It functions as a slow tight-binding inhibitor, meaning its binding affinity to the LPA1 receptor increases over time.[1][2][3][4] Its primary application in research is for studying benign prostatic hyperplasia (BPH).[1][5][6][7]

Q2: What is the recommended solvent for dissolving this compound?

A2: While the original synthesis papers use solvents like ethyl acetate (B1210297) (AcOEt), tetrahydrofuran (B95107) (THF), and methanol (B129727) (MeOH) during purification, for experimental use, it is crucial to refer to the manufacturer's datasheet for the recommended solvent.[8] For cell culture experiments, it is important to use a solvent compatible with your system and to be mindful of the final solvent concentration, as high concentrations can be toxic to cells.[9]

Q3: How should I store this compound to ensure its stability?

A3: For long-term stability, it is generally recommended to store small molecule inhibitors as a solid at -20°C or -80°C. For stock solutions, it is advisable to aliquot the compound into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C. Always refer to the manufacturer's specific storage instructions.

Q4: What are the signs of degradation of this compound in my experiment?

A4: Signs of inhibitor degradation can include a diminished or complete loss of the expected biological effect, a noticeable decrease in potency (requiring higher concentrations for the same effect), and inconsistent results between experimental replicates.[9] The appearance of unexpected cellular phenotypes could also indicate the presence of degradation products.[9]

Troubleshooting Guide

Issue 1: Inconsistent or weaker-than-expected biological activity in my assay.

  • Is the compound pure? Impurities can interfere with the activity of this compound. It is advisable to verify the purity of your compound using the quality control protocols outlined below.

  • Has the compound degraded? Improper storage or handling can lead to degradation. Prepare fresh stock solutions and handle them as recommended.[9] Consider factors in your experimental setup like temperature, pH, and light exposure that might contribute to degradation.[9]

  • Are you using the optimal concentration? The reported IC50 for this compound with the LPA1 receptor is 0.086 µM, and the Kd is 0.34 nM (at 37°C for 2 hours).[1][2] Ensure your experimental concentrations are appropriate for your assay.

Issue 2: Difficulty dissolving the compound.

  • Have you chosen the right solvent? Refer to the supplier's datasheet for the recommended solvent.

  • Are you using the appropriate technique? Gentle warming or sonication can sometimes aid in dissolving the compound. However, be cautious as excessive heat can lead to degradation.

Issue 3: Unexpected off-target effects.

  • Is the compound specific enough for your experiment? While this compound is a potent LPA1 antagonist, it also shows some activity against LPA2 and LPA3 receptors at higher concentrations, with IC50 values of 11.5 µM and 2.8 µM, respectively.[10] Consider if this level of off-target activity could be influencing your results.

  • Could impurities be the cause? Uncharacterized impurities could have their own biological activities. Verify the purity of your compound.

Quantitative Data Summary

ParameterValueSource
Purity 99.43%MedChem Express[1]
IC50 (LPA1) 0.086 µMMedChem Express, BioWorld[1][2][10]
IC50 (LPA2) 11.5 µMBioWorld[10]
IC50 (LPA3) 2.8 µMBioWorld[10]
Kd (LPA1) 0.34 nM (37°C, 2h)MedChem Express, NIH[1][2][3]
Molecular Formula C29H35NO5MedChem Express[1]
Molecular Weight 477.59MedChem Express[1]

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline and may need to be optimized for your specific HPLC system.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • HPLC System: A system similar to a Waters Acquity UPLC H-class can be used.[8][11]

  • Column: A C18 reverse-phase column is a common choice for small molecule analysis.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is typically used.

    • Start with a higher percentage of water and gradually increase the percentage of acetonitrile.

  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

  • Detection: Use a UV detector, monitoring at a wavelength where the compound has maximum absorbance.

  • Analysis: The purity is determined by the area of the main peak relative to the total area of all peaks.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with your mass spectrometer's ionization source (e.g., methanol for electrospray ionization - ESI).

  • Mass Spectrometer: A system like a Micromass ZQ mass spectrometer can be used.[8][11]

  • Ionization Source: ESI is a common method for small molecules.

  • Analysis: Acquire the mass spectrum and look for the molecular ion peak corresponding to the expected molecular weight of this compound (477.59 g/mol ).[1] The observed mass should be within a narrow tolerance of the calculated mass.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Purity & Identity Analysis cluster_results Data Interpretation cluster_decision Decision ONO_solid This compound (Solid) ONO_solution This compound (Solution) ONO_solid->ONO_solution Dissolve in appropriate solvent HPLC HPLC Analysis ONO_solution->HPLC MS Mass Spectrometry ONO_solution->MS NMR NMR Spectroscopy ONO_solution->NMR Purity_Check Purity > 95%? HPLC->Purity_Check Identity_Check Correct Mass & Structure? MS->Identity_Check NMR->Identity_Check Purity_Check->Identity_Check Yes Troubleshoot Troubleshoot/ Purify Purity_Check->Troubleshoot No Proceed Proceed with Experiment Identity_Check->Proceed Yes Identity_Check->Troubleshoot No

Caption: Workflow for this compound quality control.

LPA1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling LPA LPA LPA1_Receptor LPA1 Receptor (GPCR) LPA->LPA1_Receptor Binds & Activates G_Protein G Protein Activation LPA1_Receptor->G_Protein ONO This compound ONO->LPA1_Receptor Antagonizes/ Blocks Downstream Downstream Signaling Cascades G_Protein->Downstream Response Cellular Response (e.g., Proliferation, Migration) Downstream->Response

Caption: Antagonistic action of this compound on the LPA1 signaling pathway.

References

Validation & Comparative

Validating ONO-0300302 Activity in New Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the activity of ONO-0300302, a potent and selective lysophosphatidic acid receptor 1 (LPA1) antagonist, in new cell lines. By offering a comparative analysis with other commercially available LPA1 antagonists and detailing robust experimental protocols, this document aims to equip researchers with the necessary tools to accurately assess the on-target effects of this compound in their specific cellular models.

This compound is an orally active and potent LPA1 antagonist with an IC50 of 0.086 µM.[1][2] It is characterized as a slow, tight-binding inhibitor, with its binding affinity increasing over time, reflected by a Kd of 0.34 nM.[1][2] While initially investigated for benign prostatic hyperplasia, the role of LPA1 in various cellular processes, including cancer cell proliferation, migration, and invasion, makes this compound a valuable tool for a broad range of research applications.[3][4]

Comparative LPA1 Antagonists

To ensure that the observed biological effects are specifically due to LPA1 inhibition and not off-target activities, it is crucial to compare the performance of this compound with other structurally distinct LPA1 antagonists. The following table summarizes key information for this compound and a selection of commercially available alternatives.

CompoundReported IC50/KiKey Characteristics
This compound IC50: 86 nM[1][2], 160 nM; Kd: 0.34 nM[1][2]Slow, tight-binding inhibitor.[1][2]
BMS-986020 pKb: ~8.0 (in calcium mobilization assay)[5]High-affinity LPA1 antagonist; has undergone clinical trials for idiopathic pulmonary fibrosis.[6]
AM966 IC50: 17 nM (calcium flux assay)[7]Potent and selective LPA1 antagonist.[7]
Ki16425 Ki: 0.34 µM (LPA1), 6.5 µM (LPA2), 0.93 µM (LPA3)Competitive antagonist for LPA1 and LPA3.
AM095 IC50: 23-25 nM (calcium flux assay)Selective LPA1 receptor antagonist.

Experimental Validation Workflow

The validation of this compound's activity in a new cell line should follow a systematic approach to confirm its on-target effects and characterize its functional consequences.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Phenotypic Assays cluster_2 Phase 3: Downstream Signaling Calcium Mobilization Assay Calcium Mobilization Assay (Confirm LPA1 functional blockade) Cell Proliferation Assay Cell Proliferation Assay (e.g., MTS/CCK-8) Calcium Mobilization Assay->Cell Proliferation Assay If target engagement is confirmed Cell Migration Assay Cell Migration Assay (Wound Healing/Transwell) Cell Proliferation Assay->Cell Migration Assay Cell Invasion Assay Cell Invasion Assay (Matrigel Transwell) Cell Migration Assay->Cell Invasion Assay Western Blot Western Blot Analysis (e.g., p-ERK, p-Akt) Cell Invasion Assay->Western Blot To elucidate mechanism

Caption: Experimental workflow for validating this compound activity.

LPA1 Signaling Pathway

This compound exerts its effects by blocking the LPA1 receptor, a G protein-coupled receptor (GPCR). Upon binding its ligand, lysophosphatidic acid (LPA), LPA1 can couple to multiple G proteins (Gq, Gi, G12/13) to initiate downstream signaling cascades that regulate a variety of cellular functions.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Responses LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Gq Gq LPA1->Gq Gi Gi LPA1->Gi G1213 G12/13 LPA1->G1213 ONO This compound ONO->LPA1 Inhibition PLC PLC Gq->PLC Ras Ras Gi->Ras PI3K PI3K Gi->PI3K Rho Rho G1213->Rho PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca [Ca2+]i ↑ IP3->Ca Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation ROCK ROCK Rho->ROCK Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton Migration Migration Cytoskeleton->Migration Invasion Invasion Cytoskeleton->Invasion Akt Akt PI3K->Akt Akt->Proliferation

Caption: LPA1 receptor signaling pathway and point of inhibition by this compound.

Detailed Experimental Protocols

Calcium Mobilization Assay

This assay functionally confirms the antagonistic activity of this compound on the LPA1 receptor by measuring the inhibition of LPA-induced intracellular calcium release.

Materials:

  • Cell line of interest seeded in black-walled, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • LPA (agonist)

  • This compound and comparative antagonists

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 45-60 minutes at 37°C in the dark.

  • Compound Pre-incubation: Wash the cells with assay buffer. Add serial dilutions of this compound or other antagonists to the respective wells. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Inject a pre-determined concentration of LPA (typically EC80) into the wells and immediately begin recording the fluorescence intensity over time to capture the peak calcium response.

  • Data Analysis: Calculate the change in fluorescence (peak - baseline). Normalize the data to the LPA-only control wells. Plot the normalized response against the antagonist concentration to determine the IC50 value.[5][7]

Cell Proliferation Assay (MTS/CCK-8)

This assay assesses the impact of LPA1 inhibition on cell proliferation.

Materials:

  • Cell line of interest seeded in 96-well plates

  • Serum-free or low-serum medium

  • LPA

  • This compound and comparative antagonists

  • MTS or CCK-8 reagent

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Serum Starvation: Replace the growth medium with serum-free or low-serum medium and incubate for 24 hours to synchronize the cells and reduce basal signaling.

  • Treatment: Treat the cells with serial dilutions of this compound or other antagonists in the presence or absence of LPA for 48-72 hours.

  • Quantification: Add MTS or CCK-8 reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control. Plot cell viability against antagonist concentration to determine the effect on proliferation.[8][9]

Transwell Migration Assay

This assay evaluates the effect of this compound on LPA-induced cell migration.

Materials:

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Serum-free medium

  • Chemoattractant (LPA in serum-free medium)

  • This compound and comparative antagonists

  • Crystal violet stain

Protocol:

  • Assay Setup: Add serum-free medium containing LPA to the lower chamber of the 24-well plate.

  • Cell Preparation: Harvest and resuspend serum-starved cells in serum-free medium. Pre-incubate the cells with different concentrations of this compound or other antagonists for 30 minutes.

  • Cell Seeding: Add the pre-treated cell suspension to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate for a duration appropriate for the cell line's migration rate (e.g., 6-24 hours).

  • Staining and Quantification: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane with crystal violet. Count the number of migrated cells in several fields of view under a microscope.

  • Data Analysis: Calculate the average number of migrated cells per field for each condition and normalize to the LPA-only control.[8]

Logical Framework for Data Interpretation

The following diagram illustrates the logical flow for interpreting the experimental outcomes to validate the on-target activity of this compound.

G Start Start Validation CalciumAssay Does this compound inhibit LPA-induced Ca2+ flux? Start->CalciumAssay PhenotypicAssay Does this compound inhibit LPA-induced proliferation/migration? CalciumAssay->PhenotypicAssay Yes OffTarget Conclusion: Observed effects may be off-target. Further investigation required. CalciumAssay->OffTarget No Compare Are the effects of this compound similar to other LPA1 antagonists? PhenotypicAssay->Compare Yes PhenotypicAssay->OffTarget No OnTarget Conclusion: This compound exhibits on-target LPA1 antagonist activity. Compare->OnTarget Yes Compare->OffTarget No

Caption: Decision-making flowchart for validating this compound's on-target effects.

By following this comprehensive guide, researchers can confidently validate the activity of this compound in their cell lines of interest, ensuring the reliability and reproducibility of their findings. This structured approach, incorporating comparative analysis and detailed protocols, will facilitate a thorough understanding of the functional consequences of LPA1 inhibition in various experimental contexts.

References

A Comparative Guide to LPA1 Receptor Antagonists: ONO-0300302 and Other Key Competitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the lysophosphatidic acid receptor 1 (LPA1) antagonist ONO-0300302 with other prominent LPA1 antagonists, including AM095 and BMS-986020. The objective is to present a clear analysis of their performance based on available experimental data, aiding in the selection of appropriate compounds for research and development.

Introduction to LPA1 Antagonism

Lysophosphatidic acid (LPA) is a bioactive phospholipid that mediates a wide range of cellular processes, including cell proliferation, migration, and survival, through its interaction with a family of G protein-coupled receptors (GPCRs). The LPA1 receptor subtype, in particular, has emerged as a key therapeutic target in various pathologies, most notably in fibrotic diseases and benign prostatic hyperplasia.[1] Antagonism of the LPA1 receptor is a promising strategy to counteract the pro-fibrotic and proliferative effects of LPA. This guide focuses on the pharmacological and pharmacokinetic profiles of this compound in comparison to other well-characterized LPA1 antagonists.

Comparative Quantitative Data

The following tables summarize the in vitro potency, selectivity, and pharmacokinetic parameters of this compound, AM095, and BMS-986020. Data has been compiled from various sources, and direct comparison should be approached with consideration for potential variations in experimental conditions.

Table 1: In Vitro Potency and Selectivity of LPA1 Antagonists

CompoundTargetAssay TypeSpeciesIC50 / KiSelectivityReference
This compound LPA1Calcium MobilizationRatIC50: 0.086 µMLPA2: 11.5 µM, LPA3: 2.8 µM[2]
LPA1Radioligand Binding ([³H]-ONO-0300302)RatKd: 0.34 nM-
AM095 LPA1GTPγS BindingHumanIC50: 0.98 µM-[3]
LPA1GTPγS BindingMouseIC50: 0.73 µM-[3]
LPA1Calcium MobilizationHumanIC50: 0.025 µM-
LPA1Calcium MobilizationMouseIC50: 0.023 µM-
BMS-986020 LPA1---Potent and selective[4]
BSEPTransporter InhibitionHumanIC50: 1.8 µMOff-target[5]
MRP4Transporter InhibitionHumanIC50: 6.2 µMOff-target[5]
MDR3Transporter InhibitionHumanIC50: 7.5 µMOff-target[5]

Table 2: Pharmacokinetic Profiles of LPA1 Antagonists

CompoundSpeciesAdministrationCmaxClearance (CL)Oral BioavailabilityReference
This compound Ratp.o. (3 mg/kg)233 ng/mL6.3 h--[2]
Rati.v. (1 mg/kg)-7 h20.5 mL/min/kg-[2]
AM095 Rat--Moderate-High[3]
Dog--Moderate-High[3]
BMS-986278 (next-gen) Mousep.o.--37 mL/min/kg70%[6]
Ratp.o.--15 mL/min/kg100%[6]
Monkeyp.o.--2 mL/min/kg79%[6]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanism of action and the methods used for characterization, the following diagrams illustrate the LPA1 signaling pathway and a typical experimental workflow for evaluating LPA1 antagonists.

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Gq Gαq/11 LPA1->Gq Gi Gαi/o LPA1->Gi G1213 Gα12/13 LPA1->G1213 PLC PLC Gq->PLC PI3K PI3K Gi->PI3K Rac Rac Gi->Rac Rho Rho/ROCK G1213->Rho Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Proliferation Proliferation PI3K->Proliferation Migration Migration Rho->Migration Fibrosis Fibrosis Rho->Fibrosis Rac->Migration

Caption: LPA1 Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_selectivity Selectivity Profiling cluster_pk Pharmacokinetic Profiling cluster_invivo In Vivo Efficacy binding_assay Radioligand Binding Assay (Determine Ki, Kd) gtp_assay GTPγS Binding Assay (Determine IC50, functional activity) binding_assay->gtp_assay calcium_assay Calcium Mobilization Assay (Determine IC50, functional activity) gtp_assay->calcium_assay lpa_receptors Screening against other LPA receptor subtypes (LPA2, LPA3, etc.) calcium_assay->lpa_receptors off_target Off-target screening (e.g., transporter inhibition) lpa_receptors->off_target animal_pk In vivo administration in animal models (e.g., rat, dog) off_target->animal_pk pk_parameters Determine Cmax, T½, CL, Oral Bioavailability animal_pk->pk_parameters disease_model Administration in relevant animal disease models (e.g., fibrosis, BPH) pk_parameters->disease_model efficacy_endpoints Evaluation of therapeutic endpoints disease_model->efficacy_endpoints

Caption: Experimental Workflow for LPA1 Antagonist Evaluation.

Detailed Experimental Methodologies

A summary of the key experimental protocols used to characterize LPA1 antagonists is provided below.

Radioligand Binding Assay
  • Principle: This assay directly measures the affinity of a compound for the LPA1 receptor by competing with a radiolabeled ligand.

  • Protocol Outline:

    • Membrane Preparation: Cell membranes expressing the LPA1 receptor are isolated from cultured cells (e.g., CHO or HEK293 cells).

    • Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled LPA1 ligand (e.g., [³H]-ONO-0300302) and varying concentrations of the unlabeled antagonist.

    • Separation: The reaction is terminated by rapid filtration to separate bound from unbound radioligand.

    • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

    • Data Analysis: The data are used to calculate the half-maximal inhibitory concentration (IC50), which is then converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

GTPγS Binding Assay
  • Principle: This functional assay measures the activation of G proteins coupled to the LPA1 receptor. Antagonists inhibit the agonist-induced binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Protocol Outline:

    • Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the LPA1 receptor are prepared.

    • Assay Reaction: Membranes are incubated with an LPA1 agonist, varying concentrations of the antagonist, and [³⁵S]GTPγS.

    • Separation and Detection: The reaction is stopped, and membrane-bound [³⁵S]GTPγS is separated by filtration and quantified by scintillation counting.

    • Data Analysis: The IC50 value for the antagonist's inhibition of agonist-stimulated [³⁵S]GTPγS binding is determined.

Calcium Mobilization Assay
  • Principle: This assay measures the ability of an antagonist to block the LPA-induced increase in intracellular calcium, a downstream event of Gαq/11 activation.

  • Protocol Outline:

    • Cell Culture: Cells expressing the LPA1 receptor are seeded in microplates.

    • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Incubation: Cells are pre-incubated with varying concentrations of the antagonist.

    • Agonist Stimulation: LPA is added to stimulate the receptor.

    • Signal Detection: The change in fluorescence, corresponding to the intracellular calcium concentration, is measured using a fluorescence plate reader.

    • Data Analysis: The IC50 value is calculated as the concentration of the antagonist that inhibits 50% of the maximal LPA-induced calcium response.

In Vivo Efficacy Models

  • Benign Prostatic Hyperplasia (BPH) Model (Rat): this compound has been evaluated in a rat model where an LPA-induced increase in intraurethral pressure (IUP) mimics a key aspect of BPH. The antagonist's ability to inhibit this pressure increase is a measure of its in vivo efficacy.[2]

  • Bleomycin-Induced Pulmonary Fibrosis Model (Mouse): This is a standard model for evaluating anti-fibrotic compounds. Intratracheal administration of bleomycin (B88199) induces lung injury and fibrosis. The efficacy of LPA1 antagonists like AM095 and BMS-986020 is assessed by their ability to reduce lung collagen content, inflammation, and improve lung function.[2][3]

Discussion and Conclusion

The available data indicates that this compound is a potent and selective LPA1 antagonist with a notable "slow tight binding" characteristic, which may contribute to its prolonged in vivo efficacy despite a moderate pharmacokinetic profile. AM095 also demonstrates potent LPA1 antagonism and good oral bioavailability with proven anti-fibrotic activity in rodent models.[3] BMS-986020 showed clinical efficacy in idiopathic pulmonary fibrosis but its development was halted due to off-target hepatobiliary toxicity.[4] This led to the development of next-generation antagonists like BMS-986278 with an improved safety profile.[6]

The choice of an LPA1 antagonist for research or development will depend on the specific application. This compound's unique binding kinetics make it an interesting tool for studying the relationship between receptor residence time and in vivo activity. AM095 represents a well-characterized tool for preclinical fibrosis research. The clinical experience with BMS-986020 and the subsequent development of safer alternatives highlight the critical importance of thorough off-target profiling.

This guide provides a foundational comparison to aid in the informed selection of LPA1 antagonists. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and data.

References

A Comparative Guide to LPA1 Receptor Antagonists: ONO-0300302 and AM966 in the Context of Fibrosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two potent lysophosphatidic acid receptor 1 (LPA1) antagonists, ONO-0300302 and AM966, with a focus on their potential applications in fibrosis research. While both compounds target the same receptor, the available preclinical data for each is in distinct therapeutic areas. This document aims to summarize the existing experimental findings for each molecule and discuss the potential for this compound in fibrosis based on the well-established role of LPA1 in fibrotic diseases and the data available for the pharmacologically similar compound, AM966.

Introduction to LPA1 Antagonism in Fibrosis

Lysophosphatidic acid (LPA) is a bioactive signaling lipid that exerts its effects through a family of G protein-coupled receptors, including LPA1. The LPA-LPA1 signaling axis is a critical pathway in the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF).[1] Activation of LPA1 on fibroblasts promotes their recruitment, proliferation, and differentiation into myofibroblasts, which are key effector cells responsible for the excessive deposition of extracellular matrix (ECM) characteristic of fibrosis.[1] Consequently, antagonism of the LPA1 receptor represents a promising therapeutic strategy for fibrotic disorders.

AM966: An LPA1 Antagonist Investigated for Lung Fibrosis

AM966 is a well-characterized, selective, and orally bioavailable LPA1 receptor antagonist that has been evaluated in preclinical models of lung fibrosis.[2][3]

Mechanism of Action of AM966

AM966 competitively binds to the LPA1 receptor, inhibiting the downstream signaling cascades initiated by LPA. This blockade of LPA1 signaling mitigates key pro-fibrotic cellular responses.

LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds to G_protein G Proteins (Gαi/o, Gαq, Gα12/13) LPA1->G_protein Activates AM966 AM966 AM966->LPA1 Antagonizes Downstream Downstream Signaling (e.g., Rho/ROCK, PLC, PI3K/Akt) G_protein->Downstream Modulates Cellular_Response Pro-fibrotic Cellular Responses: - Fibroblast Proliferation - Myofibroblast Differentiation - ECM Deposition Downstream->Cellular_Response Induces

Caption: Simplified signaling pathway of LPA1 receptor antagonism by AM966.
Preclinical Efficacy of AM966 in a Lung Fibrosis Model

AM966 has demonstrated efficacy in the bleomycin-induced mouse model of pulmonary fibrosis, a standard preclinical model for IPF.[2]

Data Summary from Bleomycin-Induced Lung Fibrosis Model

ParameterTreatment GroupResultReference
Lung Collagen Content (Hydroxyproline) AM966Significant reduction compared to vehicle control[2]
Inflammatory Cell Infiltration (BALF) AM966Significant reduction in total cells, macrophages, and neutrophils[2]
Pulmonary Edema (BALF Protein) AM966Significant reduction in total protein concentration[2]
Body Weight AM966Attenuation of bleomycin-induced weight loss[3]
Experimental Protocol: Bleomycin-Induced Lung Fibrosis in Mice

A common experimental workflow to evaluate the efficacy of anti-fibrotic compounds like AM966 is the bleomycin-induced lung fibrosis model.

cluster_0 Induction Phase cluster_1 Treatment Phase cluster_2 Analysis Phase Induction Day 0: Intratracheal instillation of Bleomycin Treatment Daily oral administration of AM966 or Vehicle Induction->Treatment Sacrifice Day 14 or 21: Euthanasia and tissue collection Treatment->Sacrifice Histology Lung Histology (H&E, Masson's Trichrome) Sacrifice->Histology Hydroxyproline Hydroxyproline Assay (Collagen Content) Sacrifice->Hydroxyproline BALF Bronchoalveolar Lavage Fluid (BALF) Analysis (Cell counts, Protein) Sacrifice->BALF qPCR qRT-PCR (Gene Expression) Sacrifice->qPCR

Caption: Experimental workflow for the bleomycin-induced lung fibrosis model.

This compound: A Potent LPA1 Antagonist with Slow Tight-Binding Properties

This compound is a novel, potent, and selective LPA1 receptor antagonist that was primarily investigated for the treatment of benign prostatic hyperplasia (BPH).[4][5] A key characteristic of this compound is its slow, tight-binding affinity to the LPA1 receptor, which contributes to its long duration of action in vivo.[4][5]

Mechanism of Action and In Vitro Potency of this compound

Similar to AM966, this compound acts as an antagonist at the LPA1 receptor. Its slow dissociation from the receptor results in sustained inhibition of LPA-induced signaling.

In Vitro Pharmacology of this compound

AssaySpeciesIC50 / KiReference
LPA1 Receptor Binding (Ki)Human0.34 nM[4]
LPA-induced Ca2+ mobilization (IC50)Human0.16 nM (with pre-incubation)[4]

Note: To date, there is no publicly available data on the efficacy of this compound in preclinical models of fibrosis. The existing research focuses on its effects on lower urinary tract function.

Comparative Analysis and Future Directions

A direct comparison of this compound and AM966 for fibrosis studies is currently limited by the lack of specific data for this compound in this therapeutic area.

Logical Relationship and Potential for this compound in Fibrosis

cluster_0 Shared Target & Mechanism cluster_1 AM966 cluster_2 This compound LPA1 LPA1 Receptor Antagonism AM966_Data Demonstrated anti-fibrotic efficacy in preclinical lung fibrosis models LPA1->AM966_Data leads to ONO_Data Potent LPA1 antagonist with slow tight-binding properties. Data in BPH models. LPA1->ONO_Data is a ONO_Potential Potential for anti-fibrotic efficacy due to shared mechanism of action. ONO_Data->ONO_Potential suggests

Caption: Logical relationship between AM966 data and the potential of this compound in fibrosis.

Based on their shared mechanism of action as potent LPA1 receptor antagonists, it is plausible that this compound could also exhibit anti-fibrotic properties. The slow, tight-binding nature of this compound is a particularly interesting feature that could translate to a more sustained and potent anti-fibrotic effect in vivo. However, this remains a hypothesis that requires experimental validation.

Future research should focus on:

  • Evaluating the efficacy of this compound in established preclinical models of fibrosis (e.g., bleomycin-induced lung fibrosis, carbon tetrachloride-induced liver fibrosis).

  • Directly comparing the in vivo potency and duration of action of this compound and AM966 in a head-to-head fibrosis study.

  • Investigating the impact of the slow, tight-binding kinetics of this compound on key fibrotic pathways and cellular responses.

Conclusion

AM966 is an LPA1 receptor antagonist with demonstrated preclinical efficacy in models of lung fibrosis. This compound is a highly potent LPA1 antagonist with a unique slow, tight-binding profile, though its evaluation has been focused on BPH. While a direct comparison in the context of fibrosis is not yet possible due to a lack of data for this compound, its potent LPA1 antagonism suggests it may be a promising candidate for future fibrosis research. Further investigation is warranted to explore the potential anti-fibrotic effects of this compound and to understand how its distinct pharmacokinetic properties may translate to therapeutic benefit in fibrotic diseases.

References

ONO-0300302: A Comparative Analysis of its Selectivity for LPA Receptors 1, 2, and 3

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the selectivity profile of the LPA1 receptor antagonist, ONO-0300302, against LPA2 and LPA3 receptors. This document provides a comprehensive overview of its comparative bioactivity, the experimental procedures for its evaluation, and the distinct signaling pathways of the targeted receptors.

This compound has been identified as a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). Understanding its selectivity profile against other closely related LPA receptors, specifically LPA2 and LPA3, is crucial for its therapeutic development and for elucidating its precise mechanism of action. This guide presents a comparative analysis of this compound's activity on these three receptors, supported by experimental data and detailed methodologies.

Comparative Bioactivity of this compound

The selectivity of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) against LPA1, LPA2, and LPA3 receptors. The data clearly demonstrates a significant preference for LPA1.

CompoundLPA1 IC50 (µM)LPA2 IC50 (µM)LPA3 IC50 (µM)
This compound0.08611.52.8
Data sourced from a 2015 presentation by Ono Pharmaceutical at the American Chemical Society (ACS) National Meeting.[1]

As the data indicates, this compound is approximately 134-fold more selective for LPA1 over LPA2 and 32-fold more selective for LPA1 over LPA3. This high degree of selectivity underscores its potential as a targeted therapeutic agent with a reduced likelihood of off-target effects mediated by LPA2 and LPA3.

Experimental Protocols

The determination of the IC50 values for this compound was achieved using a functional assay that measures the downstream signaling of the LPA receptors. A calcium mobilization assay is a common method for G protein-coupled receptors (GPCRs) like the LPA receptors, which can couple to Gq proteins and induce an increase in intracellular calcium upon activation.

Protocol: Calcium Mobilization Assay for LPA Receptor Antagonism

This protocol outlines the general steps to determine the antagonist potency of this compound on LPA1, LPA2, and LPA3 receptors.

1. Cell Culture and Receptor Expression:

  • Chinese Hamster Ovary (CHO) cells, or a similar suitable cell line, are stably transfected to express the human LPA1, LPA2, or LPA3 receptor.

  • Cells are cultured in appropriate media and conditions to ensure optimal growth and receptor expression.

2. Cell Plating:

  • Cells are seeded into 96-well or 384-well black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.

  • Plates are incubated overnight to allow for cell attachment.

3. Fluorescent Dye Loading:

  • The cell culture medium is removed and replaced with a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

  • The cells are incubated with the dye for a specific period (e.g., 1 hour) at 37°C to allow for de-esterification and intracellular accumulation of the dye.

4. Compound Addition (Antagonist):

  • Serial dilutions of this compound are prepared in an appropriate assay buffer.

  • The dye-loading solution is removed, and the cells are washed with the assay buffer.

  • The different concentrations of this compound are added to the respective wells, and the plate is incubated for a predetermined time to allow for antagonist binding.

5. Agonist Stimulation and Signal Detection:

  • The microplate is placed in a fluorescence plate reader (e.g., a FLIPR® or FlexStation®).

  • A baseline fluorescence reading is taken before the addition of the agonist.

  • An LPA solution (the natural agonist for the receptors) is added to all wells at a concentration known to elicit a submaximal response (e.g., EC80).

  • The change in fluorescence, which corresponds to the increase in intracellular calcium, is measured over time.

6. Data Analysis:

  • The antagonist effect of this compound is determined by the reduction in the LPA-induced calcium signal.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using a suitable software like GraphPad Prism.

Signaling Pathways of LPA1, LPA2, and LPA3 Receptors

LPA1, LPA2, and LPA3 are all G protein-coupled receptors that can activate multiple downstream signaling cascades, leading to a variety of cellular responses. While there are overlaps in their signaling, there are also key differences. All three receptors are known to couple to Gq, Gi, and G12/13 protein families.

Experimental Workflow for Receptor Selectivity

G Experimental Workflow for Determining this compound Selectivity cluster_cell_prep Cell Preparation cluster_assay_procedure Assay Procedure cluster_data_analysis Data Acquisition & Analysis cell_culture Culture CHO cells transfection Stable transfection with LPA1, LPA2, or LPA3 cell_culture->transfection cell_plating Seed cells in microplates transfection->cell_plating dye_loading Load cells with Fluo-4 AM cell_plating->dye_loading compound_addition Add serial dilutions of this compound dye_loading->compound_addition agonist_addition Stimulate with LPA compound_addition->agonist_addition fluorescence_measurement Measure fluorescence change agonist_addition->fluorescence_measurement data_plotting Plot dose-response curve fluorescence_measurement->data_plotting ic50_calculation Calculate IC50 values data_plotting->ic50_calculation

Caption: Workflow for determining this compound IC50 values.

LPA1 Signaling Pathway

G LPA1 Receptor Signaling LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Gq Gq LPA1->Gq Gi Gi LPA1->Gi G1213 G12/13 LPA1->G1213 PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC PI3K_Akt PI3K/Akt Pathway Gi->PI3K_Akt RhoGEF RhoGEF G1213->RhoGEF IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP RhoA RhoA RhoGEF->RhoA Ca_PKC ↑ Ca2+ & PKC IP3_DAG->Ca_PKC ROCK ROCK RhoA->ROCK Cellular_Responses Cell Proliferation, Migration, Survival Ca_PKC->Cellular_Responses PI3K_Akt->Cellular_Responses ROCK->Cellular_Responses

Caption: Downstream signaling of the LPA1 receptor.

LPA2 Signaling Pathway

G LPA2 Receptor Signaling LPA LPA LPA2 LPA2 Receptor LPA->LPA2 Gq Gq LPA2->Gq Gi Gi LPA2->Gi G1213 G12/13 LPA2->G1213 PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC PI3K_Akt PI3K/Akt Pathway Gi->PI3K_Akt RhoGEF RhoGEF G1213->RhoGEF IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP RhoA RhoA RhoGEF->RhoA Ca_PKC ↑ Ca2+ & PKC IP3_DAG->Ca_PKC MAPK MAPK Pathway RhoA->MAPK Cellular_Responses Cell Survival, Cytoskeletal Reorganization Ca_PKC->Cellular_Responses PI3K_Akt->Cellular_Responses MAPK->Cellular_Responses

Caption: Downstream signaling of the LPA2 receptor.

LPA3 Signaling Pathway

G LPA3 Receptor Signaling LPA LPA LPA3 LPA3 Receptor LPA->LPA3 Gq Gq LPA3->Gq Gi Gi LPA3->Gi PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_PKC ↑ Ca2+ & PKC IP3_DAG->Ca_PKC Cellular_Responses Cell Proliferation, Calcium Mobilization cAMP->Cellular_Responses Ca_PKC->Cellular_Responses

Caption: Downstream signaling of the LPA3 receptor.

References

On-Target Efficacy of ONO-0300302: A Comparative Analysis of LPA1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of ONO-0300302 with other lysophosphatidic acid receptor 1 (LPA1) antagonists. The on-target effects are detailed through quantitative data, experimental protocols, and signaling pathway visualizations to support informed decisions in drug discovery and development.

This compound is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including benign prostatic hyperplasia (BPH).[1][2][3] This guide delves into the on-target effects of this compound, presenting a comparative analysis with its precursor ONO-7300243 and other notable LPA1 antagonists such as AM095 and BMS-986020.

Comparative On-Target Activity

The on-target efficacy of this compound and its comparators has been evaluated through various in vitro and in vivo assays. The following tables summarize the key quantitative data, highlighting the potency and selectivity of these compounds.

CompoundLPA1 IC50 (µM)LPA2 IC50 (µM)LPA3 IC50 (µM)NotesReference
This compound 0.086 11.5 2.8 Demonstrates high selectivity for LPA1.[4]
ONO-73002430.16--Precursor to this compound.[4]
AM0950.98 (human) 0.73 (mouse)--Potent LPA1 antagonist.[2][5]
BMS-986020High-affinity--Investigated for idiopathic pulmonary fibrosis.[6][7]

Table 1: In Vitro Potency and Selectivity of LPA1 Antagonists. This table compares the half-maximal inhibitory concentration (IC50) of various antagonists against different LPA receptor subtypes. A lower IC50 value indicates higher potency.

CompoundAnimal ModelDoseEffectReference
This compound Rat3 mg/kg, p.o.Significantly inhibited LPA-induced increase in intraurethral pressure (IUP) over 12 hours.[1]
This compound Dog1 mg/kg, p.o.Significantly inhibited LPA-induced increase in IUP over 12 hours.[1]
ONO-7300243Rat30 mg/kg, p.o.Reduced IUP.[3]

Table 2: In Vivo On-Target Effects of LPA1 Antagonists. This table summarizes the effects of LPA1 antagonists in animal models relevant to their therapeutic indications.

Signaling Pathway and Mechanism of Action

This compound exerts its on-target effects by competitively binding to the LPA1 receptor, thereby blocking the downstream signaling cascades initiated by its endogenous ligand, lysophosphatidic acid (LPA). The LPA1 receptor couples to multiple G proteins, including Gαi/o, Gαq/11, and Gα12/13, leading to the activation of various intracellular signaling pathways that regulate cell proliferation, migration, and smooth muscle contraction.

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Activates ONO_0300302 This compound ONO_0300302->LPA1 Inhibits G_proteins Gαi/o, Gαq/11, Gα12/13 LPA1->G_proteins Activates PLC Phospholipase C (PLC) G_proteins->PLC Rho Rho/Rho-kinase (ROCK) G_proteins->Rho Proliferation Cell Proliferation & Migration G_proteins->Proliferation Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Contraction Smooth Muscle Contraction Rho->Contraction Ca_mobilization->Contraction

Caption: LPA1 Receptor Signaling Pathway and Inhibition by this compound.

Key Experimental Protocols

The confirmation of this compound's on-target effects relies on specific and reproducible experimental methodologies. Below are the detailed protocols for the key assays cited in this guide.

LPA1 Receptor Antagonist Assay (In Vitro)

This assay measures the ability of a compound to inhibit the intracellular calcium mobilization induced by LPA in cells expressing the LPA1 receptor.

Experimental Workflow:

Antagonist_Assay_Workflow A 1. Seed CHO cells expressing human LPA1 receptor in 96-well plates. B 2. Culture cells for 24-48 hours. A->B C 3. Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). B->C D 4. Pre-incubate cells with This compound or other antagonists. C->D E 5. Stimulate cells with LPA. D->E F 6. Measure changes in intracellular calcium concentration using a fluorometric plate reader. E->F G 7. Calculate IC50 values from the dose-response curves. F->G

Caption: Workflow for the In Vitro LPA1 Receptor Antagonist Assay.

Detailed Protocol:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor are cultured in F-12K Medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.

  • Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition: After washing, cells are pre-incubated with various concentrations of this compound or other test compounds for 30 minutes at room temperature.

  • LPA Stimulation: LPA is added to a final concentration that elicits a submaximal response (e.g., EC80).

  • Signal Detection: Changes in fluorescence, indicative of intracellular calcium levels, are measured immediately using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

  • Data Analysis: The inhibitory effect of the compounds is calculated as a percentage of the LPA-induced response in the absence of the antagonist. IC50 values are determined by non-linear regression analysis of the concentration-response curves.

LPA-Induced Intraurethral Pressure (IUP) Model (In Vivo)

This in vivo model assesses the ability of a compound to inhibit the contraction of the urethral smooth muscle induced by LPA, a key physiological effect relevant to BPH.

Experimental Workflow:

IUP_Model_Workflow A 1. Anesthetize male Sprague-Dawley rats. B 2. Insert a catheter connected to a pressure transducer into the prostatic urethra. A->B C 3. Administer this compound or vehicle orally (p.o.) or intravenously (i.v.). B->C D 4. After a defined period, administer LPA intravenously to induce urethral contraction. C->D E 5. Continuously record the intraurethral pressure (IUP). D->E F 6. Analyze the change in IUP before and after LPA administration. E->F

Caption: Workflow for the In Vivo LPA-Induced Intraurethral Pressure Model.

Detailed Protocol:

  • Animal Preparation: Male Sprague-Dawley rats (250-300 g) are anesthetized with an appropriate anesthetic (e.g., urethane).

  • Catheterization: A saline-filled catheter is inserted into the prostatic urethra and connected to a pressure transducer to measure intraurethral pressure (IUP).

  • Compound Administration: this compound or other test compounds are administered orally (p.o.) or intravenously (i.v.) at the desired doses. A vehicle control group is also included.

  • LPA Challenge: After a predetermined time following compound administration (e.g., 1, 3, 6, 12 hours), a bolus of LPA (e.g., 100 µg/kg) is administered intravenously to induce an increase in IUP.

  • IUP Measurement: The IUP is continuously monitored and recorded before and after the LPA challenge.

  • Data Analysis: The peak increase in IUP following LPA administration is measured. The inhibitory effect of the test compound is calculated as the percentage reduction in the LPA-induced IUP increase compared to the vehicle-treated group.

Conclusion

The collective experimental data confirms the on-target effects of this compound as a potent and selective LPA1 receptor antagonist. Its superior in vitro potency and sustained in vivo efficacy in relevant preclinical models, when compared to its predecessor and other compounds, underscore its potential as a therapeutic agent for conditions driven by LPA1 receptor signaling, such as benign prostatic hyperplasia. The detailed protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further investigate and compare the on-target effects of this compound and other LPA1 antagonists.

References

ONO-0300302 Efficacy in Primary Cell Cultures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to ONO-0300302

This compound is distinguished as a slow tight-binding LPA1 antagonist.[1][2] This characteristic suggests a prolonged duration of action, which has been observed in in vivo studies where it demonstrated significant inhibition of LPA-induced intraurethral pressure increases in rats and dogs.[1][2] Developed from its lead compound ONO-7300243, this compound exhibits high potency with an IC50 of 0.16 nM for the LPA1 receptor.[3][4][5][6][7][8] Its primary therapeutic indication investigated has been benign prostatic hyperplasia.[1][2]

Comparative Analysis of LPA1 Antagonists

The following table summarizes the in vitro efficacy of this compound and other selected LPA1 receptor antagonists. This data provides a baseline for researchers to select the most appropriate compound for their primary cell culture-based investigations into LPA1 signaling.

CompoundTarget(s)IC50Cell Type Used in StudyKey FeaturesReference(s)
This compound LPA1 0.16 nM Not specified in available literatureSlow tight-binding antagonist [3][9]
ONO-7300243LPA1160 nMChinese Hamster Ovary (CHO) cellsPrecursor to this compound[4][5][6][7][8]
SAR100842LPA1Equipotent against various LPA isoformsDermal fibroblasts from systemic sclerosis patients, CHO cellsOrally available, tested in clinical trials for systemic sclerosis[10][11][12][13][14]
BMS-986020LPA1High-affinity antagonistHuman lung fibroblastsInvestigated for idiopathic pulmonary fibrosis[15][16][17][18]
AM095LPA123-25 nM (calcium flux)CHO cells, human A2058 melanoma cellsOrally bioavailable, tested in models of fibrosis[19][20][21][22][23][24][25]

Experimental Protocols

Researchers can adapt the following generalized protocols for studying the efficacy of this compound and other LPA1 antagonists in primary cell cultures.

Protocol 1: Calcium Mobilization Assay

This protocol is designed to measure the antagonist effect on LPA-induced calcium mobilization in cells expressing the LPA1 receptor.

Materials:

  • Primary cells of interest expressing the LPA1 receptor

  • Appropriate primary cell culture medium

  • Black-walled, clear-bottomed 96-well or 384-well microplates

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • LPA (agonist)

  • LPA1 antagonist (e.g., this compound)

Procedure:

  • Cell Seeding: Seed the primary cells into the microplates at an appropriate density and allow them to adhere and grow, typically for 24-48 hours.

  • Dye Loading: Prepare a loading solution of the calcium indicator dye (e.g., 4 µM Fluo-4 AM) with a dispersing agent like Pluronic F-127 (e.g., 0.02%) in the assay buffer.

  • Remove the culture medium and add the dye loading solution to each well.

  • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Preparation: Prepare serial dilutions of the LPA1 antagonist and a stock solution of LPA at a concentration that elicits a submaximal (EC80) response.

  • Antagonist Incubation: Wash the cells gently with the assay buffer to remove excess dye.

  • Add the serially diluted antagonist to the appropriate wells and incubate at 37°C for 15-30 minutes.

  • Calcium Measurement: Place the microplate into a fluorescence plate reader.

  • Establish a stable baseline fluorescence reading.

  • Using the instrument's injection system, add the LPA agonist solution to all wells.

  • Record the fluorescence intensity over time (kinetic read) for at least 60-120 seconds to capture the peak calcium response.[2]

Data Analysis:

The antagonist's potency is determined by calculating the IC50 value from the concentration-response curve, where the percentage of inhibition of the LPA-induced calcium signal is plotted against the antagonist concentration.

Visualizations

Signaling Pathway

LPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPA LPA LPA1 LPA1 Receptor LPA->LPA1 G_protein Gαi/o, Gαq/11, Gα12/13 LPA1->G_protein PLC PLC G_protein->PLC Gαq/11 PI3K PI3K G_protein->PI3K Gαi/o RhoGEF RhoGEF G_protein->RhoGEF Gα12/13 Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Akt Akt PI3K->Akt RhoA RhoA RhoGEF->RhoA Cellular_Responses Cellular Responses (Proliferation, Migration, Cytoskeletal Changes) Ca_mobilization->Cellular_Responses Akt->Cellular_Responses RhoA->Cellular_Responses

Caption: LPA1 Receptor Signaling Pathway.[1][3][9][26][27]

Experimental Workflow

Experimental_Workflow start Start: Isolate and Culture Primary Cells seed_cells Seed Primary Cells into Microplates start->seed_cells dye_loading Load Cells with Calcium-Sensitive Dye seed_cells->dye_loading antagonist_incubation Incubate with LPA1 Antagonist (e.g., this compound) dye_loading->antagonist_incubation agonist_addition Add LPA (Agonist) and Measure Fluorescence antagonist_incubation->agonist_addition data_analysis Analyze Data and Determine IC50 agonist_addition->data_analysis end End: Evaluate Antagonist Efficacy data_analysis->end

Caption: Workflow for Evaluating LPA1 Antagonist Efficacy.

References

ONO-0300302: A Comparative Guide for LPA1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ONO-0300302 with other notable lysophosphatidic acid receptor 1 (LPA1) antagonists. The information is intended to assist researchers in selecting the most appropriate reference compound for their studies by presenting objective data on performance, supported by experimental details.

Introduction to LPA1 and this compound

Lysophosphatidic acid (LPA) is a bioactive lipid that signals through at least six G protein-coupled receptors (GPCRs), designated LPA1-6. The LPA1 receptor is a key mediator in a variety of cellular processes, including cell proliferation, migration, and cytoskeletal changes. Its role in pathological conditions, particularly in fibrotic diseases such as idiopathic pulmonary fibrosis (IPF), has made it a significant target for drug discovery.

This compound is a potent and orally active antagonist of the LPA1 receptor.[1][2][3] It is characterized by its slow tight-binding properties, which contribute to a long duration of action in vivo.[1][4] This attribute, despite a high intravenous clearance, allows for significant and prolonged inhibition of LPA-induced responses.[1][3]

Comparative Analysis of LPA1 Antagonists

This section provides a detailed comparison of this compound with other well-characterized LPA1 antagonists: BMS-986278, AM095, and Ki16425. The data presented below is collated from various preclinical studies.

In Vitro Potency and Selectivity

The following table summarizes the in vitro potency of the selected LPA1 antagonists in various functional assays. These values indicate the concentration of the compound required to inhibit 50% of the LPA-induced response (IC50) or the binding affinity of the compound to the receptor (Ki).

CompoundAssay TypeSpeciesReceptorIC50 / Ki (µM)Reference
This compound Calcium Mobilization-LPA10.086[2]
Calcium Mobilization-LPA211.5[2]
Calcium Mobilization-LPA32.8[2]
BMS-986278 Not SpecifiedHumanLPA1Kb = 0.0069
AM095 GTPγS BindingHumanLPA10.98[5][6]
GTPγS BindingMouseLPA10.73[5][6]
Calcium FluxHumanLPA10.025[6]
Calcium FluxMouseLPA10.023[6]
ChemotaxisHumanLPA10.233[5][6]
ChemotaxisMouseLPA10.778[5][6]
Ki16425 Binding Affinity-LPA10.34
Binding Affinity-LPA26.5
Binding Affinity-LPA30.93
Pharmacokinetic Properties

This table outlines the key pharmacokinetic parameters of the LPA1 antagonists in different preclinical species.

CompoundSpeciesRouteCmaxt1/2Clearance (mL/min/kg)Oral Bioavailability (%)Reference
This compound Ratp.o. (3 mg/kg)233 ng/mL6.3 h--[2]
Rati.v. (1 mg/kg)-7 h20.5-[2]
BMS-986278 Mousep.o.--3770[7][8]
Ratp.o.--15100[7][8]
Monkeyp.o.--279[7][8]
AM095 Ratp.o. (10 mg/kg)41 µM--High[6]
Rati.v. (2 mg/kg)12 µM1.79 h--[6]
Dogp.o. (5 mg/kg)21 µM---[6]
Dogi.v. (2 mg/kg)11 µM1.5 h--[6]
Ki16425 Mousei.p. (30 mg/kg)-Short-lived--

Experimental Protocols

Detailed methodologies for key experiments are provided below to aid in the replication and comparison of results.

LPA1 Receptor Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by LPA.

Materials:

  • Cells: CHO or HEK293 cells stably expressing the human LPA1 receptor.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Calcium Indicator Dye: Fluo-4 AM.

  • LPA (agonist).

  • Test compounds (antagonists).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed LPA1-expressing cells into 96-well plates and culture overnight to form a confluent monolayer.

  • Dye Loading: Wash cells with assay buffer and incubate with Fluo-4 AM loading solution in the dark at 37°C for 1 hour.

  • Compound Incubation: Wash the cells to remove excess dye and then incubate with various concentrations of the antagonist or vehicle for 15-30 minutes at 37°C.

  • LPA Stimulation: Place the plate in a fluorescence plate reader and add a pre-determined concentration of LPA (typically EC80) to all wells.

  • Data Acquisition: Measure the fluorescence intensity before and after the addition of LPA.

  • Data Analysis: The antagonist potency is determined by calculating the IC50 value from the concentration-response curve.

Bleomycin-Induced Pulmonary Fibrosis Model in Mice

This in vivo model is widely used to evaluate the efficacy of anti-fibrotic compounds.

Materials:

Procedure:

  • Anesthesia: Anesthetize the mice according to approved protocols.

  • Bleomycin Administration: Administer a single intratracheal dose of bleomycin to induce lung injury.

  • Compound Treatment: Begin treatment with the LPA1 antagonist (e.g., oral gavage) at a specified time point, either prophylactically or therapeutically.

  • Monitoring: Monitor the animals for a predetermined period (e.g., 14 or 21 days), assessing body weight and overall health.

  • Endpoint Analysis: At the end of the study, harvest the lungs for analysis.

    • Histology: Assess the extent of fibrosis using Masson's trichrome staining.

    • Hydroxyproline Assay: Quantify the total lung collagen content.

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: Analyze the cellular and cytokine composition of the BAL fluid.

Signaling Pathways and Visualizations

LPA1 Signaling Pathway

Activation of the LPA1 receptor by its ligand, LPA, triggers a cascade of intracellular signaling events through the coupling of heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13. These G proteins, in turn, modulate the activity of various downstream effector molecules, leading to diverse cellular responses. The diagram below illustrates the major signaling pathways activated by LPA1.

LPA1_Signaling_Pathway LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Gq Gαq/11 LPA1->Gq Gi Gαi/o LPA1->Gi G1213 Gα12/13 LPA1->G1213 PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC RhoGEF RhoGEF G1213->RhoGEF PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP ↓ cAMP AC->cAMP RhoA RhoA RhoGEF->RhoA IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC PKC DAG->PKC Cellular_Responses Cellular Responses (Proliferation, Migration, Cytoskeletal Rearrangement) Ca->Cellular_Responses PKC->Cellular_Responses cAMP->Cellular_Responses ROCK ROCK RhoA->ROCK ROCK->Cellular_Responses Antagonist This compound (Antagonist) Antagonist->LPA1

LPA1 Receptor Signaling Pathways

Experimental Workflow: Bleomycin-Induced Pulmonary Fibrosis Model

The following diagram outlines the typical workflow for evaluating the efficacy of an LPA1 antagonist in the mouse bleomycin-induced pulmonary fibrosis model.

Bleomycin_Workflow start Start acclimatization Animal Acclimatization (C57BL/6 Mice) start->acclimatization bleomycin Bleomycin Instillation (Intratracheal) acclimatization->bleomycin treatment Treatment Initiation (LPA1 Antagonist or Vehicle) bleomycin->treatment monitoring Daily Monitoring (Body Weight, Health) treatment->monitoring termination Study Termination (Day 14 or 21) monitoring->termination harvest Lung Harvest termination->harvest histology Histological Analysis (Masson's Trichrome) harvest->histology hydroxyproline Biochemical Analysis (Hydroxyproline Assay) harvest->hydroxyproline bal BAL Fluid Analysis (Cell Counts, Cytokines) harvest->bal end End histology->end hydroxyproline->end bal->end

Workflow for Bleomycin-Induced Fibrosis Model

Conclusion

This compound stands out as a potent LPA1 antagonist with a unique slow tight-binding characteristic that confers a long duration of action. When compared to other LPA1 antagonists such as BMS-986278, AM095, and Ki16425, the choice of the most suitable reference compound will depend on the specific experimental needs. Factors to consider include the desired in vitro potency, selectivity profile, pharmacokinetic properties in the chosen animal model, and the specific signaling pathway or cellular response being investigated. While this guide provides a comprehensive overview, it is important to note that direct head-to-head comparative studies are limited. Researchers are encouraged to carefully consider the presented data and protocols when designing their experiments.

References

A Comparative Benchmarking Guide: ONO-0300302 in the Context of LPA1 Receptor Antagonism for Benign Prostatic Hyperplasia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ONO-0300302, a novel lysophosphatidic acid receptor 1 (LPA1) antagonist, against its lead compound, ONO-7300243, and the established benign prostatic hyperplasia (BPH) therapeutic, tamsulosin (B1681236). The data presented is collated from publicly available preclinical and clinical studies, offering an objective analysis of their respective performance profiles.

Executive Summary

This compound is a potent and selective LPA1 receptor antagonist characterized by its slow, tight-binding properties. This attribute is suggested to contribute to its prolonged in vivo efficacy. In preclinical models, this compound demonstrates significant inhibition of lysophosphatidic acid (LPA)-induced increases in intraurethral pressure (IUP), a key indicator of potential therapeutic benefit in BPH. This guide will delve into the quantitative data supporting these claims, comparing its performance with ONO-7300243 and the alpha-1a adrenoceptor antagonist, tamsulosin.

Data Presentation

Table 1: In Vitro Characterization of LPA1 Receptor Antagonists
CompoundTarget(s)IC50 (µM)Binding Affinity (nM)SpeciesAssay
This compound LPA10.086[1]Kᵢ = 0.34[2]HumanLPA-induced Ca²⁺ mobilization
LPA211.5[1]HumanLPA-induced Ca²⁺ mobilization
LPA32.8[1]HumanLPA-induced Ca²⁺ mobilization
ONO-7300243LPA10.16Not ReportedHumanLPA-induced Ca²⁺ mobilization
Tamsulosinα1A-adrenoceptorNot Reported in direct comparisonKᵈ = 0.04[1]Human[³H]tamsulosin binding
α1B-adrenoceptorKᵈ = 0.51[2]Rat[³H]tamsulosin binding
α1D-adrenoceptorKᵈ = Not explicitly stated, but high affinityRat[³H]tamsulosin binding
Table 2: In Vivo Efficacy in Preclinical Models of Increased Intraurethral Pressure (IUP)
CompoundSpeciesModelDoseRoute% Inhibition of IUP Increase
This compound RatLPA-induced3 mg/kgp.o.Significant inhibition over 12 hours
DogLPA-induced1 mg/kgp.o.Significant inhibition over 12 hours
ONO-7300243RatLPA-induced10 mg/kgi.d.88%
RatLPA-induced30 mg/kgp.o.As potent as tamsulosin (1 mg/kg) in reducing IUP
TamsulosinRatPhenylephrine-inducedNot specifiedNot specifiedDose-dependent inhibition
DogResting urethral pressureNot specifiedNot specifiedDose-dependent decrease
Table 3: Pharmacokinetic Parameters in Rats
CompoundDoseRouteCmax (ng/mL)t½ (hours)Cl (mL/min/kg)
This compound 3 mg/kgp.o.233[1]6.3[1]Not Reported
1 mg/kgi.v.Not Applicable7.0[1]20.5[1]
ONO-73002433 mg/kgi.v.Not Reported0.315.9

Experimental Protocols

LPA1 Receptor Antagonist Assay (Intracellular Calcium Mobilization)

This assay quantifies the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by LPA in cells expressing the LPA1 receptor.

Materials:

  • CHO-K1 cells stably expressing the human LPA1 receptor

  • F-12K medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 400 µg/mL G418

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • LPA (agonist)

  • Test compounds (this compound, ONO-7300243)

Procedure:

  • Cell Culture: Culture the LPA1-expressing CHO-K1 cells in the supplemented F-12K medium at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with HBS. Load the cells with Fura-2 AM solution (typically 2-5 µM in HBS with 0.02% Pluronic F-127) for 45-60 minutes at 37°C.

  • Washing: Wash the cells twice with HBS to remove extracellular Fura-2 AM.

  • Compound Incubation: Add the test compounds at various concentrations to the wells and incubate for a predetermined time (e.g., 10-30 minutes).

  • Calcium Measurement: Measure the baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at 510 nm) using a fluorescence plate reader.

  • Agonist Stimulation: Add LPA to the wells to stimulate the LPA1 receptor.

  • Post-stimulation Measurement: Continuously measure the fluorescence ratio to detect the change in intracellular calcium concentration.

  • Data Analysis: The inhibitory effect of the compounds is calculated as the percentage reduction of the LPA-induced calcium response. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

LPA-Induced Rat Intraurethral Pressure (IUP) Model

This in vivo model assesses the ability of a compound to reduce the increase in intraurethral pressure caused by the administration of LPA, mimicking a key aspect of BPH pathophysiology.

Materials:

  • Male Sprague-Dawley rats

  • Urethane (anesthetic)

  • LPA

  • Test compounds (this compound, ONO-7300243, tamsulosin)

  • Pressure transducer and recording system

Procedure:

  • Animal Preparation: Anesthetize the rats with urethane.

  • Catheterization: Insert a catheter connected to a pressure transducer into the prostatic urethra to measure IUP.

  • Drug Administration: Administer the test compound via the desired route (e.g., oral gavage, intravenous injection).

  • LPA Challenge: After a specified time for drug absorption, administer LPA intravenously to induce an increase in IUP.

  • IUP Measurement: Record the changes in IUP before and after LPA administration.

  • Data Analysis: The efficacy of the test compound is determined by the percentage inhibition of the LPA-induced IUP increase compared to a vehicle-treated control group.

Radioligand Binding Assay for LPA1 Receptor

This assay measures the affinity of a compound for the LPA1 receptor by competing with a radiolabeled ligand.

Materials:

  • Membrane preparations from cells expressing the LPA1 receptor (e.g., CHO-K1 cells)

  • Radioligand (e.g., [³H]-ONO-0300302)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

  • Filtration: After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Mandatory Visualization

Signaling_Pathway cluster_LPA1_Activation LPA1 Receptor Signaling in BPH Pathophysiology cluster_Inhibition Mechanism of Action of this compound LPA Lysophosphatidic Acid (LPA) LPA1 LPA1 Receptor LPA->LPA1 binds Gq Gq/11 LPA1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 generates Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers Smooth_Muscle_Contraction Prostatic Smooth Muscle Contraction Ca_release->Smooth_Muscle_Contraction leads to Increased_IUP Increased Intraurethral Pressure (IUP) Smooth_Muscle_Contraction->Increased_IUP BPH_Symptoms BPH Symptoms Increased_IUP->BPH_Symptoms ONO_0300302 This compound ONO_0300302->LPA1 antagonizes (slow, tight binding)

Caption: LPA1 receptor signaling cascade leading to increased IUP and BPH symptoms, and the inhibitory action of this compound.

Experimental_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation start_vitro Start cell_culture Culture LPA1-expressing CHO-K1 cells start_vitro->cell_culture ca_assay Intracellular Calcium Mobilization Assay cell_culture->ca_assay binding_assay Radioligand Binding Assay cell_culture->binding_assay ic50 Determine IC50 ca_assay->ic50 ki Determine Ki binding_assay->ki end_vitro End ic50->end_vitro ki->end_vitro start_vivo Start animal_model Prepare Anesthetized Rat IUP Model start_vivo->animal_model drug_admin Administer Test Compound animal_model->drug_admin lpa_challenge Induce IUP Increase with LPA drug_admin->lpa_challenge measure_iup Measure Intraurethral Pressure lpa_challenge->measure_iup analyze_inhibition Calculate % Inhibition of IUP Increase measure_iup->analyze_inhibition end_vivo End analyze_inhibition->end_vivo

Caption: Workflow for the in vitro and in vivo evaluation of LPA1 receptor antagonists.

Logical_Relationship cluster_Compounds Compound Comparison cluster_Properties Key Properties and Outcomes ONO_0300302 This compound (LPA1 Antagonist) Potency In Vitro Potency (IC50, Ki) ONO_0300302->Potency High Efficacy In Vivo Efficacy (IUP Reduction) ONO_0300302->Efficacy High, Prolonged Selectivity Receptor Selectivity ONO_0300302->Selectivity High for LPA1 PK Pharmacokinetics (t½, Cl) ONO_0300302->PK Longer t½ vs. Lead MoA Mechanism of Action ONO_0300302->MoA Slow, Tight Binding ONO_7300243 ONO-7300243 (Lead LPA1 Antagonist) ONO_7300243->Potency Moderate ONO_7300243->Efficacy Effective ONO_7300243->PK Shorter t½ ONO_7300243->MoA Reversible Binding Tamsulosin Tamsulosin (α1A-Adrenoceptor Antagonist) Tamsulosin->Potency High for α1A Tamsulosin->Efficacy Clinically Proven Tamsulosin->Selectivity α1A > α1B/α1D Tamsulosin->MoA α1-Adrenoceptor Blockade

Caption: Logical relationship and comparative properties of this compound, ONO-7300243, and Tamsulosin.

References

ONO-0300302 head-to-head comparison with other inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a head-to-head comparison of ONO-0300302 with other relevant inhibitors, supported by experimental data. This compound is a potent and orally active antagonist of the lysophosphatidic acid receptor 1 (LPA1), distinguished by its slow, tight-binding characteristics.[1] This unique kinetic profile contributes to its prolonged in vivo efficacy, making it a significant subject of investigation for conditions such as benign prostatic hyperplasia (BPH).[1]

This guide will delve into the comparative performance of this compound, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Performance Comparison of LPA1 Antagonists

In Vitro Potency and Selectivity

This compound demonstrates high potency for the LPA1 receptor with a notable selectivity over other LPA receptor subtypes.[2] Its slow, tight-binding nature is a key differentiator from its lead compound.

CompoundTargetIC50 (µM)Binding Affinity (Kd, nM)Notes
This compound LPA1 0.086 [2]0.34 [3]Slow, tight-binding inhibitor.[3]
LPA211.5[2]-~134-fold selectivity for LPA1 over LPA2.
LPA32.8[2]-~33-fold selectivity for LPA1 over LPA3.
ONO-7300243LPA10.16-Lead compound for this compound.
Tamsulosinα1-adrenoceptor--Clinically used for BPH, acts on a different target.
In Vivo Efficacy in BPH Models

The efficacy of this compound in reducing intraurethral pressure (IUP), a key indicator for BPH treatment, has been demonstrated in rat and dog models.

CompoundAnimal ModelDoseRoute% Inhibition of LPA-induced IUP IncreaseDuration of ActionEffect on Mean Blood Pressure (MBP)
This compound Rat3 mg/kgp.o.Significant inhibition>12 hours[1]No significant effect
Dog1 mg/kgp.o.Significant inhibition>12 hours[1]Not reported
ONO-7300243Rat30 mg/kgp.o.Significant inhibitionShorter duration than this compoundNo significant effect
TamsulosinRat1 mg/kgp.o.Significant inhibitionNot specifiedSignificant reduction

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and methodologies discussed, the following diagrams are provided.

LPA1_Signaling_Pathway LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds G_protein Gq/11 LPA1->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (e.g., Urethral Contraction) Ca_release->Cellular_Response PKC->Cellular_Response ONO_0300302 This compound ONO_0300302->LPA1 Inhibits

LPA1 Receptor Signaling Pathway

Calcium_Mobilization_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Culture LPA1-expressing CHO cells dye_loading Load cells with Ca2+ indicator dye cell_culture->dye_loading add_antagonist Add this compound (or other inhibitor) dye_loading->add_antagonist add_agonist Stimulate with LPA add_antagonist->add_agonist measure_fluorescence Measure intracellular Ca2+ fluorescence add_agonist->measure_fluorescence calculate_ic50 Calculate IC50 values measure_fluorescence->calculate_ic50

Calcium Mobilization Assay Workflow

IUP_Measurement_Workflow cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_measurement Measurement & Analysis anesthetize Anesthetize Rat/Dog catheterize Insert catheter into urethra anesthetize->catheterize administer_compound Administer this compound (p.o.) catheterize->administer_compound administer_lpa Administer LPA (i.v.) to induce contraction administer_compound->administer_lpa record_iup Record Intraurethral Pressure (IUP) administer_lpa->record_iup analyze_data Analyze % inhibition of LPA-induced IUP increase record_iup->analyze_data

In Vivo Intraurethral Pressure Measurement

Detailed Experimental Protocols

LPA1 Receptor Antagonist Assay (Calcium Mobilization)

This assay quantifies the ability of an inhibitor to block LPA-induced intracellular calcium mobilization in cells expressing the LPA1 receptor.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor are cultured in F-12 Nutrient Mixture supplemented with 10% Fetal Bovine Serum (FBS) in a 37°C, 5% CO2 incubator.

  • Dye Loading: Cells are seeded in 96-well plates. After reaching confluence, the culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) and probenecid. The cells are incubated for 1 hour to allow for dye uptake.

  • Compound Incubation: After washing to remove excess dye, cells are incubated with varying concentrations of the test compound (e.g., this compound) or vehicle (DMSO) for a predetermined period.

  • LPA Stimulation and Measurement: The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is established before the addition of an EC80 concentration of LPA to stimulate the LPA1 receptor. The change in intracellular calcium is measured by monitoring the fluorescence intensity.

  • Data Analysis: The inhibitory effect of the compound is calculated as the percentage reduction of the LPA-induced calcium signal. The IC50 value, the concentration of the inhibitor that causes 50% inhibition, is determined by fitting the concentration-response data to a sigmoidal curve.

In Vivo Measurement of Intraurethral Pressure (IUP)

This in vivo assay assesses the efficacy of LPA1 antagonists in a model relevant to benign prostatic hyperplasia.

  • Animal Models: Male Sprague-Dawley rats or beagle dogs are typically used.

  • Anesthesia and Catheterization: Animals are anesthetized. A catheter connected to a pressure transducer is inserted into the prostatic urethra to measure IUP.[4][5][6]

  • Drug Administration: The test compound (e.g., this compound) is administered orally (p.o.). After a specific absorption period, LPA is administered intravenously (i.v.) to induce a rise in IUP.

  • Data Recording and Analysis: The IUP is continuously recorded before and after LPA administration. The efficacy of the test compound is determined by its ability to inhibit the LPA-induced increase in IUP, calculated as a percentage of the response observed in vehicle-treated control animals. Blood pressure is also monitored to assess cardiovascular side effects.

References

Illuminating Specificity: A Comparative Guide to ONO-0300302 in the Context of LPA1 Receptor Antagonism and Knockout Model Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the on-target specificity of a pharmacological agent is a cornerstone of rigorous preclinical research. This guide provides a comprehensive comparison of ONO-0300302, a potent lysophosphatidic acid receptor 1 (LPA1) antagonist, with other key LPA1 inhibitors. Crucially, it highlights the indispensable role of knockout models in unequivocally demonstrating the specificity of these compounds, a critical step in validating their therapeutic potential.

This guide delves into the experimental data supporting the specificity of LPA1 antagonists, presents detailed methodologies for pivotal validation experiments, and visually breaks down the intricate LPA1 signaling pathway and the experimental workflows designed to confirm antagonist specificity. The collective evidence underscores the power of genetic models in dissecting the precise mechanism of action of targeted therapies.

Comparing the Arsenal: Performance of LPA1 Antagonists

The following table summarizes the in vitro potency and selectivity of this compound and a selection of other well-characterized LPA1 antagonists. This quantitative data provides a clear snapshot of their relative activities against various LPA receptor subtypes.

CompoundTargetAssay TypeIC50 / KiSelectivity Profile
This compound LPA1Ca2+ MobilizationIC50: 86 nMLPA1 vs LPA2: ~134-fold; LPA1 vs LPA3: ~33-fold[1]
Binding AffinityKd: 0.34 nM-
AM095 LPA1Ca2+ MobilizationIC50: 23-25 nM (mouse/human)Selective for LPA1[2][3]
GTPγS BindingIC50: 0.73-0.98 µM (mouse/human)
BMS-986020 LPA1-High-affinity antagonistSelective for LPA1. Also inhibits bile acid and phospholipid transporters (BSEP, MRP4, MDR3) with IC50s of 4.8 µM, 6.2 µM, and 7.5 µM, respectively[4].
Fipaxalparant (HZN-825) LPA1-Selective allosteric inhibitorSelective for LPA1[5][6][7].
Ki16425 LPA1, LPA3-Ki: 0.34 µM (LPA1), 0.93 µM (LPA3), 6.5 µM (LPA2)Antagonist for LPA1 and LPA3, with weaker activity at LPA2[8][9][10].

The Gold Standard: Validating Specificity with Knockout Models

While in vitro assays provide initial indications of selectivity, in vivo studies utilizing knockout (KO) animal models offer the most definitive evidence of on-target activity. By comparing the pharmacological effect of an antagonist in wild-type (WT) animals to its effect (or lack thereof) in animals genetically deficient for the target receptor, researchers can confidently attribute the observed phenotype to the specific inhibition of that receptor.

Although direct experimental data of this compound in an LPA1 knockout model is not publicly available, the principle of this validation has been effectively demonstrated with other LPA1 antagonists.

Case Study: AM966 (AM095 precursor) in a Bleomycin-Induced Lung Fibrosis Model

A pivotal study demonstrated that the protective effects of the LPA1 antagonist AM966 in a mouse model of bleomycin-induced lung fibrosis were comparable to the protection observed in LPA1 receptor knockout mice. This finding strongly suggests that the anti-fibrotic effects of AM966 are mediated specifically through the inhibition of the LPA1 receptor.

Case Study: AM095 and Ki16425 in LPA1 Knockout Models

Further compelling evidence comes from a study on LPA-induced vasodilation. In aortic rings isolated from wild-type mice, both the selective LPA1 antagonist AM095 and the LPA1/3 antagonist Ki16425 significantly reduced LPA-induced vasorelaxation. Critically, aortic rings from LPA1 knockout mice failed to show any relaxation in response to LPA, directly mirroring the effect of the potent LPA1 antagonist and confirming that this physiological response is mediated by LPA1.

Experimental Deep Dive: Protocols for Specificity Assessment

To facilitate the design of robust validation studies, detailed experimental protocols for key assays are provided below.

In Vitro Specificity Assessment: Calcium Mobilization Assay

This assay is a fundamental in vitro method to determine the potency and selectivity of LPA receptor antagonists.

Methodology:

  • Cell Culture: Utilize cell lines (e.g., CHO or HEK293) stably overexpressing a single human LPA receptor subtype (LPA1, LPA2, LPA3, etc.).

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Prepare serial dilutions of the test antagonist (e.g., this compound). Add the antagonist solutions to the cell plates and incubate to allow for receptor binding.

  • Agonist Stimulation and Signal Detection: Prepare a solution of an LPA receptor agonist (e.g., oleoyl-LPA) at a concentration that elicits a submaximal response (e.g., EC80). Use a fluorescence plate reader with an integrated liquid handler to add the LPA solution to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The antagonist's potency is determined by the reduction in the LPA-induced calcium signal at various antagonist concentrations. The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response, is then calculated.

In Vivo Specificity Confirmation: LPA1 Knockout Mouse Model

The use of LPA1 knockout mice is the definitive method for confirming that the in vivo effects of an antagonist are mediated through its intended target.

Methodology:

  • Animal Models: Utilize both wild-type (WT) and LPA1 knockout (LPA1-/-) mice on the same genetic background.

  • Disease Induction (if applicable): For disease models, such as bleomycin-induced pulmonary fibrosis, administer the inducing agent to both WT and LPA1-/- mice.

  • Antagonist Administration: Administer the LPA1 antagonist (e.g., this compound) or vehicle to cohorts of both WT and LPA1-/- mice according to the study design (e.g., prophylactic or therapeutic dosing regimen).

  • Data Interpretation: If the antagonist shows a significant therapeutic effect in WT mice but has no additional effect in the LPA1-/- mice (which are already protected due to the absence of the receptor), this provides strong evidence for the on-target specificity of the compound.

Visualizing the Molecular Landscape

To further clarify the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

LPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPA LPA LPA1 LPA1 Receptor LPA->LPA1 G_alpha_i_o Gαi/o LPA1->G_alpha_i_o G_alpha_q_11 Gαq/11 LPA1->G_alpha_q_11 G_alpha_12_13 Gα12/13 LPA1->G_alpha_12_13 AC Adenylyl Cyclase G_alpha_i_o->AC PLC PLC G_alpha_q_11->PLC RhoGEF RhoGEF G_alpha_12_13->RhoGEF PIP2 PIP2 PLC->PIP2 cAMP ↓ cAMP AC->cAMP RhoA RhoA RhoGEF->RhoA IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ROCK ROCK RhoA->ROCK Ca_release ↑ Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement ONO_0300302 This compound ONO_0300302->LPA1 Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation receptor_binding Receptor Binding Assays (Determine Ki) calcium_flux Calcium Mobilization Assays (Determine IC50) receptor_binding->calcium_flux selectivity_panel Selectivity Profiling (vs. other LPA receptors) calcium_flux->selectivity_panel wt_model Wild-Type (WT) Animal Model selectivity_panel->wt_model antagonist_tx_wt Treat WT with Antagonist wt_model->antagonist_tx_wt ko_model LPA1 Knockout (KO) Animal Model antagonist_tx_ko Treat KO with Antagonist ko_model->antagonist_tx_ko phenotype_wt Assess Phenotype in WT antagonist_tx_wt->phenotype_wt phenotype_ko Assess Phenotype in KO antagonist_tx_ko->phenotype_ko comparison Compare Antagonist Effect in WT vs. KO phenotype_wt->comparison phenotype_ko->comparison conclusion Confirmation of On-Target Specificity comparison->conclusion

References

ONO-0300302: A Comparative Analysis Against Newer LPA1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the lysophosphatidic acid receptor 1 (LPA1) antagonist ONO-0300302 with newer antagonists that have since emerged in the field. This objective analysis, supported by available preclinical and clinical data, aims to highlight the evolution of LPA1-targeted therapies and delineate the potential limitations of earlier compounds in the context of recent advancements.

Introduction to this compound

This compound, developed by Ono Pharmaceutical, is a potent and orally active antagonist of the LPA1 receptor. A key characteristic of this compound is its "slow tight binding" nature, which contributes to a prolonged duration of action in vivo. It was initially investigated for the potential treatment of benign prostatic hyperplasia (BPH).

Newer Generation LPA1 Antagonists

In the years following the development of this compound, research into LPA1 antagonists has intensified, driven by the receptor's role in a variety of fibrotic diseases. Notably, Bristol Myers Squibb has advanced several candidates, with BMS-986278 emerging as a promising agent currently in late-stage clinical trials for idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF). Another compound, BMS-986020 , also showed clinical efficacy but its development was halted due to off-target effects. Additionally, SAR-100842 has been investigated for systemic sclerosis. This guide will primarily focus on the comparison between this compound and the clinically advanced BMS-986278, with additional context provided by other relevant compounds.

Quantitative Data Comparison

The following table summarizes the available quantitative data for this compound and newer LPA1 antagonists, facilitating a direct comparison of their pharmacological and pharmacokinetic profiles.

ParameterThis compoundBMS-986278BMS-986020SAR-100842
Binding Affinity
Human LPA1 Kd0.34 nM---
Human LPA1 Kb-6.9 nM--
Human LPA1 IC5086 nM--~50 nM (functional assay)
Selectivity
LPA2 IC5011,500 nM-->10,000 nM
LPA3 IC502,800 nM-->10,000 nM
BSEP IC50->100,000 nM1,800 nM-
MDR3 IC50->100,000 nM7,500 nM-
Pharmacokinetics
Oral BioavailabilityRat: -Mouse: 70%, Rat: 100%, Monkey: 79%--
t1/2 (Rat)6.3 h (p.o.), 7 h (i.v.)---
Cmax (Rat, 3 mg/kg p.o.)233 ng/mL---
Clearance (Rat, i.v.)20.5 mL/min/kg15 mL/min/kg--

Limitations of this compound in Comparison to Newer Antagonists

Based on the available data, several limitations of this compound can be identified when compared to a newer antagonist like BMS-986278:

  • Selectivity and Potential for Off-Target Effects: While this compound shows selectivity for LPA1 over LPA2 and LPA3, the micromolar activity at LPA3 could present a liability at higher concentrations. Newer antagonists like BMS-986278 have been specifically designed to avoid off-target activities that plagued earlier compounds like BMS-986020, which was discontinued (B1498344) due to hepatobiliary toxicity linked to inhibition of bile salt export pump (BSEP) and multidrug resistance protein 3 (MDR3). The improved safety profile of BMS-986278 is a significant advancement.

  • Clinical Development Status: this compound was primarily investigated for BPH in preclinical models. In contrast, BMS-986278 has demonstrated clinical efficacy in Phase II trials for IPF and PPF and is progressing to Phase III trials, indicating a more robust clinical development program and a potentially broader therapeutic applicability in fibrotic diseases.

  • Pharmacokinetic Profile: While this compound has good oral bioavailability in rats, the pharmacokinetic profile of BMS-986278 appears to be well-characterized across multiple species, supporting its advancement into human trials.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the underlying biology and experimental approaches, the following diagrams illustrate the LPA1 signaling pathway and a typical experimental workflow for evaluating LPA1 antagonists.

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Gq Gαq LPA1->Gq Activation PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (e.g., Rho/ROCK, MAPK) Ca_release->Downstream PKC->Downstream Fibrosis Pro-fibrotic Responses Downstream->Fibrosis Antagonist This compound or Newer Antagonist Antagonist->LPA1 Inhibition Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Binding Radioligand Binding Assay (Determine Ki) Functional Calcium Mobilization Assay (Determine IC50) Binding->Functional Selectivity Selectivity Profiling (LPA receptor panel, off-targets) Functional->Selectivity PK Pharmacokinetic Studies (Oral bioavailability, t1/2, etc.) Selectivity->PK Efficacy Efficacy in Disease Model (e.g., BPH or Fibrosis Model) PK->Efficacy Tox Toxicology Studies (Safety assessment) Efficacy->Tox Phase1 Phase I (Safety and PK in humans) Tox->Phase1 Phase2 Phase II (Efficacy and dose-ranging) Phase1->Phase2 Phase3 Phase III (Pivotal efficacy and safety) Phase2->Phase3

ONO-0300302: A Comparative Analysis of a Novel LPA1 Antagonist for Benign Prostatic Hyperplasia

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of ONO-0300302, a slow tight-binding lysophosphatidic acid receptor 1 (LPA1) antagonist, with its lead compound and other analogues. The data presented is based on the primary discovery and characterization studies.

This compound has been investigated for its potential in treating benign prostatic hyperplasia (BPH).[1][2][3] This compound emerged from a lead optimization program, demonstrating improved in vivo efficacy attributed to its slow tight-binding characteristics to the LPA1 receptor.[1][2] This guide summarizes the key preclinical data, experimental methodologies, and the underlying signaling pathway.

Comparative Preclinical Data

The following tables summarize the in vitro and in vivo preclinical data for this compound and its comparators.

CompoundLPA1 IC50 (nM) [a]LPA2 IC50 (µM) [a]LPA3 IC50 (µM) [a]
This compound 0.16 11.5 2.8
ONO-7300243 (Lead Compound)---

[a] As reported in a 2015 conference abstract.[4] A separate publication reports an IC50 of 0.086 µM for LPA1.[4]

CompoundIn Vivo ModelDosingEfficacy
This compound Rat - LPA-induced intraurethral pressure (IUP) increase3 mg/kg, p.o.Significant inhibition over 12 hours[1][2][3]
This compound Dog - LPA-induced intraurethral pressure (IUP) increase1 mg/kg, p.o.Significant inhibition over 12 hours[1][2][3]
ONO-7300243 (Lead Compound)Rat - LPA-induced intraurethral pressure (IUP) increase30 mg/kg, p.o.Dose-dependent inhibition[2]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

LPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_drug_action LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds G_protein Gαq/11, Gαi/o, Gα12/13 LPA1->G_protein Activates PLC PLC G_protein->PLC Activates AC Adenylyl Cyclase G_protein->AC Inhibits RhoA RhoA G_protein->RhoA Activates downstream Downstream Effectors (e.g., Ca2+ mobilization, cAMP inhibition, cytoskeletal changes) PLC->downstream AC->downstream RhoA->downstream ONO_0300302 This compound ONO_0300302->LPA1 Antagonizes

LPA1 Receptor Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis receptor_binding LPA1 Receptor Binding Assay (IC50 determination) washout_exp Wash-out Experiment (Rat isolated urethra) receptor_binding->washout_exp Characterize binding kinetics rat_model Rat Model (LPA-induced IUP increase) washout_exp->rat_model Inform in vivo studies dog_model Dog Model (LPA-induced IUP increase) rat_model->dog_model Confirm efficacy in a second species data_analysis Comparative Analysis of Efficacy and Duration of Action dog_model->data_analysis

Preclinical Evaluation Workflow for this compound.

Detailed Experimental Protocols

The following are descriptions of the key experimental methodologies used in the preclinical evaluation of this compound.

LPA1 Receptor Antagonist Assay

The inhibitory effect of the compounds on the LPA1 receptor was assessed by measuring changes in intracellular calcium concentration.

  • Cell Line: A stable cell line expressing the human LPA1 receptor.

  • Method: Intracellular Ca2+ concentration was monitored using a fluorescence drug screening system.

  • Procedure:

    • Cells were pre-treated with the antagonist compounds.

    • Lysophosphatidic acid (LPA) at a final concentration of 100 nM was added to the cells to stimulate the LPA1 receptor.

    • The ratio of fluorescence intensities was measured to determine the intracellular Ca2+ levels.

  • Data Analysis: The inhibition rate of the antagonists was calculated by comparing the peak fluorescence ratio after compound treatment to that of a control (DMSO).

Measurement of Tension in Isolated Urethra (Wash-out Experiment)

This ex vivo experiment was conducted to evaluate the binding characteristics of the compounds to the LPA1 receptor in a functional tissue assay.

  • Tissue: Isolated urethras from rats.

  • Apparatus: Magnus apparatus.

  • Procedure:

    • The isolated rat urethra was mounted in the Magnus apparatus.

    • The tissue was contracted by the addition of LPA.

    • The inhibitory effect of the test compounds on LPA-induced contraction was measured.

    • A series of wash-out steps were performed to assess the reversibility of the antagonist binding.

  • Endpoint: The persistence of inhibition after repeated wash-outs was indicative of tight binding to the LPA1 receptor.

In Vivo Intraurethral Pressure (IUP) Model

This in vivo model was used to assess the efficacy and duration of action of the compounds in living organisms.

  • Animal Models: Rats and dogs.

  • Procedure:

    • The test compounds were administered orally (p.o.).

    • After a specified time, LPA was administered to induce an increase in intraurethral pressure (IUP).

    • The IUP was measured to determine the extent of inhibition by the test compound.

  • Data Analysis: The percentage inhibition of the LPA-induced IUP increase was calculated and compared between different compounds and doses over time.[1][2][3]

Note: While Tamsulosin is mentioned as a clinically used treatment for BPH that can induce postural hypotension, direct comparative preclinical studies between this compound and Tamsulosin were not found in the reviewed literature.[2] The provided data focuses on the comparison of this compound with its direct chemical analogues from the same discovery program.

References

Safety Operating Guide

Navigating the Disposal of ONO-0300302: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the responsible disposal of ONO-0300302, a potent LPA1 (lysophosphatidic acid receptor 1) antagonist. Due to the absence of a publicly available Safety Data Sheet (SDS), this document outlines general best practices for the disposal of research-grade chemicals.

It is imperative to obtain the official Safety Data Sheet (SDS) from your supplier for this compound and consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.

Understanding this compound: Key Data

This compound is an orally active and potent antagonist of the LPA1 receptor, utilized in research, particularly in studies related to benign prostatic hyperplasia. A summary of its key quantitative data is presented below.

PropertyValueSource
CAS Number 856689-51-5N/A
Molecular Formula C29H35NO5N/A
Molecular Weight 477.59 g/mol N/A
IC50 (LPA1) 0.086 µMN/A
Binding Affinity (Kd) 0.34 nM (37 °C, 2 h)N/A

Step-by-Step Disposal Procedures for this compound

The following procedures are based on general guidelines for the disposal of laboratory chemicals and should be adapted to meet the specific requirements of your institution and the information provided in the official SDS for this compound.

Step 1: Waste Identification and Segregation

  • Treat as Hazardous Waste : In the absence of specific data, this compound and any materials contaminated with it (e.g., gloves, wipes, pipette tips) should be treated as hazardous chemical waste.[1][2]

  • Do Not Mix : Never mix this compound waste with other waste streams unless explicitly permitted by your EHS department.[3] Improper mixing of chemicals can lead to dangerous reactions.[4]

  • Segregate by Waste Type : Keep solid and liquid waste containing this compound separate.

Step 2: Proper Waste Containment

  • Use Compatible Containers : Collect waste in a container that is compatible with the chemical. The container should be in good condition, leak-proof, and have a secure screw-top cap.[4][5]

  • Avoid Overfilling : Do not fill waste containers beyond 90% capacity to allow for expansion and prevent spills.[6]

Step 3: Labeling of Waste Containers

  • Immediate Labeling : All waste containers must be labeled as soon as the first drop of waste is added.[2]

  • Clear and Complete Information : The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Handle with Care").[4] Do not use abbreviations or chemical formulas.[7]

  • List all Contents : If the waste is a mixture, list all components and their approximate percentages.[4]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Designated Area : Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[1][4]

  • Safe Storage Practices :

    • Keep the SAA clean and organized.

    • Ensure waste containers are securely capped at all times, except when adding waste.[4]

    • Store incompatible waste types separately to prevent accidental mixing.[4]

    • Use secondary containment, such as a tray, to catch any potential leaks.[8]

Step 5: Arranging for Disposal

  • Contact EHS : Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's EHS department to arrange for a waste pickup.[4]

  • Follow Institutional Procedures : Adhere to all of your institution's specific procedures for waste pickup requests and documentation.

  • Professional Disposal : Your EHS department will work with a licensed hazardous waste disposal company to ensure the chemical is transported and disposed of in accordance with all regulations.[7]

Disposal of Empty Containers

Empty containers that held this compound may also be considered hazardous waste.[3] Follow your institution's guidelines, which may require triple-rinsing the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3][9] After proper cleaning, deface or remove the original label before disposing of the container as regular trash or glass waste.[3][9]

General Laboratory Chemical Disposal Workflow

The following diagram illustrates a general decision-making workflow for the proper disposal of laboratory chemicals.

Chemical_Disposal_Workflow cluster_0 Chemical Waste Management start Waste Generated sds Consult Safety Data Sheet (SDS) start->sds hazardous Is Waste Hazardous? sds->hazardous segregate Segregate Waste by Type (Solid, Liquid, Halogenated, etc.) hazardous->segregate Yes non_hazardous Dispose as Non-Hazardous Waste (per institutional guidelines) hazardous->non_hazardous No container Select Compatible & Leak-Proof Container segregate->container label_container Label Container with 'Hazardous Waste' & Contents container->label_container saa Store in Designated Satellite Accumulation Area (SAA) label_container->saa full Container Full or Max Storage Time Reached? saa->full full->saa No ehs Contact Environmental Health & Safety (EHS) full->ehs Yes pickup Arrange for Waste Pickup ehs->pickup end Proper Disposal pickup->end non_hazardous->end

Caption: General workflow for laboratory chemical waste management.

By adhering to these guidelines and fostering a culture of safety and responsibility, laboratories can ensure the proper and compliant disposal of research chemicals like this compound, protecting both personnel and the environment.

References

Essential Safety and Logistical Information for Handling ONO-0300302

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for ONO-0300302 is not publicly available. The following guidance is based on established best practices for handling potent research compounds and chemicals with unknown toxicological profiles. It is imperative to supplement this information with a thorough, site-specific risk assessment and to adhere to all institutional and regulatory safety protocols.

This guide provides essential procedural and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

The appropriate level of PPE is crucial to minimize exposure risk and should be determined by a comprehensive risk assessment of the specific procedures being performed.

ActivityRecommended PPERationale
Receiving and Unpacking - Laboratory Coat- Safety Glasses with Side Shields- Nitrile GlovesProvides a basic level of protection against potential external contamination of the shipping container.
Weighing and Dispensing (Solid Form) - Full-face Powered Air-Purifying Respirator (PAPR) or N95 Respirator with a Face Shield- Disposable Solid-Front Laboratory Coat with Tight-Fitting Cuffs- Double Nitrile Gloves- Disposable SleevesHigh risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is essential.[1] Double-gloving provides an additional barrier against contamination.
Solution Preparation and Handling - Chemical Fume Hood or other Ventilated Enclosure- Laboratory Coat- Chemical Splash Goggles- Nitrile GlovesReduced risk of aerosolization compared to handling powders, but potential for splashes and spills necessitates containment and eye protection.[1][2]
Waste Disposal - Laboratory Coat- Chemical Splash Goggles- Nitrile GlovesProtects against accidental splashes or contact with contaminated waste materials.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical for personnel safety and to prevent contamination.

Pre-Experiment Preparations
  • Designate a Handling Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles.

  • Assemble Materials: Before starting, ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper, vials), and waste containers are within reach inside the designated handling area.

  • Prepare for Spills: A spill kit appropriate for chemical spills should be readily accessible.

Weighing and Solution Preparation
  • Weighing:

    • Don the appropriate PPE for handling solid compounds.

    • Perform all weighing operations within a certified chemical fume hood or a balance enclosure to minimize the risk of inhalation.

    • Use a dedicated set of utensils (spatulas, forceps) for handling this compound.

    • Carefully transfer the desired amount of the compound to a tared container.

  • Solution Preparation:

    • Don the appropriate PPE for handling solutions.

    • Within a chemical fume hood, add the solvent to the vessel containing the pre-weighed this compound.

    • Ensure the container is securely capped before mixing.

Decontamination and Waste Disposal
  • Decontamination:

    • All non-disposable equipment that has come into contact with this compound must be decontaminated. This includes glassware, spatulas, and work surfaces.

    • Use an appropriate solvent (e.g., ethanol, isopropanol) to rinse surfaces and equipment, collecting the rinsate as hazardous waste.

  • Waste Segregation:

    • Properly segregate all waste generated during the handling of this compound.

    • Use clearly labeled, sealed containers for each type of waste.

Disposal Plan

The disposal of this compound and all associated contaminated materials must be managed as hazardous waste to prevent environmental contamination and accidental exposure.

Waste TypeDisposal ProcedureRationale
Unused/Expired Compound - Collect in a clearly labeled, sealed container.- Dispose of through a certified hazardous waste vendor.Prevents the release of the active compound into the environment. Do not dispose of down the drain or in regular trash.[3]
Contaminated Labware (e.g., vials, pipette tips) - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the chemical name.Minimizes the handling of contaminated items and prevents accidental exposure.[3]
Contaminated PPE (e.g., gloves, lab coat) - Carefully doff PPE to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste.Assumes all disposable items that have come into contact with the compound are contaminated.[3]
Aqueous/Solvent Waste - Collect in a sealed, labeled container compatible with the solvent.- Dispose of through a certified hazardous waste vendor.Prevents the contamination of water systems and ensures proper chemical waste treatment.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the safe handling and disposal workflow for this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Waste Management prep_area Prepare Work Area (Fume Hood, Spill Kit) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound in Containment don_ppe->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Equipment & Work Surfaces dissolve->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe segregate_waste Segregate & Label Waste (Sharps, PPE, Liquid) doff_ppe->segregate_waste store_waste Store Waste Securely segregate_waste->store_waste dispose_vendor Dispose via Approved Hazardous Waste Vendor store_waste->dispose_vendor

Caption: General workflow for the safe handling and disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.